11-Bromo-1-undecanethiol
Description
Properties
IUPAC Name |
11-bromoundecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVISLWYYHGTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614404 | |
| Record name | 11-Bromoundecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116129-34-1 | |
| Record name | 11-Bromoundecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Bromo-1-undecanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 11-Bromo-1-undecanethiol: Structure, Properties, and Applications in Surface Science
This guide provides a comprehensive technical overview of 11-Bromo-1-undecanethiol (BrUDT), a bifunctional organosulfur compound pivotal in the fields of materials science, nanotechnology, and drug development. We will delve into its core chemical and physical properties, molecular structure, synthesis, and its principal application in the formation of self-assembled monolayers (SAMs) for surface functionalization. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this versatile molecule.
Introduction: The Versatility of a Bifunctional Linker
This compound is a linear-chain molecule featuring two distinct terminal functional groups: a thiol (-SH) group at one end and a bromine atom (-Br) at the other, connected by an eleven-carbon alkyl chain.[1] This unique architecture is the source of its scientific utility. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable, covalent-like bond that serves as a robust anchor.[2][3] Simultaneously, the terminal bromine atom provides a reactive site for a wide array of nucleophilic substitution reactions, allowing for the subsequent attachment of other molecules of interest.[4] This dual functionality makes BrUDT an exceptional surface linker, enabling the precise engineering of surface properties for applications ranging from biosensors to advanced materials.[1][5]
Physicochemical and Structural Properties
The reliable application of this compound necessitates a thorough understanding of its fundamental properties. These characteristics dictate its behavior in solution, its handling and storage requirements, and its reactivity.
Core Chemical Identity
-
IUPAC Name: 11-bromoundecane-1-thiol[6]
-
CAS Number: 116129-34-1[7]
-
Molecular Formula: C₁₁H₂₃BrS[7]
-
Molecular Weight: 267.27 g/mol [7]
-
Canonical SMILES: C(CCCCCS)CCCCCBr[6]
-
InChIKey: IKVISLWYYHGTTN-UHFFFAOYSA-N[6]
Physical and Spectroscopic Data
The following table summarizes the key physical properties of this compound. It is important to note that while this data is compiled from reputable sources, experimental values should always be confirmed with a lot-specific certificate of analysis.
| Property | Value | Source(s) |
| Appearance | Liquid | [2] |
| Density | 1.128 g/mL at 25 °C | [2][8] |
| Refractive Index (n20/D) | 1.501 | [2][8] |
| Storage Temperature | -20°C | [2][8] |
Spectroscopic Characterization: While specific spectra are dependent on the acquisition conditions and solvent, general characteristics can be expected:
-
¹H NMR: The spectrum would feature a characteristic triplet around 2.5 ppm corresponding to the methylene protons adjacent to the thiol group (-CH₂-SH), and a triplet around 3.4 ppm for the methylene protons adjacent to the bromine atom (-CH₂-Br). The large signal from the central alkyl chain protons would appear as a broad multiplet between 1.2-1.9 ppm. The thiol proton itself may appear as a broad singlet.
-
¹³C NMR: The carbon attached to the thiol group would appear around 24 ppm, while the carbon attached to the bromine would be found further downfield, around 34 ppm. The remaining alkyl chain carbons would resonate in the 28-33 ppm range.
-
FT-IR: Key vibrational bands would include the C-H stretching of the alkyl chain (~2850-2930 cm⁻¹), and a weak S-H stretching band around 2550 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding alkyl halide, 1,11-dibromoundecane, or more commonly from 11-Bromo-1-undecanol. A robust and widely used method for converting an alkyl bromide to a thiol is through the use of thiourea.[1][9][10] This method avoids the common side reaction of sulfide formation that can occur when using hydrosulfide nucleophiles.[1][9]
The process involves two key steps: first, the Sɴ2 reaction of the alkyl bromide with thiourea to form a stable isothiouronium salt intermediate, followed by the hydrolysis of this salt under basic conditions to yield the final thiol.[9][10]
Caption: Synthesis of this compound via the thiourea method.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
11-Bromo-1-undecanol (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol (or other suitable solvent)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, for neutralization)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 11-Bromo-1-undecanol and thiourea in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the Sɴ2 reaction. Thiourea is used as the sulfur nucleophile because the resulting isothiouronium salt is stable and does not immediately react further, preventing the formation of undesired dialkyl sulfide byproducts.[1][9]
-
-
Hydrolysis:
-
After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux again for 2-3 hours to hydrolyze the isothiouronium salt.
-
Causality: The basic conditions facilitate the hydrolysis of the intermediate salt to the thiolate anion and urea.
-
-
Work-up and Purification:
-
Cool the mixture in an ice bath and carefully acidify with dilute hydrochloric acid to protonate the thiolate, forming the neutral thiol.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Application: Formation of Self-Assembled Monolayers (SAMs)
A primary application of this compound is the formation of SAMs on gold surfaces.[5] This process creates a dense, highly ordered molecular layer that fundamentally alters the properties of the gold substrate.[11] The terminal bromine atoms of the SAM then serve as anchor points for further chemical modification.
Mechanism of SAM Formation on Gold
The formation of an alkanethiol SAM on a gold surface is a spontaneous process driven by the strong, semi-covalent interaction between sulfur and gold.[2][3] The process can be described in several stages:
-
Chemisorption: When a gold substrate is exposed to a dilute solution of this compound, the thiol headgroups rapidly adsorb onto the surface. This involves an oxidative addition of the S-H bond to the gold, forming a gold-thiolate (Au-S) bond and releasing hydrogen.[2]
-
Nucleation and Growth: Initially, the adsorbed molecules may lie flat on the surface. As surface coverage increases, van der Waals interactions between the long alkyl chains become significant.[12] This lateral interaction forces the molecules to adopt a more upright, tilted orientation, leading to the formation of ordered domains or "islands."[2]
-
Monolayer Ripening: Over time (typically several hours), these domains grow and coalesce, and defects in the packing are annealed out, resulting in a densely packed, quasi-crystalline monolayer.[11]
Caption: Workflow for the formation of a self-assembled monolayer on gold.
Protocol for SAM Preparation on Gold
This protocol is a general guideline. The cleanliness of the environment, glassware, and substrate is paramount for forming high-quality SAMs.[13]
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
200-proof Ethanol (spectroscopic grade)
-
Clean glass or polypropylene container with a sealable cap
-
Tweezers
-
Dry nitrogen or argon gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. This can be done by sonication in ethanol, followed by rinsing with copious amounts of ethanol and drying under a stream of dry nitrogen. For more rigorous cleaning, UV-Ozone treatment or piranha etching (with extreme caution) can be employed immediately before use.
-
Causality: A pristine, contaminant-free gold surface is essential for the formation of a well-ordered monolayer. Any organic residues will compete for surface sites and introduce defects.
-
-
Solution Preparation:
-
Prepare a dilute solution of this compound in ethanol. A typical concentration is 1-10 mM.
-
Causality: A dilute solution ensures controlled adsorption and allows the molecules sufficient time and mobility on the surface to find their lowest energy, ordered state. Ethanol is a common solvent as it is a good solvent for the thiol and readily wets the gold surface.
-
-
Self-Assembly:
-
Using clean tweezers, completely immerse the gold substrate in the thiol solution within a clean container.
-
Minimize the headspace above the solution and backfill the container with an inert gas like nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[11]
-
Causality: While initial adsorption is fast, a longer immersion time allows for the "ripening" process, where molecules rearrange to minimize defects and maximize packing density, leading to a higher quality SAM.[11] The inert atmosphere minimizes oxidation of the thiol.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with tweezers.
-
Thoroughly rinse the surface with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.[13]
-
Dry the substrate under a gentle stream of dry nitrogen.
-
The functionalized substrate is now ready for subsequent modification reactions at the terminal bromine sites or for surface characterization.
-
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][8] It is also potentially harmful to aquatic life with long-lasting effects.[6]
-
Handling: Always handle this chemical in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[2][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound serves as a powerful molecular tool for the bottom-up fabrication of functional surfaces. Its well-defined structure, predictable reactivity, and ability to form robust, ordered self-assembled monolayers make it an indispensable component in the toolkit of chemists, materials scientists, and nanotechnologists. By understanding its fundamental properties and mastering the protocols for its synthesis and application, researchers can continue to push the boundaries of surface engineering, creating novel platforms for diagnostics, electronics, and targeted drug delivery systems.
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JoVE. (2023, April 30). Preparation and Reactions of Thiols. Journal of Visualized Experiments. [Link]
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An In-Depth Technical Guide to 11-Bromo-1-undecanethiol in Advanced Research
This guide provides a comprehensive overview of 11-Bromo-1-undecanethiol (BrUDT), a pivotal bifunctional molecule in surface science and nanotechnology. We will delve into its fundamental properties, core applications in forming self-assembled monolayers (SAMs), and its role as a versatile platform for subsequent surface functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced surface modification techniques.
Introduction: The Molecular Architecture of a Versatile Linker
This compound is a bromo-terminated alkanethiol that has become an indispensable tool for modifying material surfaces at the molecular level.[1] Its utility stems from its unique bifunctional structure:
-
Thiol Head Group (-SH): This sulfur-containing group exhibits a strong, specific affinity for noble metal surfaces, most notably gold.[2] This interaction is the driving force for the spontaneous formation of a highly ordered, covalently-bound molecular layer.[3]
-
Alkyl Chain (-C11H22-): The eleven-carbon chain provides a well-defined length and promotes strong van der Waals interactions between adjacent molecules. This intermolecular force is critical for the formation of a densely packed, quasi-crystalline, and stable monolayer.
-
Terminal Bromo Group (-Br): Positioned at the monolayer-environment interface, the bromine atom serves as a reactive handle. It is an excellent leaving group for nucleophilic substitution reactions, enabling a vast array of subsequent chemical modifications.[4]
This molecular design allows researchers to first create a robust, well-defined foundation on a substrate and then precisely engineer the surface chemistry for a specific application.
The Core Application: Formation of Self-Assembled Monolayers (SAMs)
The primary application of this compound is in the formation of self-assembled monolayers. SAMs are single layers of molecules that spontaneously adsorb onto a substrate, creating a highly organized and functional surface.[5]
Mechanism of Assembly on Gold
The process begins when a clean gold substrate is immersed in a dilute solution of this compound, typically in ethanol.[3][6] The sulfur atoms of the thiol groups chemisorb onto the gold surface, forming a strong gold-thiolate (Au-S) bond.[2] This initial binding is followed by a slower organization phase where the alkyl chains align and pack closely together, driven by van der Waals forces, to maximize surface coverage and thermodynamic stability. The result is a dense, oriented monolayer with the bromo-terminated ends pointing away from the surface.
Caption: Spontaneous assembly of this compound on a gold surface.
Post-Assembly Functionalization: A Platform for Surface Engineering
The true power of a BrUDT monolayer lies in its capacity for further chemical transformation. The terminal bromine atom provides a versatile anchor point for attaching a wide range of functional molecules via nucleophilic substitution reactions.[4] This two-step approach (SAM formation followed by functionalization) is a cornerstone of modern surface engineering.
Caption: General workflow for post-assembly modification of a BrUDT SAM.
This strategy enables the creation of surfaces with tailored properties for specific research applications. For example:
-
Amine Functionalization: Reacting the bromo-terminated surface with ammonia or primary amines yields an amine-terminated surface. These surfaces are crucial for the covalent immobilization of proteins, peptides, or DNA through the formation of stable amide bonds.[4]
-
"Click Chemistry" Platforms: The bromine can be substituted with an azide group (e.g., using sodium azide). The resulting azide-terminated surface is primed for highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, a powerful tool for attaching complex biomolecules.
Key Research Applications
The ability to create these well-defined, functionalizable surfaces makes this compound a critical component in numerous research fields.
Biosensor Fabrication
BrUDT is frequently used to construct the foundational layer of highly sensitive and specific biosensors.[7][8] The well-packed alkyl chains of the SAM create a barrier that minimizes non-specific binding of interfering molecules from complex biological samples, thereby improving the signal-to-noise ratio. The terminal bromo group allows for the covalent attachment of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) that specifically bind to the target analyte.[9][10] This platform is adaptable for various detection modalities, including:
-
Electrochemical Biosensors: Where the SAM modifies an electrode surface to control electron transfer and bind recognition elements.[11][12]
-
Optical Biosensors: Such as Surface Plasmon Resonance (SPR) systems, where the SAM provides a controlled surface for monitoring binding events in real-time.[13]
Nanotechnology and Materials Science
In nanotechnology, BrUDT is used to functionalize the surface of gold nanoparticles (GNPs).[1][14] Forming a SAM on a GNP serves several purposes:
-
Stabilization: The monolayer acts as a protective shell, preventing the nanoparticles from aggregating in solution.
-
Biocompatibility: The surface can be modified with biocompatible polymers like polyethylene glycol (PEG) to improve circulation time in biological systems.[15]
-
Targeted Delivery: The reactive terminus allows for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues for applications in drug delivery and medical imaging.[16]
Fundamental Surface Science
The highly ordered nature of BrUDT SAMs provides an ideal model system for studying fundamental interfacial phenomena. By systematically modifying the terminal group, researchers can precisely control surface properties and investigate their effects on:
-
Wettability and Surface Energy: Studying how different chemical functionalities influence contact angles and liquid interactions.
-
Protein Adsorption: Designing surfaces that either promote or resist the binding of specific proteins, which is critical for developing biocompatible materials and medical implants.[17]
-
Cell Adhesion and Growth: Creating patterned surfaces to guide cell attachment and study cell-surface interactions at the molecular level.
Experimental Protocols & Characterization
To ensure reproducibility and validity, the formation and modification of SAMs must be performed under controlled conditions and thoroughly characterized.
Protocol: Formation of an this compound SAM on Gold
-
Substrate Preparation: Begin with a clean gold substrate. A common and effective cleaning procedure involves immersing the gold surface in a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse the substrate copiously with deionized water and then with ethanol. Dry the substrate under a stream of dry nitrogen gas.
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. Use a clean glass container.[6]
-
Immersion: Immerse the freshly cleaned gold substrate into the thiol solution. Ensure the entire surface is submerged.[6]
-
Assembly: Seal the container to minimize exposure to oxygen and contaminants. Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[6]
-
Rinsing and Drying: Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules. Dry the substrate again under a stream of dry nitrogen.
-
Storage: Store the functionalized substrate in a clean, dry environment, such as a desiccator, until further use.[6]
Verifying Monolayer Formation: A Self-Validating System
The quality of the SAM must be confirmed using surface-sensitive analytical techniques. This step is crucial for validating the experimental platform before proceeding with subsequent functionalization or application-based studies.
| Technique | Parameter Measured | Expected Result for a High-Quality BrUDT SAM |
| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | A static water contact angle between 90-100°, indicating a relatively hydrophobic surface due to the bromo-terminated alkyl chains. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition of the Surface | Presence of Au, S (from the thiol), C (from the alkyl chain), and Br peaks. The absence of contaminants is also confirmed. |
| Ellipsometry | Monolayer Thickness | A uniform thickness of approximately 12-15 Å, consistent with a monolayer of vertically oriented 11-carbon chains. |
| Electrochemical Impedance Spectroscopy (EIS) | Barrier Properties | A significant increase in charge transfer resistance compared to a bare gold electrode, indicating that the dense monolayer effectively blocks redox probes from reaching the electrode surface. |
Conclusion
This compound is more than just a chemical reagent; it is a fundamental building block for molecular-level engineering of surfaces. Its ability to form robust, ordered self-assembled monolayers on gold provides a reliable foundation, while its terminal bromo group offers a gateway to a vast landscape of chemical functionalization. This versatility makes it an invaluable asset in the development of next-generation biosensors, targeted nanotherapeutics, and advanced materials, empowering researchers to precisely control and investigate the complex world of interfacial science.
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An In-Depth Technical Guide to 11-Bromo-1-undecanethiol: Properties, Synthesis, and Applications in Surface Engineering and Bioconjugation
Introduction: The Unique Utility of a Bifunctional Linker
11-Bromo-1-undecanethiol is a bifunctional long-chain alkanethiol that has emerged as a critical component in the fields of surface chemistry, nanotechnology, and drug development. Its structure, featuring a terminal thiol (-SH) group at one end and a bromo (-Br) group at the other, connected by an eleven-carbon saturated backbone, allows for a versatile two-step surface functionalization strategy. The thiol group provides a robust anchor to noble metal surfaces, most notably gold, forming highly ordered self-assembled monolayers (SAMs).[1][2] The terminal bromine then serves as a reactive handle for a wide array of subsequent chemical modifications, enabling the covalent attachment of various molecules of interest.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and application, and insights into its use for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. This molecule is a liquid at room temperature with a density of approximately 1.128 g/mL.[4][5] Its long alkyl chain contributes to its low volatility and solubility in many organic solvents.
| Property | Value | Reference(s) |
| CAS Number | 116129-34-1 | [4][5][6][7] |
| Molecular Formula | C₁₁H₂₃BrS | [6][7] |
| Molecular Weight | 267.27 g/mol | [4][6][7] |
| Appearance | Liquid | [4] |
| Density | 1.128 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.501 | [4] |
| Storage Temperature | -20°C | [4][5] |
Long-chain alkanethiols like this compound are generally soluble in non-polar organic solvents such as ethanol, chloroform, and toluene, which is a critical consideration for the preparation of solutions for SAM formation.[8][9]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a two-step process starting from 11-bromo-1-undecanol. This involves the conversion of the terminal alcohol to a better leaving group, followed by nucleophilic substitution with a sulfur-containing reagent. A common and effective method involves the use of thiourea to introduce the thiol group, which minimizes the formation of dialkyl sulfide byproducts that can occur with other sulfur nucleophiles like sodium hydrosulfide.[4][5][6]
Experimental Protocol: Synthesis via Thiourea
Step 1: Conversion of 11-Bromo-1-undecanol to 1,11-Dibromoundecane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11-bromo-1-undecanol (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane.
-
Bromination: Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it over ice water. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,11-dibromoundecane can be purified by column chromatography on silica gel.
Step 2: Formation of this compound
-
Isothiouronium Salt Formation: Dissolve the purified 1,11-dibromoundecane (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.
-
Reaction: Heat the mixture to reflux for 12-18 hours. The formation of the S-alkylisothiouronium salt can be monitored by TLC.
-
Hydrolysis: After cooling the reaction mixture, add a solution of sodium hydroxide (2.5 equivalents) in water and heat to reflux for an additional 2-4 hours to hydrolyze the isothiouronium salt.
-
Acidification and Extraction: Cool the mixture and acidify with dilute hydrochloric acid. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, should be purified by vacuum distillation or column chromatography.
Caption: Synthesis of this compound from 11-bromo-1-undecanol.
Formation of Self-Assembled Monolayers (SAMs)
A primary application of this compound is the formation of SAMs on gold surfaces. This process is driven by the strong, quasi-covalent bond between the sulfur atom of the thiol and the gold substrate.[1] The long alkyl chains of the molecules then align and pack closely due to van der Waals interactions, resulting in a highly ordered and dense monolayer.
Experimental Protocol: SAM Formation on a Gold Surface
-
Substrate Preparation: Prepare a gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer). Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen.
-
Solution Preparation: Prepare a 1-2 mM solution of this compound in absolute ethanol.
-
Immersion: Immerse the cleaned gold substrate into the thiol solution and leave it undisturbed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules. Dry the substrate under a gentle stream of nitrogen.
Caption: Workflow for the formation of a self-assembled monolayer.
Surface Functionalization via Nucleophilic Substitution
The terminal bromine on the surface of the this compound SAM is a versatile reactive site for further chemical modification through nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of molecules, including those with amine, azide, or other functional groups, enabling the tailoring of surface properties for specific applications.[3]
Experimental Protocol: Azide Functionalization of a SAM
This protocol describes the conversion of the terminal bromide of a this compound SAM to an azide group, which is a common precursor for "click" chemistry reactions.
-
Reaction Setup: Place the SAM-coated substrate in a clean, dry reaction vessel.
-
Reagent Solution: Prepare a solution of sodium azide (NaN₃) in anhydrous N,N-dimethylformamide (DMF) at a concentration of approximately 10-20 mM.
-
Reaction: Immerse the substrate in the sodium azide solution and heat the reaction mixture to 60-70 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Rinsing and Drying: After the reaction, remove the substrate and rinse it thoroughly with fresh DMF, followed by ethanol, and finally deionized water to remove any unreacted reagents and solvent. Dry the substrate under a stream of nitrogen.
Caption: Nucleophilic substitution on a bromo-terminated SAM.
Applications in Drug Development and Bioconjugation
The ability to create functionalized surfaces with precise control over the immobilized molecules makes this compound a valuable tool in drug development and bioconjugation.
-
Biosensor Development: SAMs of this compound can be modified to immobilize proteins, antibodies, or nucleic acids for the development of highly sensitive and specific biosensors.[10][11] The ordered nature of the SAM helps to control the orientation and accessibility of the immobilized biomolecules, enhancing their activity.[10]
-
Drug Delivery Systems: The functionalized surfaces can be used to create targeted drug delivery systems. For example, a targeting ligand can be attached to the SAM to direct a drug-loaded nanoparticle to a specific cell type.[12][13]
-
Protein Immobilization and Study: The covalent immobilization of proteins on SAM-coated surfaces allows for the study of protein-protein interactions, enzyme kinetics, and protein stability in a controlled environment.[10]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] It is an irritant to the skin, eyes, and respiratory system.[7] All handling should be performed in a well-ventilated fume hood. Store the compound at -20°C in a tightly sealed container.[4][5]
Conclusion
This compound is a highly versatile molecule that serves as a cornerstone for the creation of functionalized surfaces. Its unique bifunctional nature allows for robust surface anchoring and subsequent chemical modification, opening up a wide range of possibilities in materials science, nanotechnology, and biotechnology. The detailed protocols and information provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize this powerful chemical tool in their work.
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11-Bromo-1-undecanethiol safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 11-Bromo-1-undecanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Self-Assembly Workhorse
This compound, a bifunctional molecule featuring a terminal thiol (-SH) group and a primary alkyl bromide, is a cornerstone reagent in the fields of nanotechnology and materials science. Its utility lies in the thiol's high affinity for noble metal surfaces, particularly gold, enabling the formation of well-ordered self-assembled monolayers (SAMs).[1] The terminal bromide then serves as a versatile chemical handle for subsequent surface functionalization, critical for applications ranging from biosensors to drug delivery platforms.[1]
However, the very properties that make this compound valuable also necessitate a rigorous and informed approach to its handling. Like all low-molecular-weight thiols, it possesses a powerful, pervasive, and unpleasant odor, detectable at extremely low concentrations.[2] Furthermore, it is classified as an irritant to the skin, eyes, and respiratory system.[3] This guide provides a comprehensive framework for the safe and effective use of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that govern its safe handling, decontamination, and disposal.
Section 1: Hazard Identification and Risk Profile
A thorough understanding of the inherent hazards is the foundation of a robust safety protocol. The risk profile of this compound is dominated by its irritant properties and its potent stench, which, while not acutely toxic, can cause significant distress and disruption.
Chemical and Physical Properties
A summary of the key physical and chemical properties is essential for assessing risks such as volatility and planning experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₃BrS | [3] |
| Molecular Weight | 267.27 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.128 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.501 | [4] |
| Storage Temperature | −20°C | [4] |
| CAS Number | 116129-34-1 | [3] |
GHS Classification and Hazards
The Globally Harmonized System (GHS) provides a standardized classification of the compound's hazards.
| GHS Classification | Hazard Statement | Pictogram | Source(s) |
| Skin Irritation, Category 2 | H315 : Causes skin irritation | [1][3] | |
| Eye Irritation, Category 2 | H319 : Causes serious eye irritation | (GHS07) | [1][3] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 : May cause respiratory irritation | [1][3] | |
| Hazardous to the Aquatic Environment, Long-term Hazard, Category 4 | H413 : May cause long lasting harmful effects to aquatic life | None | [1][3] |
Section 2: The Core Principles of Thiol Safety
Effective handling of this compound is predicated on three core principles: Containment , Neutralization , and Personal Protection .
Causality of Hazards
The thiol (-SH) group is the primary source of the compound's notorious odor. Volatile sulfur compounds are detectable by the human nose at parts-per-billion levels, a trait evolved to warn of decaying organic matter.[2] This functional group is also susceptible to oxidation. The alkyl bromide functional group, while less reactive than the thiol, contributes to the overall irritant properties of the molecule.
The Chemistry of Odor Control: Neutralization
The most effective strategy for managing the stench of thiols is oxidative neutralization. A solution of sodium hypochlorite (household bleach) chemically alters the thiol group, converting it into odorless and water-soluble sulfonates, effectively destroying the source of the malodor.[2][5] This principle is the cornerstone of all decontamination and waste-handling procedures.
Section 3: Standard Operating Procedures (SOPs)
The following protocols provide a self-validating system for handling this compound, ensuring that each step mitigates the identified risks.
Experimental Workflow Diagram
The following diagram outlines the logical flow for the safe handling of this compound from preparation through disposal.
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The Solubility of 11-Bromo-1-undecanethiol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 11-Bromo-1-undecanethiol (BrUDT), a critical bifunctional molecule in the field of self-assembled monolayers (SAMs) and surface functionalization. This document is intended for researchers, scientists, and drug development professionals who utilize BrUDT in their work and require a thorough understanding of its behavior in various organic solvents.
Introduction to this compound and its Significance
This compound, with the chemical formula Br(CH₂)₁₁SH, is a long-chain alkanethiol featuring a terminal thiol (-SH) group and a terminal bromo (-Br) group.[1][2] This unique structure allows for the thiol group to anchor to noble metal surfaces, such as gold, forming a highly ordered self-assembled monolayer. The exposed bromo- group then provides a reactive site for subsequent chemical modifications. This versatility makes this compound a valuable building block in the fabrication of biosensors, drug delivery platforms, and specialized coatings.[2]
The ability to form high-quality SAMs is intrinsically linked to the solubility of the precursor molecule in the chosen solvent. A suitable solvent must not only dissolve the alkanethiol but also facilitate the delicate process of self-assembly on the substrate. Therefore, a comprehensive understanding of the solubility of this compound is paramount for achieving reproducible and well-defined surface modifications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃BrS | [1][3] |
| Molecular Weight | 267.27 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Density | 1.128 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.501 | [1][4] |
| Storage Temperature | -20°C | [1][4] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.[5] For this compound, its solubility is a balance between the nonpolar alkyl chain and the polar thiol and bromo functional groups.
The long eleven-carbon alkyl chain is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces. The thiol (-SH) group, while weakly polar, can participate in hydrogen bonding. The bromo (-Br) group is polar and contributes to the overall polarity of the molecule.
Based on these structural features, we can predict the solubility of this compound in different classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The long alkyl chain suggests good solubility in nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents should be able to dissolve this compound due to dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The thiol group's ability to act as a weak hydrogen bond donor and the overall polarity of the molecule suggest solubility in these solvents. Indeed, ethanol is a commonly used solvent for preparing solutions of long-chain alkanethiols for SAM formation.[6][7]
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Intermolecular forces governing the solubility of this compound.
Known Solubility Data
| Solvent | Solubility | Application Context | Source |
| Ethanol | Soluble | Preparation of solutions for forming self-assembled monolayers on gold surfaces. | [6][7] |
The common use of ethanol highlights its effectiveness in dissolving long-chain alkanethiols for surface modification applications.
Experimental Protocol for Solubility Determination
For applications requiring precise knowledge of solubility in a specific solvent, experimental determination is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound
-
Solvent of interest (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the experimental determination of solubility.
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Procedure
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solute to settle. Centrifugation can be used to facilitate this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
Conclusion
While quantitative solubility data for this compound is not extensively published, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The established use of ethanol for forming SAMs confirms its solubility in polar protic solvents. For applications demanding precise solubility values in other solvents, the provided experimental protocol offers a robust and reliable method for determination. A thorough understanding and, when necessary, experimental verification of solubility are critical for the successful application of this compound in advanced materials and surface science research.
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A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents. ResearchGate. [Link]
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Spectroscopic data (NMR, IR, Mass Spec) of 11-Bromo-1-undecanethiol
An In-Depth Technical Guide to the Spectroscopic Characterization of 11-Bromo-1-undecanethiol
Abstract
This compound (C₁₁H₂₃BrS) is a bifunctional organic molecule of significant interest in materials science and nanotechnology, primarily for its role in forming self-assembled monolayers (SAMs) on various substrates. The terminal thiol (-SH) group provides a strong anchor to surfaces like gold, while the terminal bromo (-Br) group offers a versatile site for subsequent chemical modifications. Accurate structural verification and purity assessment are paramount for ensuring reproducible and reliable performance in these applications. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting spectral data, offering a holistic framework for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of this compound consists of an eleven-carbon alkyl chain functionalized with a thiol group at one terminus (C1) and a bromine atom at the other (C11).
Structure: Br—(CH₂)₁₁—SH
This bifunctional nature dictates its spectroscopic signature. NMR spectroscopy will elucidate the specific proton and carbon environments along the alkyl chain. IR spectroscopy will confirm the presence of the key S-H and C-Br functional groups. Mass spectrometry will verify the overall molecular mass and confirm the presence of bromine through its characteristic isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of nuclei within a molecule.
Theoretical Basis
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are based on the absorption of radiofrequency energy by atomic nuclei in the presence of a strong external magnetic field.[2]
-
Chemical Shift (δ): The position of an NMR signal, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative atoms, like bromine, "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[2]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[2]
-
Multiplicity (Splitting): The splitting of a ¹H NMR signal into multiple peaks (e.g., triplet, quartet) is caused by the influence of neighboring protons (spin-spin coupling) and provides information about atomic connectivity.[1]
Data Interpretation & Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons adjacent to the sulfur and bromine atoms, and a large, overlapping signal for the central methylene groups of the alkyl chain.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H S-CH₂- | ~1.35 | Triplet (t) | 1H | The thiol proton signal is a triplet due to coupling with the adjacent CH₂ group. |
| HS-CH₂ - | ~2.52 | Quartet (q) | 2H | These protons are adjacent to the thiol group. The signal is a quartet due to coupling with both the thiol proton and the next methylene group. |
| -CH₂ -(CH₂)₇-CH₂ - | ~1.25 - 1.45 | Multiplet (m) | 16H | The protons of the eight central methylene groups are in similar chemical environments, resulting in a large, overlapping multiplet. |
| -CH₂-CH₂ -CH₂-Br | ~1.85 | Multiplet (m) | 2H | Protons on C10, adjacent to the CH₂Br group. Their signal is shifted slightly downfield. |
| -CH₂ -Br | ~3.41 | Triplet (t) | 2H | Protons on C11, deshielded by the highly electronegative bromine atom, resulting in a significant downfield shift. The signal is a triplet due to coupling with the adjacent CH₂ group. |
Note: Predicted chemical shifts are based on analogous structures like 11-bromo-1-undecanol and standard chemical shift tables. Actual values may vary slightly based on solvent and instrument.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| HS-C H₂- | ~24.5 | The C1 carbon attached to the thiol group. |
| -C H₂-Br | ~34.0 | The C11 carbon attached to the bromine atom, shifted downfield due to the halogen's electronegativity. |
| -CH₂-C H₂-CH₂-Br | ~32.8 | The C10 carbon adjacent to the C-Br carbon. |
| HS-CH₂-C H₂- | ~34.1 | The C2 carbon adjacent to the C-SH carbon. |
| Interior -(C H₂)₇- | ~28.2 - 29.5 | The remaining seven methylene carbons in the center of the chain, which typically appear as a cluster of closely spaced signals. |
Note: Data referenced from public databases for this compound.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), using a glass pipette. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[2][5]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This prevents magnetic field distortions.[5]
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.[6] Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Basis
Specific covalent bonds (e.g., O-H, C=O, S-H) vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[7] An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, with absorptions appearing as downward peaks.
Data Interpretation & Analysis
For this compound, the key diagnostic absorptions are from the S-H, C-H, and C-Br bonds.
| Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity | Functional Group |
| S-H Stretch | 2600 - 2550 | Weak, Sharp | Thiol (-SH) |
| C-H Stretch (sp³) | 3000 - 2850 | Strong, Sharp | Alkane (-CH₂) |
| C-H Bend | 1465 - 1375 | Medium | Alkane (-CH₂) |
| C-Br Stretch | 650 - 550 | Medium-Strong | Alkyl Bromide (-CH₂Br) |
Source: Based on standard IR absorption tables.[8][9][10] The presence of a weak but sharp peak around 2550 cm⁻¹ is a clear indicator of the thiol group, while the strong absorptions just below 3000 cm⁻¹ confirm the saturated alkyl backbone. The C-Br stretch appears in the fingerprint region and confirms the presence of the terminal halogen.
Experimental Protocol: IR Analysis (Neat Liquid)
This compound is a liquid at room temperature, making the neat thin-film method ideal.
-
Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. These materials are used because they are transparent to infrared radiation.[11] Handle them by the edges to avoid transferring moisture or oils.
-
Sample Application: Place a single drop of this compound onto the center of one salt plate.[12][13]
-
Film Formation: Place the second salt plate on top of the first and gently rotate them together to spread the liquid into a thin, uniform film.[11][14]
-
Data Acquisition: Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty chamber should be run first and automatically subtracted.[15]
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to a desiccator to prevent damage from atmospheric moisture.[12]
Workflow for IR Analysis
Caption: Workflow for IR analysis of a liquid sample via the thin-film method.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, can offer further structural clues.
Theoretical Basis
In a mass spectrometer, molecules are first ionized, creating charged particles. Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[16][17][18] The key diagnostic feature for a bromine-containing compound is its isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two peaks in the mass spectrum for every bromine-containing ion: the molecular ion (M) and an M+2 peak of nearly equal intensity.[19]
Data Interpretation & Analysis
Molecular Ion Peak
The molecular formula is C₁₁H₂₃BrS.
-
Calculated Monoisotopic Mass (with ⁷⁹Br): 266.07 g/mol .
-
Calculated Monoisotopic Mass (with ⁸¹Br): 268.07 g/mol .
Therefore, in the mass spectrum, we expect to see two major peaks for the molecular ion:
-
[M+H]⁺: at m/z 267.07 (corresponding to the ⁷⁹Br isotope)
-
[M+2+H]⁺: at m/z 269.07 (corresponding to the ⁸¹Br isotope)
The relative intensity of these two peaks will be approximately 1:1, which is a definitive confirmation of the presence of a single bromine atom.
Fragmentation Pattern
While ESI is a soft technique, some fragmentation can occur. Common fragmentation pathways for long-chain alkyl halides and thiols include:
-
Loss of H₂S: [M - H₂S]⁺
-
Loss of Br•: [M - Br]⁺ (cleavage of the C-Br bond)[19]
-
Alpha-Cleavage: Fragmentation of the C-C bond adjacent to the sulfur or bromine atom.
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂), characteristic of long alkyl chains.[20]
| Ion | Expected m/z | Description |
| [C₁₁H₂₃S]⁺ | 187.15 | Loss of the bromine radical (Br•) from the molecular ion. |
| [C₁₁H₂₁BrS]⁺ | 265.06 | Loss of H₂ from the molecular ion. |
| Isotopic Molecular Ions | 267.07 / 269.07 | Protonated molecular ions showing the characteristic 1:1 bromine isotopic pattern. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[21]
-
Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, creating a fine spray of charged droplets.[22]
-
Desolvation: A heated drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions ([M+H]⁺).[18]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio and detected.
Workflow for ESI-MS Analysis
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Integrated Spectroscopic Analysis: A Unified Conclusion
No single spectroscopic technique provides a complete structural picture. The true power of these methods lies in their combined application. For this compound, the integrated analysis proceeds as follows:
-
IR spectroscopy provides the initial functional group confirmation. The observation of S-H, C-H (sp³), and C-Br stretches confirms the presence of the key chemical moieties.
-
Mass spectrometry establishes the molecular formula. The [M+H]⁺ and [M+2+H]⁺ peaks at m/z 267/269 provide the exact molecular weight and unambiguously confirm the presence of one bromine atom.[4]
-
NMR spectroscopy assembles the final structure. ¹H and ¹³C NMR identify the specific carbon and proton environments, confirming the 11-carbon linear chain and placing the thiol group at one end and the bromine atom at the other, based on the distinct chemical shifts of the α-carbons and α-protons. The integration in the ¹H NMR spectrum verifies the proton count for each part of the molecule.
Together, these three techniques provide a self-validating system, delivering an unequivocal confirmation of the structure and purity of this compound, which is essential for its application in advanced materials and surface science.
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Introduction: The Molecular Linchpin for Advanced Surface Functionalization
An In-depth Technical Guide to 11-Bromo-1-undecanethiol: Commercial Suppliers, Purity Grades, and Application-Critical Insights
This compound, with the chemical formula Br(CH₂)₁₁SH, is a bifunctional organosulfur molecule that has become indispensable in the fields of nanotechnology, materials science, and drug development.[1][2] Its strategic importance lies in its ability to spontaneously form highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[1][3] The thiol (-SH) group serves as a robust anchor to the substrate, while the terminal bromo (-Br) group provides a versatile reactive handle for the subsequent covalent attachment of a vast array of molecules, including peptides, DNA, and therapeutic agents.[4]
The perfection of the SAM is paramount. For researchers developing sensitive biosensors, creating biocompatible coatings for medical implants, or designing targeted drug delivery systems, the quality of the initial monolayer dictates the performance, reproducibility, and reliability of the final application.[5] Consequently, the purity of the foundational this compound is not a trivial detail but a critical parameter that warrants rigorous scrutiny. This guide provides an in-depth analysis of the commercial landscape for this reagent, the significance of its purity grades, and the essential protocols for its verification and handling to ensure experimental success.
Section 1: Commercial Availability and Purity Grades
This compound is readily available from several major chemical suppliers. The most commonly offered purity grade is 99% or greater.[1][6][7] While this level of purity is suitable for many applications, researchers must be cognizant of the potential impurities that may be present and their impact on SAM formation.
| Supplier | CAS Number | Advertised Purity | Molecular Formula | Molecular Weight |
| Sigma-Aldrich (Merck) | 116129-34-1 | 99% | Br(CH₂)₁₀CH₂SH | 267.27 g/mol |
| Santa Cruz Biotechnology | 116129-34-1 | ≥99% | C₁₁H₂₃BrS | 267.27 g/mol |
| Proactive Molecular Research | 116129-34-1 | 99.0% | Not Specified | Not Specified |
Interpreting Purity Grades:
A purity designation of "99%" typically indicates the percentage of the target molecule as determined by a specific analytical method, often Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). However, this does not always provide a complete picture of the impurities.
Common Impurities and Their Origins:
-
1,1'-Disulfanediylbis(11-bromoundecane): The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol groups.[8] The presence of even trace amounts of atmospheric oxygen can facilitate this dimerization, especially during storage or handling.
-
Unreacted Starting Materials: Depending on the synthetic route, trace amounts of precursors like 11-bromo-1-undecene or 11-bromo-1-undecanol may remain.[9][10]
-
Solvent Residues: Residual solvents from the purification process may also be present.
The disulfide impurity is particularly detrimental as it cannot bind to the gold surface in the same manner as the thiol, leading to significant defects in the monolayer.
Section 2: The Critical Role of Purity in Self-Assembled Monolayer (SAM) Formation
The "magic" of SAMs lies in the spontaneous organization of individual thiol molecules into a densely packed, quasi-crystalline structure on a gold surface. This process is driven by the strong, covalent-like bond between sulfur and gold atoms.[3]
Caption: Formation of a self-assembled monolayer on a gold surface.
The Deleterious Impact of Impurities:
Impurities disrupt the delicate balance of forces that drive self-assembly, leading to a disordered monolayer with numerous defects.
-
Disulfide Contamination: Disulfide molecules cannot form the critical S-Au bond. They are either physisorbed weakly to the surface or are excluded from the monolayer, leaving behind voids or pinholes.
-
Chain Length Variation: Impurities with different alkyl chain lengths will disrupt the uniform van der Waals interactions between adjacent molecules, preventing the formation of a tightly packed structure.
These defects compromise the barrier properties of the monolayer and can lead to non-specific adsorption of unwanted molecules, short-circuiting in molecular electronics, and inconsistent results in bioassays.[5][11]
Section 3: Purity Verification and Quality Control
Given the importance of purity, it is highly recommended that researchers perform their own quality control checks upon receiving a new batch of this compound, especially for sensitive applications.
Caption: Quality control workflow for incoming this compound.
Experimental Protocol: Quantification of Free Thiol Content using Ellman's Reagent
This protocol is adapted from methods used for quantifying thiols in various samples and is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically.[12][13]
Objective: To determine the concentration of free, unoxidized thiol groups in a sample of this compound, thereby assessing the extent of disulfide formation.
Materials:
-
This compound sample
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Ethanol (ACS grade or higher)
-
Cysteine or Glutathione (for standard curve)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Preparation of DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer. This solution should be prepared fresh.
-
Preparation of Thiol Standard Curve:
-
Prepare a 1 mM stock solution of cysteine in the reaction buffer.
-
Create a series of dilutions from the stock solution (e.g., 0, 25, 50, 100, 150, 200 µM) in the reaction buffer.
-
-
Preparation of this compound Sample:
-
Accurately prepare a stock solution of this compound in ethanol (e.g., 10 mM). The use of an organic solvent is necessary due to the poor water solubility of the long-chain alkanethiol.
-
Prepare a working dilution of this stock solution in the reaction buffer. The final concentration should fall within the range of the standard curve. Note: Some cloudiness may occur, ensure vigorous mixing.
-
-
Reaction:
-
To separate wells of a 96-well plate or individual microcentrifuge tubes, add 50 µL of the DTNB stock solution.
-
Add 250 µL of each standard and the unknown sample to the respective wells/tubes.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each sample at 412 nm using a spectrophotometer.
-
Use the reaction buffer mixed with DTNB as the blank.
-
-
Calculation:
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of free thiol in your this compound sample.
-
Compare this measured concentration to the expected concentration based on how the sample was prepared to determine the percentage of active, free thiol.
-
Section 4: Best Practices for Handling and Storage
Thiols are notorious for their potent, unpleasant smell and their susceptibility to oxidation.[8][14] Adherence to strict handling and storage protocols is essential for laboratory safety and to maintain the integrity of the reagent.
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An In-depth Technical Guide to Self-Assembled Monolayers of 11-Bromo-1-undecanethiol: From Formation to Application in Drug Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of self-assembled monolayers (SAMs) derived from 11-Bromo-1-undecanethiol. Moving beyond a simple recitation of protocols, this document delves into the underlying principles of SAM formation, provides detailed experimental methodologies, and explores the versatile applications of these functionalized surfaces in modern drug discovery and development.
Introduction to Self-Assembled Monolayers and the Significance of this compound
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a solid substrate.[1] This bottom-up approach to surface engineering provides a powerful platform for tailoring the physicochemical properties of materials at the molecular level.[2] The formation of SAMs is a thermodynamically driven process, relying on the specific affinity of a headgroup for the substrate and the stabilizing van der Waals interactions between adjacent molecular chains.[3]
Among the various molecules used for SAM formation, alkanethiols on gold substrates represent one of the most extensively studied and well-characterized systems.[4] The strong, covalent-like bond between the sulfur headgroup and the gold surface results in the formation of stable and densely packed monolayers.[5]
This compound, with its 11-carbon alkyl chain, thiol headgroup, and terminal bromide, is a particularly versatile molecule for constructing functional SAMs.[6][7] The thiol group ensures robust anchoring to gold surfaces, while the terminal bromide serves as a reactive handle for a wide array of subsequent chemical modifications. This bifunctionality makes this compound an ideal candidate for creating tailored interfaces for applications in biosensing, controlled protein immobilization, and cell adhesion studies, all of which are critical in the field of drug development.[8][9]
| Property | Value |
| Molecular Formula | C₁₁H₂₃BrS[10] |
| Molecular Weight | 267.27 g/mol [10] |
| Form | Liquid[6] |
| Density | 1.128 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.501[6] |
| Storage Temperature | -20°C[6] |
The Genesis of Order: Formation of this compound SAMs
The formation of a high-quality SAM is a multi-step process that begins with the meticulous preparation of the substrate and culminates in the spontaneous organization of the thiol molecules.
Substrate Preparation: The Foundation of a Flawless Monolayer
The quality of the underlying substrate is paramount to the formation of a well-ordered SAM. Gold surfaces, typically deposited on silicon wafers or glass slides with an adhesion layer of titanium or chromium, are the most common substrates for alkanethiol SAMs. The substrate must be scrupulously clean to ensure uniform monolayer formation.
Experimental Protocol: Gold Substrate Cleaning
-
Solvent Rinsing: Sequentially sonicate the gold substrate in acetone, isopropanol, and deionized water for 10-15 minutes each to remove organic contaminants.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Piranha Etching (Optional but Recommended for Rigorous Cleaning):
-
Caution: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the substrate in the piranha solution for 10-15 minutes.
-
Thoroughly rinse the substrate with deionized water.
-
-
Final Rinse and Dry: Rinse the substrate with ethanol and dry again with nitrogen gas. The substrate is now ready for immediate use.
The Self-Assembly Process: A Symphony of Molecular Interactions
The formation of the SAM is achieved by immersing the clean gold substrate in a dilute solution of this compound. While the initial adsorption is rapid, a longer immersion time is crucial for the molecules to rearrange into a densely packed, quasi-crystalline structure.
Experimental Protocol: Formation of this compound SAM
-
Solution Preparation: Prepare a 1-10 mM solution of this compound in anhydrous ethanol.
-
Immersion: Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution in a clean, sealable container.
-
Incubation: Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature. To minimize oxidation, the headspace of the container can be purged with an inert gas like nitrogen.
-
Rinsing: After incubation, remove the substrate and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.
-
Storage: Store the prepared SAM in a clean, dry, and inert environment.
Caption: Reaction pathway for the conversion of a bromo-terminated SAM to an amine-terminated SAM.
Characterization: Validating the Monolayer
A suite of surface-sensitive analytical techniques is employed to confirm the formation and quality of the SAM and to verify successful functionalization.
| Characterization Technique | Expected Results for this compound SAM | Expected Results for Amine-Terminated SAM |
| Contact Angle Goniometry | Hydrophobic surface with a water contact angle of approximately 90-100°. | More hydrophilic surface with a reduced water contact angle, typically in the range of 60-70°. |
| Ellipsometry | Monolayer thickness of approximately 12-15 Å. | Similar thickness to the bromo-terminated SAM. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of C 1s, S 2p, and Br 3d peaks. The S 2p peak at ~162 eV is indicative of thiolate bonding to gold. [11] | Disappearance of the Br 3d peak and appearance of a N 1s peak at ~400 eV. [6] |
| Atomic Force Microscopy (AFM) | Smooth, uniform surface morphology. | Similar smooth and uniform surface morphology. |
Applications in Drug Discovery and Development
The ability to create well-defined, functionalized surfaces with this compound SAMs opens up a plethora of applications in the pharmaceutical industry.
High-Throughput Screening (HTS) and Cell-Based Assays
Functionalized SAMs can be used to create microarrays for cell-based assays, enabling the high-throughput screening of drug candidates. [5][12][13][14][15]By immobilizing specific proteins or peptides onto an amine-terminated SAM, surfaces can be designed to promote the adhesion of specific cell types. [1]This allows for the study of drug effects on cell morphology, proliferation, and signaling in a controlled and multiplexed manner.
Label-Free Biosensors for Drug Discovery
SAM-functionalized gold surfaces are the foundation for many label-free biosensing platforms, such as Surface Plasmon Resonance (SPR). [2][8]These biosensors can be used to study the binding kinetics and affinity of drug candidates to their target proteins in real-time. [12]An amine-terminated SAM provides a convenient platform for the covalent immobilization of protein targets, ensuring a stable and oriented presentation of the protein for interaction analysis. [16]
Caption: Applications of amine-terminated SAMs in drug discovery and development.
Development of Drug Delivery Systems
The functional surface of a SAM can be used to conjugate drug molecules for controlled release studies. Furthermore, SAM-coated nanoparticles can be functionalized with targeting ligands to enhance the delivery of therapeutic agents to specific cells or tissues.
Fundamental Studies in Cell Biology and Tissue Engineering
By creating surfaces with well-defined chemical and physical properties, SAMs provide a powerful tool for studying fundamental aspects of cell-surface interactions. This knowledge is crucial for the development of biomaterials and tissue engineering scaffolds that can guide cell behavior and promote tissue regeneration.
Conclusion
Self-assembled monolayers of this compound offer a robust and versatile platform for creating functionalized surfaces with a high degree of control at the molecular level. The ability to form stable, well-ordered monolayers on gold and subsequently modify the terminal bromide group opens up a vast landscape of applications in drug discovery and development. From high-throughput screening and label-free biosensing to the development of novel drug delivery systems and tissue engineering scaffolds, these tailored interfaces are poised to play an increasingly important role in advancing pharmaceutical research. This guide has provided the fundamental knowledge and detailed protocols necessary for researchers to harness the power of this compound SAMs in their own laboratories.
References
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- Wink, T., et al. (1997). Immobilization of Protein A on SAMs for the elaboration of immunosensors. Analytica Chimica Acta, 347(1-2), 119-128.
-
Scientific Laboratory Supplies. (n.d.). This compound, 99%. Retrieved from [Link]
- Weng, L., et al. (2000). Selective immobilization of proteins to self-assembled monolayers presenting active site-directed capture ligands. Proceedings of the National Academy of Sciences, 97(20), 10837-10841.
- Kim, D., et al. (2007). Fabrication of a novel immunosensor using functionalized self-assembled monolayer for trace level detection of TNT by surface plasmon resonance. Biosensors and Bioelectronics, 22(11), 2525-2531.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Verma, M., et al. (2010). Protein immobilization at gold-thiol surfaces and potential for biosensing. Analytical and Bioanalytical Chemistry, 398(4), 1545-1564.
-
Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]
- Analysis of Unbound Molecules Contained in Self-assembled Monolayer Membrane Formed by Amino-alkanethiol Molecules. (2025). e-Journal of Surface Science and Nanotechnology, 23(2), 2025.
- F. Schreiber. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256.
-
Fabrication steps of the proposed SPR biosensor. (n.d.). ResearchGate. Retrieved from [Link]
- Mixed self-assembled monolayers of alkanethiolates on ultrasmooth gold do not exhibit contact-angle hysteresis. (2005). Journal of the American Chemical Society, 127(1), 4-5.
-
ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]
-
Characterization of self-assembled monolayers of alkanethiol on GaAs surface by contact angle and angle-resolved XPS measurements. (n.d.). ResearchGate. Retrieved from [Link]
-
Immobilization of Protein A on SAMs for the elaboration of immunosensors. (2003). PubMed. Retrieved from [Link]
-
Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. (2024). National Institutes of Health. Retrieved from [Link]
-
Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. (2023). National Institutes of Health. Retrieved from [Link]
-
BSA Immobilization on Amine-Functionalized Superparamagnetic Iron Oxide Nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
-
A review for cell-based screening methods in drug discovery. (2021). National Institutes of Health. Retrieved from [Link]
-
Selective Permeation of a Liquidlike Self-Assembled Monolayer of 11-Amino-1-undecanethiol on Polycrystalline Gold by Highly Charged Electroactive Probes. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]
-
Creating amine terminated SAMs via silanization of glass versus reaction of aminothiol on ultrathin gold? (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
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Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2018). National Institutes of Health. Retrieved from [Link]
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Current Trends in Cell-based Assays and Drug Discovery. (2016). Lifescience Global. Retrieved from [Link]
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Modification of self-assembled monolayers of alkanethiols on gold by ionizing radiation. (n.d.). ResearchGate. Retrieved from [Link]
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ASAP (As Soon As Publishable). (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Formation of Self-Assembled Monolayers of 11-Bromo-1-undecanethiol on Gold Surfaces
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the formation of high-quality self-assembled monolayers (SAMs) of 11-Bromo-1-undecanethiol on gold substrates. This protocol is designed to ensure reproducibility and the creation of well-ordered, densely packed monolayers critical for a variety of applications, including biosensors, molecular electronics, and controlled surface chemistry.
Introduction: The Rationale for Self-Assembled Monolayers
Self-assembled monolayers are highly organized molecular layers that spontaneously form on a substrate surface. The formation of alkanethiols on gold is a robust and widely studied system, driven by the strong affinity of the sulfur headgroup to the gold surface. This process results in a densely packed, crystalline-like monolayer. The alkyl chains, in this case, the undecane backbone of this compound, are stabilized by van der Waals interactions, leading to a well-ordered structure. The terminal bromo group provides a versatile functional handle for subsequent chemical modifications, allowing for the covalent attachment of a wide range of molecules.
I. Critical Parameters and Considerations
The successful formation of a high-quality SAM is contingent on several key factors. A clean environment is paramount to prevent contamination that can disrupt the ordering of the monolayer. It is advisable to work in a cleanroom or a fume hood where silanes or poly(dimethylsiloxane) (PDMS) have not been used, as these materials can easily contaminate surfaces.
A. Substrate Quality
The quality of the gold substrate is a crucial starting point. Gold-coated slides or wafers should have an adhesion layer of chromium (Cr) or titanium (Ti) underneath the gold to prevent delamination during sonication steps.[1]
B. Reagent Purity
The purity of the this compound and the solvent is critical. Impurities in the thiol solution can co-adsorb onto the gold surface, leading to defects in the monolayer.[2] Anhydrous ethanol (200 proof) is the most commonly used solvent due to its ability to solvate a wide range of alkanethiols, its availability in high purity, and its relatively low toxicity.[3]
II. Experimental Protocols
This section details the step-by-step methodology for the preparation of the gold substrate and the formation of the this compound SAM.
A. Gold Substrate Preparation
A pristine gold surface is essential for the formation of a well-ordered SAM. The following protocol is designed to remove organic contaminants.
Materials:
-
Gold-coated substrates
-
Acetone (reagent grade)
-
Isopropyl alcohol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Ethanol (200 proof, anhydrous)[4]
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION)
-
Nitrogen gas (high purity)
-
Beakers
-
Tweezers
-
Sonicator
Protocol:
-
Solvent Cleaning: Sequentially sonicate the gold substrates in acetone, isopropyl alcohol, and deionized water for 15 minutes each to remove gross organic contamination.[5]
-
Piranha Etching (for robust cleaning):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (lab coat, gloves, and face shield). Always add the hydrogen peroxide to the sulfuric acid slowly.
-
Immerse the cleaned substrates in the piranha solution for 5-10 minutes.[6] This step will remove any remaining organic residues.
-
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water, followed by a final rinse with ethanol.[4][6]
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.[1][6] It is critical to use the substrates immediately after cleaning and drying to prevent re-contamination of the surface.[4]
B. Preparation of this compound Solution
Materials:
-
Anhydrous ethanol (200 proof)
-
Glass vial with a sealable cap
-
Sonicator
-
Calibrated micropipettes
-
Analytical balance
Protocol:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.[2][5][11] For example, to prepare 10 mL of a 1 mM solution, dissolve 2.67 mg of this compound (Molecular Weight: 267.27 g/mol ) in 10 mL of absolute ethanol.[7]
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[5]
C. Self-Assembly Process
Protocol:
-
Using clean tweezers, immediately immerse the freshly cleaned and dried gold substrates into the 1 mM this compound solution in a clean, sealable container.[1]
-
To minimize oxidation and contamination, it is good practice to reduce the headspace above the solution and backfill the container with an inert gas like dry nitrogen before sealing.[1]
-
Allow the self-assembly to proceed for 18-48 hours at room temperature.[6] While initial monolayer formation is rapid, longer incubation times are necessary for the molecules to rearrange into a more ordered and densely packed structure.[1][2]
D. Post-Assembly Rinsing and Drying
This step is crucial for removing non-covalently bound (physisorbed) molecules from the surface.
Protocol:
-
After the incubation period, carefully remove the substrates from the thiol solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol for 10-15 seconds.[1][6]
-
For a more rigorous cleaning, place the substrates in a beaker with fresh ethanol and sonicate for 1-2 minutes.[6][12]
-
Perform a final rinse with ethanol and dry the substrates under a gentle stream of dry nitrogen gas.[1][6]
III. Storage and Handling of Functionalized Substrates
Store the this compound functionalized substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, until further use.[6] To minimize potential oxidation of the monolayer, it is best to use the functionalized substrates as soon as possible after preparation.
IV. Characterization of the Self-Assembled Monolayer
The quality of the formed SAM can be assessed using various surface-sensitive techniques.
| Technique | Parameter Measured | Expected Outcome for a Well-Formed SAM |
| Contact Angle Goniometry | Static Water Contact Angle | Increased hydrophobicity compared to the bare gold surface. |
| Ellipsometry | Monolayer Thickness | A uniform thickness consistent with the length of the this compound molecule. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of sulfur, carbon, and bromine peaks, and attenuation of the gold signal. |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular Orientation and Packing | Characteristic C-H stretching modes indicating a well-ordered alkyl chain. |
V. Workflow Visualization
The following diagram illustrates the key stages in the formation of a self-assembled monolayer of this compound on a gold substrate.
Caption: Workflow for SAM formation.
VI. Troubleshooting
| Problem | Possible Cause | Solution |
| Inconsistent Monolayer Quality | Contaminated environment or reagents. | Work in a clean environment. Use high-purity reagents and solvents. |
| Improper substrate cleaning. | Ensure thorough cleaning of the gold substrate, including piranha etching if necessary.[4][6] | |
| Poor Monolayer Ordering | Insufficient incubation time. | Increase the self-assembly time to allow for molecular rearrangement.[1][2] |
| Presence of water in the ethanol. | Use anhydrous ethanol.[4] | |
| Patches or Defects in the Monolayer | Incomplete rinsing. | Ensure thorough rinsing and sonication to remove physisorbed molecules.[6][12] |
References
- BenchChem. (n.d.). Application Notes and Protocols for Forming Alkanethiol SAMs on Stainless Steel.
- BenchChem. (n.d.). Application Note: Formation of Self-Assembled Monolayers on Gold Surfaces using Thiol-PEG6-acid.
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ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]
-
ACS Publications. (1995). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir. Retrieved from [Link]
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Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Self-Assembled Monolayers from 11-Bromo-1-undecene.
-
ACS Publications. (2014). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir. Retrieved from [Link]
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ResearchGate. (2014). How important is drying/rinsing alkanethiol monolayers?. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to Thiol-on-Gold Self-Assembled Monolayers.
-
The Mrksich Group. (n.d.). self-assembled monolayers of alkanethiolates on gold. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). Self Assembled Monolayer Reagent 11-Amino-1-undecanethiol, hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Step-by-step guide for cleaning gold substrates for SAM formation.
A Step-by-Step Guide to Cleaning Gold Substrates for High-Quality Self-Assembled Monolayer (SAM) Formation
Introduction: The Critical Importance of a Pristine Gold Surface
The successful formation of a well-ordered, high-density Self-Assembled Monolayer (SAM) is fundamentally dependent on the pristine nature of the gold substrate. The spontaneous organization of molecules, typically alkanethiols, onto a gold surface is a process exquisitely sensitive to surface contamination. Organic residues, atmospheric pollutants, and even previously adsorbed molecular layers can introduce defects, disrupt monolayer packing, and ultimately compromise the intended functionality of the SAM-modified surface. For researchers in materials science, biosensor development, and drug discovery, a flawlessly clean gold substrate is not merely a preference but a prerequisite for reproducible and reliable experimental outcomes.
This comprehensive guide provides a detailed exploration of the most effective and widely adopted methods for cleaning gold substrates. Moving beyond a simple recitation of steps, this document delves into the underlying scientific principles of each technique, offering the rationale behind procedural choices to empower researchers to select and execute the optimal cleaning strategy for their specific application. We will explore a range of methods from basic solvent washing to more aggressive oxidative techniques, providing detailed protocols, safety considerations, and methods for verifying surface cleanliness.
Choosing Your Cleaning Strategy: A Method Selection Framework
The choice of cleaning method is dictated by the nature and extent of the contamination, the desired level of cleanliness, and the material properties of the gold substrate itself. A logical approach to selecting the appropriate protocol is essential for achieving a pristine surface ready for SAM formation.
Caption: A decision-making workflow for selecting a gold substrate cleaning method.
I. Solvent Cleaning: The First Line of Defense
Mechanism of Action: Solvent cleaning is a fundamental first step designed to remove gross organic contaminants such as oils, greases, and dust particles that may have accumulated during storage or handling. This is achieved by dissolving the contaminants in a series of organic solvents of varying polarity. The use of ultrasonication in this process provides mechanical agitation at the microscale, enhancing the dissolution and removal of adsorbed species.
Protocol:
-
Place the gold substrates in a clean glass beaker.
-
Add a sufficient volume of acetone to completely immerse the substrates. For heavily contaminated surfaces, a detergent solution can be used prior to acetone[1].
-
Place the beaker in an ultrasonic bath and sonicate for 15 minutes[1].
-
Carefully decant the acetone and rinse the substrates thoroughly with deionized (DI) water.
-
Add absolute ethanol to the beaker, ensuring the substrates are fully submerged.
-
Sonicate for an additional 15 minutes[1].
-
Decant the ethanol and rinse the substrates copiously with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
Expert Insights: While seemingly simple, the solvent cleaning step is crucial. Bypassing this stage can lead to the reaction of bulk organic contaminants with more aggressive cleaning solutions, potentially leading to the deposition of difficult-to-remove byproducts. The final rinse with a volatile solvent like ethanol followed by nitrogen drying helps to prevent the formation of water spots.
II. Piranha Solution Cleaning: An Aggressive Oxidative Method
Mechanism of Action: Piranha solution, a highly exothermic and potent oxidizing mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), is exceptionally effective at removing organic residues. The sulfuric acid acts as a dehydrating agent, while the hydrogen peroxide is a strong oxidant. Together, they hydroxylate the gold surface and carbonize organic contaminants, which are then removed as carbon dioxide and water.
!!! SAFETY WARNING !!! Piranha solution is extremely dangerous and must be handled with extreme caution. It is highly corrosive, reactive, and potentially explosive, especially when mixed with organic solvents.[2][3] Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a certified chemical fume hood.[2][3] Never store Piranha solution in a sealed container as the decomposition of hydrogen peroxide generates gas, which can lead to a dangerous pressure buildup.[2][3]
Protocol:
-
Preparation (in a chemical fume hood):
-
Slowly and carefully add one part of 30% hydrogen peroxide (H₂O₂) to three parts of concentrated sulfuric acid (H₂SO₄) in a clean, heat-resistant glass container (e.g., Pyrex®). Always add the peroxide to the acid, never the other way around, to avoid a runaway exothermic reaction. [4] The mixture will become very hot (exceeding 100°C).[2]
-
-
Cleaning:
-
Using non-metallic tweezers, carefully immerse the solvent-cleaned and dried gold substrates into the hot Piranha solution.
-
Leave the substrates in the solution for 5-10 minutes. You should observe bubbling as the organic material is oxidized.[1]
-
-
Rinsing:
-
Carefully remove the substrates from the Piranha solution and immediately rinse them extensively with copious amounts of DI water.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas. The cleaned substrates should be used for SAM formation as soon as possible to minimize re-contamination from the atmosphere.
-
III. UV-Ozone (UVO) Cleaning: A Dry and Effective Alternative
Mechanism of Action: UV-Ozone cleaning is a dry, non-contact method that effectively removes organic contaminants. The process utilizes a low-pressure mercury vapor lamp that generates UV radiation at two primary wavelengths: 185 nm and 254 nm. The 185 nm light interacts with atmospheric oxygen (O₂) to produce ozone (O₃). The 254 nm light is then absorbed by both the organic contaminant molecules and the ozone. This absorption excites the organic molecules, making them more susceptible to attack by the highly reactive oxygen species generated from the photodissociation of ozone. The result is a gentle yet thorough oxidation of organic contaminants into volatile products like carbon dioxide and water.[5]
Protocol:
-
Ensure the gold substrates have been pre-cleaned with solvents to remove any gross contamination.
-
Place the dry substrates in the UV-Ozone cleaner chamber.
-
Position the substrates as close as possible to the UV lamp without touching it (typically within 5-10 mm) for maximum efficiency.
-
Turn on the UV lamp and expose the substrates for 10-20 minutes. The optimal time may vary depending on the level of contamination and the intensity of the UV source.
-
After the cleaning cycle is complete, remove the substrates. They are now ready for immediate use in SAM formation.
Expert Insights: UV-Ozone cleaning is an excellent method for achieving a highly hydrophilic and reactive gold surface.[6] It is particularly advantageous as it is a dry process that avoids the hazards associated with wet chemical methods like Piranha solution. However, it is most effective on relatively clean surfaces, making the initial solvent wash a critical prerequisite.
IV. Plasma Cleaning: The High-Energy Approach
Mechanism of Action: Plasma cleaning employs an ionized gas (plasma) to remove surface contaminants. In a typical setup, a vacuum chamber is filled with a process gas (commonly air, oxygen, or argon) at a low pressure. An electrical field is then applied, which ionizes the gas, creating a mixture of ions, electrons, and reactive radicals. These high-energy species bombard the substrate surface, physically sputtering away contaminants and chemically reacting with organic residues to form volatile byproducts that are removed by the vacuum system. Oxygen plasma is particularly effective at oxidizing and removing organic materials.[7]
Protocol:
-
Place the solvent-cleaned and dried gold substrates into the plasma cleaner's vacuum chamber.
-
Evacuate the chamber to the recommended base pressure.
-
Introduce the process gas (e.g., oxygen or air) and allow the pressure to stabilize.
-
Apply the radio frequency (RF) power to generate the plasma. A typical cleaning cycle lasts from 30 seconds to 5 minutes.
-
After the cycle is complete, turn off the RF power and vent the chamber to atmospheric pressure.
-
Remove the cleaned substrates and use them immediately for SAM formation.
Caption: A simplified workflow for the plasma cleaning process.
Quantitative Comparison of Cleaning Methods
The effectiveness of a cleaning protocol can be quantitatively assessed using various surface-sensitive techniques. The following table summarizes typical outcomes for different cleaning methods.
| Cleaning Method | Typical Water Contact Angle | Surface Roughness (AFM) | Elemental Composition (XPS) |
| Uncleaned | > 80°[8] | Variable, often high | High Carbon (C) and Oxygen (O) content[9] |
| Solvent Cleaned | 60-70° | Reduced, but contaminants may remain | Reduced C and O content |
| Piranha Solution | < 10° | Can increase roughness with prolonged exposure[1] | Significantly reduced C content |
| UV-Ozone | < 10° | Generally smooth | Significantly reduced C content |
| Plasma (Oxygen) | < 10° | Can slightly increase roughness | Significantly reduced C content, may show gold oxides[10] |
V. Verifying Surface Cleanliness: Essential Quality Control
Visual inspection is insufficient to confirm the cleanliness of a gold surface at the molecular level. Therefore, employing surface characterization techniques is crucial for quality control before proceeding with SAM formation.
-
Contact Angle Goniometry: This is a simple and rapid method to assess the hydrophilicity of the surface. A clean gold surface is highly hydrophilic, exhibiting a low water contact angle (typically < 10-20°). A high contact angle is indicative of organic contamination.[8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition of the surface. A clean gold surface will show strong gold (Au) signals and significantly reduced carbon (C) and oxygen (O) signals compared to an uncleaned surface.[9][11]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography at the nanoscale. While it doesn't directly measure chemical cleanliness, it can reveal the presence of particulate contaminants and assess changes in surface roughness resulting from the cleaning process.[12]
VI. Substrate Regeneration: Removing Old SAMs for Reuse
The ability to remove a previously formed SAM and reuse the gold substrate is both cost-effective and environmentally friendly. The choice of stripping method depends on the nature of the SAM.
For simple alkylthiol SAMs:
-
Chemical Stripping with Sodium Borohydride (NaBH₄): This is an effective and relatively gentle method for desorbing thiol-based SAMs.[3][13]
-
Prepare a 0.5 M solution of NaBH₄ in a 1:1 mixture of water and ethanol.
-
Immerse the SAM-coated gold substrate in the NaBH₄ solution for 10-20 minutes.
-
Rinse the substrate thoroughly with ethanol and then DI water.
-
Dry under a stream of nitrogen.
-
Re-clean the substrate using one of the methods described above (e.g., UV-Ozone or Piranha) before forming a new SAM.
-
-
Electrochemical Desorption: Applying a negative potential to the SAM-coated gold electrode in an electrolyte solution can induce the reductive desorption of the thiol molecules.[3] This method offers precise control over the removal process.
For more robust or complex SAMs:
-
Piranha Solution or UV-Ozone: These aggressive oxidative methods can be used to remove the SAM, followed by a thorough rinsing and drying procedure as described in their respective cleaning protocols.
Conclusion
The preparation of a clean gold substrate is the cornerstone of successful SAM formation. By understanding the mechanisms and applying the detailed protocols outlined in this guide, researchers can confidently prepare high-quality surfaces for their experiments. The selection of an appropriate cleaning method, coupled with rigorous verification of surface cleanliness, will ensure the formation of well-ordered, defect-free SAMs, leading to more reliable and reproducible results in a wide range of scientific and technological applications.
References
-
Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors. (2022). ACS Omega. [Link]
-
RETRACTED: Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors. (2022). ACS Omega. [Link]
-
Safety Guidelines for Working with a Piranha Solution. (n.d.). Tel Aviv University. [Link]
-
A method for regenerating gold surface for prolonged reuse of gold-coated surface plasmon resonance chip. (2012). Analytical Biochemistry. [Link]
-
A method for regenerating gold surface for prolonged reuse of gold-coated surface plasmon resonance chip. (2012). ResearchGate. [Link]
-
Average roughness values calculated from AFM images of Au electrodes... (n.d.). ResearchGate. [Link]
-
Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode. (2022). Materials (Basel). [Link]
-
A Method for Removing Self-Assembled Monolayers on Gold. (n.d.). ResearchGate. [Link]
-
Comparison of cleaning methods for gold surfaces before thiol depositions. (2011). The University of Alabama in Huntsville. [Link]
-
Cleaning silicon and gold-coated substrates for SPM measurements. (2013). AFM4NanoMedBio. [Link]
-
Safe Handling Guide - Acid Piranha Solution. (n.d.). Western Washington University. [Link]
-
Surface Cleaning of Gold Structure by Annealing during Fabrication of Microelectromechanical System Devices. (n.d.). ResearchGate. [Link]
-
Polycrystalline Gold Electrodes: A Comparative Study of Pretreatment Procedures Used for Cleaning and Thiol Self‐Assembly Monolayer Formation. (n.d.). ResearchGate. [Link]
-
Influence of different cleaning processes on the surface chemistry of gold nanoparticles. (2017). Journal of Physics: Conference Series. [Link]
-
Uncleaned and cleaned gold coated samples to test effectiveness of... (n.d.). ResearchGate. [Link]
-
Contact angle measurements of the bare gold, the gold treated with... (n.d.). ResearchGate. [Link]
-
Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. (n.d.). ResearchGate. [Link]
-
Gold Cleaning Methods for Electrochemical Detection Applications. (n.d.). Semantic Scholar. [Link]
-
XPS survey spectra of a clean gold substrate. (n.d.). ResearchGate. [Link]
-
Removal of self-assembled monolayers of alkanethiolates on gold by plasma cleaning. (n.d.). ResearchGate. [Link]
-
Gold cleaning methods for preparation of cell culture surfaces for self-assembled monolayers of zwitterionic oligopeptides. (2018). Journal of Bioscience and Bioengineering. [Link]
-
UV/Ozone-Assisted Rapid Formation of High-Quality Tribological Self-Assembled Monolayer. (2019). MDPI. [Link]
-
Investigation of gold adsorption by ironbark biochar using response surface methodology and artificial neural network modelling. (2024). ResearchOnline@JCU. [Link]
-
(PDF) Gold cleaning methods for electrochemical detection applications. (n.d.). ResearchGate. [Link]
-
UV/Ozone Cleaning of Surfaces. (n.d.). Defense Technical Information Center. [Link]
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Application Notes & Protocols: Surface Modification of Silicon Wafers with 11-Bromo-1-undecanethiol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of silicon wafer surfaces using 11-Bromo-1-undecanethiol. The protocols detailed herein produce a well-defined self-assembled monolayer (SAM) terminating in a reactive bromide group, creating a versatile platform for the subsequent covalent attachment of biomolecules, sensors, or other functional moieties.
The narrative structure of this guide is designed to provide not just a series of steps, but a deep understanding of the underlying principles. We will explore the causality behind each procedural choice, ensuring that the protocols are not merely followed, but understood. This approach empowers the researcher to troubleshoot and adapt these methods for specific applications, fostering scientific integrity and experimental success.
Foundational Principles: The Why and How of SAMs on Silicon
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on a solid substrate.[1][2][3] The use of this compound on silicon is a strategic choice for creating functional surfaces. The molecule is bifunctional:
-
Thiol Head Group (-SH): This group has a strong affinity for the silicon surface, forming a stable silicon-sulfur (Si-S) covalent bond. This bond provides a robust anchor for the monolayer.
-
Alkyl Chain (-(CH₂)₁₁-): The 11-carbon chain promotes a high degree of lateral organization through van der Waals interactions, leading to a densely packed and well-ordered monolayer. This ordering is critical for creating a uniform and predictable surface.
-
Bromo Tail Group (-Br): The terminal bromine atom is an excellent leaving group, making it a highly versatile reactive site for subsequent chemical modifications, typically via nucleophilic substitution (S_N2) reactions.[4] This allows for the covalent immobilization of a vast array of molecules.[5]
The formation of the Si-S bond on a silicon wafer is not trivial. It requires the preparation of a reactive, oxide-free silicon surface. The most common and effective method involves creating a hydrogen-terminated silicon surface (Si-H). The subsequent reaction can be initiated thermally or photochemically, proceeding through a radical-based mechanism where the Si-H bond is homolytically cleaved, creating a reactive silicon surface radical (Si•) that is then capped by the thiol.[6][7]
Experimental Workflow: A Visual Overview
The entire process, from a bare silicon wafer to a functionalized surface ready for subsequent chemistry, can be visualized as a multi-stage workflow. Each stage is critical for the success of the next.
Caption: High-level experimental workflow for SAM formation.
Detailed Experimental Protocols
Safety First: Several chemicals used in these protocols, particularly Piranha solution (in RCA-1) and Hydrofluoric Acid (HF), are extremely hazardous. Always work inside a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including an acid-resistant apron, face shield, and proper gloves (neoprene for general use, nitrile for solvents).[8] HF requires specialized safety protocols and access to calcium gluconate gel as an antidote.
Part A: Silicon Wafer Preparation (Generation of H-Terminated Surface)
This protocol is designed for standard single-crystal silicon (111) or (100) wafers. The objective is to remove all organic and metallic contaminants and then strip the native oxide layer to create a pristine, reactive hydrogen-terminated surface.
Materials:
-
Silicon wafers
-
Acetone (semiconductor grade)[9]
-
Methanol (semiconductor grade)[9]
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ammonium hydroxide (NH₄OH, 27%)[8]
-
Hydrogen peroxide (H₂O₂, 30%)[8]
-
Hydrofluoric acid (HF, 49%) - EXTREME DANGER
-
Teflon wafer cassette/holder
-
Glass or Pyrex beakers
-
Hot plate
-
Nitrogen gas (high purity) for drying
Protocol Steps:
-
Solvent Clean:
-
Place wafers in a Teflon holder.
-
Immerse in a beaker of acetone and sonicate for 10-15 minutes. A hot plate can be used to warm the acetone to ~55°C (do not exceed this temperature).[8][9][10]
-
Transfer the wafers to a beaker of methanol for 2-5 minutes to remove acetone residue.[8][10]
-
Rinse thoroughly with DI water and blow dry with nitrogen gas.
-
-
RCA-1 (SC-1) Oxidative Clean:
-
Causality: The RCA-1 solution is a powerful oxidant that removes residual organic contaminants by oxidative decomposition. It also grows a thin, clean layer of chemical oxide on the silicon surface.[8][10][11]
-
Prepare the RCA-1 solution in a Pyrex beaker by mixing DI water, NH₄OH, and H₂O₂ in a 5:1:1 volume ratio. Important: Add the H₂O₂ after mixing the water and NH₄OH.
-
Heat the solution to 70-80°C on a hot plate.
-
Immerse the wafers in the hot RCA-1 solution for 15 minutes. You should observe bubbling.[9][11]
-
Remove the wafers and rinse copiously with DI water. A cascade rinsing setup is ideal.
-
-
Hydrofluoric Acid (HF) Dip for H-Termination:
-
Causality: The HF dip etches away the silicon dioxide (SiO₂) layer created during the RCA-1 clean, leaving behind a surface where the silicon dangling bonds are passivated by hydrogen atoms (Si-H). This surface is highly reactive towards the desired thiol chemistry but is also susceptible to re-oxidation in air.[8][9]
-
Prepare a 2% HF solution by diluting the 49% stock solution with DI water in a polypropylene or Teflon beaker. NEVER use glass with HF.
-
Immerse the wafers in the 2% HF solution for 2 minutes.[8][9]
-
Remove the wafers and rinse thoroughly with DI water.
-
Self-Validation Check: A properly H-terminated silicon surface is hydrophobic. Test this by observing if water sheets off the surface cleanly, leaving it almost dry. If water beads up and rolls off, the surface is correctly prepared.[8][9]
-
Immediately blow the wafers dry with nitrogen gas and proceed to the next step without delay to minimize re-oxidation.
-
Part B: Self-Assembled Monolayer (SAM) Formation
Materials:
-
Freshly prepared H-terminated silicon wafers
-
This compound
-
Anhydrous, degassed high-boiling point solvent (e.g., mesitylene or toluene)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry
-
Heating mantle with temperature controller
-
Isopropanol and Methanol for rinsing
Protocol Steps:
-
Reaction Setup:
-
Place the freshly prepared H-terminated silicon wafers into a clean, dry Schlenk flask.
-
Evacuate the flask and backfill with a high-purity inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality: An inert atmosphere is crucial to prevent the reactive Si-H surface from re-oxidizing, which would passivate the surface and inhibit the desired Si-S bond formation.
-
-
SAM Deposition (Thermal Method):
-
Using a cannula or gas-tight syringe, transfer enough anhydrous, degassed solvent (e.g., mesitylene) into the Schlenk flask to completely submerge the wafers.
-
Prepare a 5-10 mM solution of this compound in the chosen solvent.
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours under a positive pressure of inert gas.[6][7]
-
Causality: The elevated temperature provides the activation energy needed to initiate the radical reaction between the Si-H surface and the thiol, leading to the formation of a stable Si-S covalent bond.[6][7]
-
-
Post-Deposition Rinsing:
-
Allow the reaction vessel to cool to room temperature.
-
Remove the wafers from the reaction solution.
-
Rinse the wafers thoroughly with fresh toluene (or the solvent used for deposition), followed by isopropanol, and finally methanol. Sonication for 1-2 minutes in each fresh solvent can aid in removing any non-covalently bound (physisorbed) molecules.
-
Causality: This extensive rinsing procedure is a critical validation step to ensure that the molecules characterized on the surface are only those that are covalently attached, guaranteeing a true monolayer.
-
Dry the functionalized wafers under a stream of nitrogen and store them in a clean, dry environment (e.g., a desiccator) prior to characterization or further use.
-
Surface Characterization and Data Presentation
Successful formation of the SAM must be validated using appropriate surface analysis techniques. Below are the expected outcomes.
Caption: Relationship between molecular structure and surface properties.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the characterization of a successfully formed this compound SAM on a silicon substrate.
| Characterization Technique | H-Terminated Silicon (Before) | This compound SAM (After) | Rationale for Change |
| Static Water Contact Angle | ~83°[4] | 90-100° | The dense alkyl chains create a non-polar, hydrophobic surface. |
| Ellipsometric Thickness | N/A | 12-16 Å | Reflects the length of the fully extended 11-carbon alkyl chain attached to the surface. |
| XPS Elemental Analysis (Atomic %) | Si, H, trace O, C | Si, C, H, S , Br , trace O | Confirms the presence of sulfur and bromine from the thiol molecule on the surface. |
| XPS High-Resolution Scan (S 2p) | No peak | Peak at ~163 eV[12] | Indicates the presence of sulfur covalently bonded to silicon (Si-S). |
| XPS High-Resolution Scan (Br 3d) | No peak | Peak at ~70 eV[13] | Confirms the presence of the terminal bromine atom. |
Key Characterization Techniques Explained
-
Contact Angle Goniometry: This is a rapid and powerful technique to confirm a change in surface chemistry.[14][15] A goniometer measures the angle a droplet of water makes with the surface.[16][17] The transition from a moderately hydrophobic Si-H surface to a more hydrophobic surface is a strong indicator of the presence of the alkyl chains of the SAM.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information.[18][19] It is the definitive method for confirming the covalent attachment of the thiol. The appearance of S 2p and Br 3d peaks is direct evidence of the molecule's presence. A shift in the Si 2p spectrum and the specific binding energy of the S 2p peak can confirm the formation of Si-S bonds.[12][20][21]
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale.[22][23] For a well-formed SAM, the AFM image should show an atomically smooth and continuous surface, confirming the quality and completeness of the monolayer.[24] It can also be used to measure the thickness of the film by imaging a scratched area.
Applications and Subsequent Functionalization
The true utility of the bromo-terminated surface lies in its capacity for further modification. The terminal bromine serves as a robust chemical handle for a wide range of nucleophilic substitution reactions, allowing for the attachment of:
-
Azides: For subsequent "click" chemistry reactions.
-
Amines: For peptide coupling and protein immobilization.
-
Thiols: To create disulfide bridges or attach other thiol-containing molecules.
-
Fluorescent Dyes: For creating labeled surfaces for imaging and sensing applications.
This versatility makes this compound a foundational tool for building complex, functional bio-interfaces and advanced materials on a silicon platform.
References
-
INRF. (n.d.). Cleaning Procedures for Silicon Wafers. Retrieved from [Link]
-
Wang, D., et al. (n.d.). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir - ACS Publications. Retrieved from [Link]
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Schwartz, D. K. (2001). Atomic force microscope imaging of molecular aggregation during self-assembled monolayer growth. ResearchGate. Retrieved from [Link]
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Lee, M., et al. (2023). Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water. PMC - NIH. Retrieved from [Link]
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PDF. (n.d.). Atomic-scale X-ray structural analysis of self-assembled monolayers on Silicon. ResearchGate. Retrieved from [Link]
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Chen, H., et al. (2023). Silica particles convert thiol-containing molecules to disulfides. PMC - NIH. Retrieved from [Link]
-
Wafer World. (2021). Silicon Wafer Cleaning: Methods and Techniques. Retrieved from [Link]
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Dazzi, A., et al. (n.d.). Chemical Mapping of Supramolecular Self-Assembled Monolayers via Atomic Force Microscopy-Based Infrared with a Nanometer-Scale Lateral Resolution. The Journal of Physical Chemistry Letters - ACS Publications. Retrieved from [Link]
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WaferPro. (2024). How silicon wafers are cleaned. Retrieved from [Link]
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Shin-Etsu MicroSi. (2013). Silicon Wafer Cleaning. Retrieved from [Link]
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University Wafer. (n.d.). How to Clean Silicon Wafers | Methods for Lab, MEMS & Semiconductor Use. Retrieved from [Link]
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Ciaccafava, A., et al. (2015). From Molecules to Surfaces: Radical-Based Mechanisms of Si–S and Si–Se Bond Formation on Silicon. Journal of the American Chemical Society. Retrieved from [Link]
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Bhushan, B., & Koinkar, V. N. (1994). Self‐assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Journal of Applied Physics - AIP Publishing. Retrieved from [Link]
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PDF. (2020). Analysis of Self- Assembled Monolayers. Retrieved from [Link]
-
ResearchGate. (n.d.). XPS Si 2p spectra registered on C11‐SAM 3. Surfaces prepared through.... Retrieved from [Link]
-
Di Trocchio, S., et al. (n.d.). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). XPS-Si 2p spectra of SAM-coated samples prepared by visible-light. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as ALD resists. Retrieved from [Link]
-
Pesenti, A., et al. (2016). Isothiourea-Mediated Organocatalytic Michael Addition–Lactonization on a Surface: Modification of SAMs on Silicon Oxide Substrates. Langmuir - ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Br-terminated Si(100) and Si(111) surfaces and their use as atomic layer deposition resists. Retrieved from [Link]
-
Thiol-Functionalized Adsorbents through Atomic Layer Deposition and Vapor-Phase Silanization for Heavy Metal Ion Removal. (n.d.). OSTI.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromine functionalized molecular adlayers on hydrogen passivated silicon surfaces. Retrieved from [Link]
-
A Method for Attaching Thiol Groups Directly on a Silicon (111) Substrate. (2018). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface characterization. (a) 10 × 10 μm² of a p-type Si(111)–H surface.... Retrieved from [Link]
-
Thiol functionalization of surfaces for biosensor development. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Adamkiewicz, M. (2014). Self-assembled monolayers on silicon : deposition and surface chemistry. St Andrews Research Repository. Retrieved from [Link]
-
Sugimura, H., et al. (2004). Alkanethiol Self-Assembled Monolayers Formed on Silicon Substrates. ResearchGate. Retrieved from [Link]
-
Terpilowski, K., et al. (2020). What Is the Value of Water Contact Angle on Silicon?. PMC - NIH. Retrieved from [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved from [Link]
-
Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Retrieved from [Link]
-
Soft Matter Facility (SoMF). (n.d.). Contact Angle/Pendant Drop Goniometer (DataPhysics OCA 11). Retrieved from [Link]
-
KeyLink. (n.d.). Contact Angle Goniometer for Precise Surface Testing. Retrieved from [Link]
-
Self-Assembled Monolayers and Multilayers. (n.d.). Retrieved from [Link]
-
Jikan Group. (n.d.). Contact Angle Goniometer Surface Nano-Engineering. Retrieved from [Link]
-
NPTEL-NOC IITM. (2021, March 5). Self-Assembled Monolayers [Video]. YouTube. Retrieved from [Link]
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. SciSpace. Retrieved from [Link]
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Application Notes and Protocols: Functionalization of Nanoparticles with 11-Bromo-1-undecanethiol
Introduction: The Strategic Importance of Surface Functionalization
In the landscape of nanotechnology, the surface of a nanoparticle dictates its interaction with the biological and chemical world. Unmodified nanoparticles often lack the required stability, biocompatibility, and targeting specificity for advanced applications in drug delivery, diagnostics, and sensing[1][2][3]. Surface functionalization allows for the precise tailoring of these properties[2][4]. 11-Bromo-1-undecanethiol is a bifunctional linker molecule of significant interest. Its thiol group serves as a robust anchor to the surface of noble metal and some metal oxide nanoparticles, most notably gold, through the formation of a stable gold-sulfur (Au-S) dative bond, leading to the formation of a self-assembled monolayer (SAM)[5][6]. The terminal bromo group provides a reactive handle for a plethora of subsequent chemical modifications, enabling the covalent attachment of targeting ligands, therapeutic agents, or imaging probes[7][8].
This guide provides a comprehensive overview of the functionalization of nanoparticles with this compound, detailing protocols for both gold and iron oxide nanoparticles. We will delve into the causality behind experimental choices, methods for characterization, and strategies for subsequent post-functionalization, empowering researchers to leverage this versatile linker in their work.
Core Principles of Alkanethiol-Mediated Functionalization
The primary mechanism for attaching this compound to nanoparticle surfaces is through a ligand exchange reaction. In this process, the thiol displaces the native stabilizing ligands on the nanoparticle surface, such as citrate on gold nanoparticles or oleic acid on iron oxide nanoparticles[9][10][11]. The strength of the Au-S bond is a key driving force for this exchange on gold nanoparticles[6]. For iron oxide nanoparticles, the interaction is also favorable, though the specifics of the binding can be more complex. The long undecyl chain of the molecule contributes to the formation of a dense, well-ordered self-assembled monolayer through van der Waals interactions between adjacent molecules, enhancing the stability of the functionalized nanoparticles[12].
Experimental Protocols
Part 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the ligand exchange reaction to functionalize citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm diameter)
-
This compound
-
Ethanol (anhydrous)
-
Toluene
-
Deionized water
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Preparation of Thiol Solution: Prepare a 10 mM solution of this compound in anhydrous ethanol. Rationale: Ethanol is a common solvent for dissolving alkanethiols and is miscible with the aqueous AuNP solution, facilitating the ligand exchange process.
-
Ligand Exchange Reaction:
-
In a centrifuge tube, mix 1 mL of the citrate-stabilized AuNP solution with 1 mL of the this compound solution.
-
Vortex the mixture gently for 1 minute.
-
Allow the reaction to proceed at room temperature for 24 hours with gentle stirring. A longer incubation time ensures a more complete ligand exchange[13]. Rationale: The ligand exchange is a diffusion-controlled process. While it begins immediately, allowing 24 hours helps to achieve a densely packed and well-ordered self-assembled monolayer.
-
-
Purification of Functionalized AuNPs:
-
After incubation, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs). The exact parameters will depend on the nanoparticle size.
-
Carefully remove the supernatant, which contains excess thiol and displaced citrate ligands.
-
Resuspend the nanoparticle pellet in 1 mL of ethanol and vortex to wash away any remaining unbound thiol.
-
Repeat the centrifugation and resuspension steps two more times with ethanol, followed by one wash with deionized water to remove any residual ethanol.
-
-
Final Product: After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable solvent for your downstream application, such as ethanol or toluene. The nanoparticles should now be more hydrophobic due to the alkyl chains.
Workflow for Gold Nanoparticle Functionalization
Caption: Workflow for AuNP functionalization.
Part 2: Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol outlines the functionalization of hydrophobic, oleic acid-capped iron oxide nanoparticles with this compound.
Materials:
-
Oleic acid-capped iron oxide nanoparticles (IONPs) dispersed in an organic solvent (e.g., toluene)
-
This compound
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Preparation: In a centrifuge tube, disperse a known concentration of oleic acid-capped IONPs in anhydrous toluene.
-
Ligand Exchange:
-
Add a solution of this compound in toluene to the IONP dispersion. A significant molar excess of the thiol to the estimated number of surface oleic acid molecules is recommended to drive the exchange reaction.
-
Incubate the mixture at a slightly elevated temperature (e.g., 60°C) for 12-24 hours with constant stirring. Rationale: For some metal oxides, thermal energy can facilitate the displacement of strongly bound native ligands like oleic acid.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the functionalized IONPs. Rationale: The functionalized IONPs have lower solubility in ethanol compared to toluene, causing them to precipitate out, while excess oleic acid and thiol remain in the supernatant.
-
Centrifuge the mixture to pellet the IONPs.
-
Discard the supernatant.
-
Resuspend the pellet in fresh toluene and repeat the precipitation and centrifugation steps with ethanol two more times to ensure complete removal of unbound ligands.
-
-
Final Product: After the final wash, the purified this compound functionalized IONPs can be redispersed in a suitable organic solvent.
Quantitative Data Summary
| Parameter | Before Functionalization | After Functionalization | Characterization Technique |
| Hydrodynamic Diameter (AuNPs) | 20-25 nm | 25-35 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (AuNPs) | -30 to -50 mV | -10 to 0 mV | DLS |
| Surface Plasmon Resonance (AuNPs) | ~520 nm | Red-shifted to ~525-530 nm | UV-Vis Spectroscopy |
| Solvent Dispersibility | Aqueous | Organic (e.g., Toluene, Chloroform) | Visual Observation |
Note: These are typical values and may vary depending on the initial nanoparticle size and functionalization efficiency.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization and to understand the properties of the modified nanoparticles.
-
UV-Vis Spectroscopy: For gold nanoparticles, a red-shift in the surface plasmon resonance peak indicates a change in the local dielectric environment of the nanoparticle surface, consistent with ligand exchange.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter suggests the presence of the longer this compound molecules on the surface. A change in zeta potential, typically becoming less negative for citrate-stabilized AuNPs, also indicates surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to confirm the presence of the new ligand. Look for the appearance of S 2p and Br 3d peaks. The S 2p peak can also confirm the formation of the Au-S bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the ligands after they are cleaved from the nanoparticle surface, confirming their identity. For well-dispersed nanoparticles, solution-state NMR can sometimes be used to observe the signals of the bound ligands, though significant peak broadening is common.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational modes of the alkyl chain and the C-Br bond of the functionalizing ligand.
Part 3: Post-Functionalization Strategies
The terminal bromo group on the functionalized nanoparticles is a versatile anchor for further chemical modifications. This allows for the attachment of a wide range of molecules for specific applications in drug delivery and sensing[1][14].
A. Azide Substitution for Click Chemistry
This protocol converts the terminal bromo group to an azide group, which can then be used in copper-catalyzed or strain-promoted "click" chemistry reactions.
Materials:
-
Bromo-functionalized nanoparticles
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Protocol:
-
Disperse the bromo-functionalized nanoparticles in DMF.
-
Add a large molar excess of sodium azide.
-
Heat the reaction mixture to 60-80°C and stir for 24 hours.
-
Purify the azide-functionalized nanoparticles by repeated centrifugation and washing with DMF and then a final solvent of choice.
Post-Functionalization Workflow
Caption: Post-functionalization pathways.
B. Amination for Bioconjugation
Converting the bromo group to a primary amine allows for subsequent coupling to carboxylic acids (e.g., on proteins or drugs) using standard carbodiimide chemistry (e.g., EDC/NHS).
Materials:
-
Bromo-functionalized nanoparticles
-
Ammonia solution (e.g., in methanol) or a primary amine
-
Suitable solvent (e.g., THF)
Protocol:
-
Disperse the bromo-functionalized nanoparticles in a suitable solvent like THF.
-
Add a large excess of an ammonia solution or a primary amine.
-
Heat the reaction in a sealed vessel to a temperature appropriate for the chosen amine (e.g., 80-100°C) for 24-48 hours.
-
Purify the amine-functionalized nanoparticles by centrifugation and washing.
Troubleshooting
-
Nanoparticle Aggregation: Aggregation during functionalization can be a significant issue. This may be caused by incomplete ligand exchange or a change in solvent polarity. Ensure a sufficient excess of the thiol ligand is used and that the washing steps are performed with appropriate solvents to maintain colloidal stability.
-
Incomplete Ligand Exchange: If characterization reveals a mixture of ligands on the surface, consider increasing the reaction time, temperature, or the concentration of this compound.
-
Low Yield of Post-Functionalization: Ensure all reagents for post-functionalization reactions are anhydrous where necessary and that a sufficient excess of the nucleophile (e.g., azide or amine) is used to drive the reaction to completion.
Conclusion
The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced nanomaterials. The protocols and characterization strategies outlined in this guide offer a solid foundation for researchers to create tailored nanoparticles for a wide array of applications, from targeted drug delivery to novel sensing platforms. The key to success lies in careful execution of the protocols and thorough characterization at each step of the process.
References
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- 14. mdpi.com [mdpi.com]
Unlocking Versatile Molecular Architectures: Thiol-Ene Click Chemistry Applications with 11-Bromo-1-undecanethiol
This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the applications and protocols for thiol-ene click chemistry utilizing the bifunctional linker, 11-Bromo-1-undecanethiol. Herein, we delve into the mechanistic underpinnings of this powerful reaction, providing detailed, field-proven protocols for surface modification and polymer synthesis. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding and successful implementation in your research endeavors.
Introduction: The Power of Orthogonal Functionalization
Thiol-ene click chemistry has emerged as a robust and highly efficient method for covalent bond formation, prized for its high yields, rapid reaction rates, and tolerance to a wide array of functional groups.[1][2] The reaction, typically proceeding via a radical-mediated anti-Markovnikov addition of a thiol to an alkene, offers a powerful tool for molecular construction in materials science, bioconjugation, and drug delivery.[3][4]
This compound stands out as a particularly versatile reagent for these applications. Its unique structure features two distinct functional handles: a terminal thiol group, which readily participates in the thiol-ene reaction and can form self-assembled monolayers (SAMs) on gold surfaces, and a terminal bromo group, which is amenable to a wide range of nucleophilic substitution reactions.[5] This orthogonality allows for a sequential and controlled approach to the synthesis of complex molecular architectures, making it an invaluable tool for creating precisely functionalized surfaces and polymers.
The Thiol-Ene Reaction Mechanism: A Radical-Mediated Pathway
The most common pathway for the thiol-ene reaction is a free-radical chain process, which can be initiated by UV light in the presence of a photoinitiator or by a thermal initiator.[3] The mechanism can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: A radical initiator, upon activation by light or heat, abstracts a hydrogen atom from the thiol (R-SH), generating a highly reactive thiyl radical (RS•).
-
Propagation: This is a two-step cycle. The thiyl radical adds across the double bond of an alkene ('ene') in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which can then continue the chain reaction.
-
Termination: The reaction is terminated when two radicals combine.
Application II: Synthesis of Functional Polymers
This compound can be used as a chain transfer agent in radical polymerization or as a comonomer to introduce pendant bromo-functionalized side chains onto a polymer backbone. These pendant groups can then be modified in a post-polymerization step using thiol-ene chemistry, allowing for the synthesis of well-defined functional polymers.
Protocol 3: Synthesis of a Bromo-Functionalized Polymer
This protocol describes the synthesis of a copolymer of a standard monomer (e.g., methyl methacrylate) and a monomer derived from this compound (after converting the thiol to a polymerizable group, e.g., by reaction with acryloyl chloride).
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
Acryloyl-functionalized 11-Bromo-1-undecane (synthesized from this compound and acryloyl chloride)
-
Thermal initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Polymerization:
-
In a Schlenk flask, dissolve the MMA, the acryloyl-functionalized bromo-undecane monomer, and AIBN in toluene. The molar ratio of the monomers will determine the density of functional groups in the final polymer.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70-80 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Protocol 4: Post-Polymerization Modification via Thiol-Ene Click Chemistry
This protocol outlines the modification of the bromo-functionalized polymer from Protocol 3. The bromo groups are first converted to alkenes, which then react with a thiol of interest.
Materials:
-
Bromo-functionalized polymer (from Protocol 3)
-
Allylamine
-
Thiol-containing molecule of interest
-
Photoinitiator (e.g., DMPA)
-
Anhydrous, degassed solvent
Procedure:
-
Alkene Functionalization:
-
Dissolve the bromo-functionalized polymer in a suitable solvent (e.g., DMF).
-
Add an excess of allylamine and heat the solution to convert the pendant bromo groups to allyl groups.
-
Purify the polymer by precipitation.
-
-
Thiol-Ene Modification:
-
Dissolve the alkene-functionalized polymer, the thiol-containing molecule, and DMPA in an appropriate solvent.
-
Degas the solution and irradiate with a 365 nm UV lamp until the reaction is complete (monitored by ¹H NMR).
-
Purify the final functionalized polymer by precipitation.
-
| Polymer Stage | ¹H NMR Chemical Shift (δ, ppm) | GPC Analysis |
| Bromo-Functionalized Polymer | ~3.4 (t, -CH₂-Br) | PDI < 1.5 |
| Alkene-Functionalized Polymer | ~5.1-5.9 (m, -CH=CH₂) | Minimal change in Mn and PDI |
| Thiol-Ene Modified Polymer | Disappearance of alkene protons | Increase in Mn corresponding to the mass of the attached thiol |
Table 2: Expected Characterization Data for Polymer Synthesis and Modification.
Drug Development Applications
The ability to create precisely functionalized surfaces and polymers using this compound and thiol-ene chemistry opens up numerous avenues in drug development.
-
Targeted Drug Delivery: The terminal functional group introduced via the thiol-ene reaction can be a targeting ligand (e.g., a peptide or antibody fragment) that directs a drug-loaded nanoparticle or polymer to specific cells or tissues. [6]* Controlled Release Systems: Hydrogels and other polymer matrices can be functionalized to control the release of encapsulated drugs. The properties of the attached thiol can be tuned to modulate the hydrophilicity, degradability, and drug-matrix interactions.
-
Biocompatible Coatings: Medical devices can be coated with biocompatible polymers functionalized with anti-fouling moieties (e.g., polyethylene glycol) to reduce protein adsorption and improve biocompatibility.
Conclusion
This compound, in conjunction with thiol-ene click chemistry, provides a powerful and versatile platform for the synthesis of advanced materials with precisely controlled functionality. The orthogonal nature of its thiol and bromo groups allows for a stepwise and modular approach to surface and polymer modification. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the vast potential of this unique molecule in their own work, from fundamental materials science to the development of next-generation drug delivery systems.
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Campos, L. M., Killops, K. L., Sakai, R., Paulusse, J. M., Damiron, D., Drockenmuller, E., ... & Hawker, C. J. (2008). Development of thermal and photochemical strategies for the orthogonal “click” functionalization of macromolecules. Macromolecules, 41(19), 7063-7070. [Link]
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Application Notes and Protocols for Creating Biocompatible Surfaces Using 11-Bromo-1-undecanethiol Derivatives
Introduction: Engineering the Bio-Interface with Precision
In the realms of biomedical research, diagnostics, and drug development, the interface between a synthetic material and a biological environment is of paramount importance. The ability to control and tailor surface properties at the molecular level is crucial for developing advanced biosensors, targeted drug delivery systems, and biocompatible implants.[1][2][3] Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces offer a robust and versatile platform for achieving this control.[4] Among the various functionalized alkanethiols, 11-Bromo-1-undecanethiol (BrUDT) stands out as a particularly useful bifunctional molecule. Its thiol group provides a strong and stable anchor to gold substrates, while the terminal bromo group serves as a versatile chemical handle for a wide array of subsequent surface modification reactions.[5]
This technical guide provides a comprehensive overview and detailed protocols for the creation of biocompatible surfaces using this compound. We will delve into the fundamental principles of SAM formation, step-by-step procedures for surface functionalization, and advanced techniques for creating protein-resistant and bioactive interfaces. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of surface chemistry for their specific applications.
Part 1: Formation of the Foundational this compound SAM
The creation of a well-ordered and densely packed SAM is the critical first step in building a functional biocompatible surface. The process relies on the spontaneous organization of alkanethiol molecules on a gold substrate.
Mechanism of Thiol-on-Gold Self-Assembly
The formation of a thiol-on-gold SAM is a multi-step process.[6] Initially, the thiol molecules physisorb onto the gold surface, with the alkyl chains lying parallel to the substrate.[6][7] This is followed by a slower chemisorption step where a strong gold-thiolate bond is formed, leading to a more upright orientation of the alkyl chains.[7][8] Van der Waals interactions between the adjacent alkyl chains drive the molecules into a highly ordered, quasi-crystalline structure.[4]
Protocol 1: Preparation of this compound Self-Assembled Monolayers
This protocol details the steps for forming a high-quality SAM of this compound on a gold substrate. A clean environment is critical to prevent contamination that can affect the quality of the monolayer.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (BrUDT)
-
200 proof ethanol (anhydrous)
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Deionized (DI) water
-
High-purity nitrogen or argon gas
-
Glass or polypropylene containers with sealable caps
-
Tweezers
Equipment:
-
Ultrasonic bath
-
Fume hood
-
Analytical balance
-
Calibrated micropipettes
Procedure:
-
Substrate Cleaning:
-
Place the gold substrates in a suitable holder.
-
Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 10-15 minutes each to remove organic contaminants.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
For optimal results, an additional cleaning step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be performed. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a dedicated fume hood with appropriate personal protective equipment.
-
-
Preparation of Thiol Solution:
-
In a clean, dry container, prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to make 10 mL of solution, dissolve approximately 2.65 mg of BrUDT in 10 mL of ethanol.
-
Ensure the thiol is fully dissolved by gentle swirling or brief sonication.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution. Ensure the entire gold surface is submerged.
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[9] While SAM formation begins rapidly, longer incubation times generally lead to more ordered and densely packed monolayers.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
Store the prepared substrates in a clean, dry, and inert environment to minimize degradation. It is important to note that alkanethiol SAMs on gold can degrade when exposed to ambient laboratory conditions.[10][11][12]
-
| Parameter | Expected Value |
| Static Water Contact Angle | 70-80° |
| Ellipsometric Thickness | 14-17 Å |
| Surface Elemental Composition (XPS) | Au, S, C, Br |
Part 2: Conversion of Bromo-Terminated SAMs for Biocompatibility
The terminal bromine of the BrUDT SAM serves as a versatile anchor point for further chemical modifications. This section details two key strategies for transforming the bromo-terminated surface into a biocompatible interface: the introduction of oligo(ethylene glycol) (OEG) moieties to resist protein adsorption and the use of "click" chemistry for the covalent attachment of biomolecules.
Strategy A: Creating Protein-Resistant Surfaces with Oligo(ethylene glycol)
Nonspecific protein adsorption is a major challenge in many biomedical applications.[13] Surfaces modified with oligo(ethylene glycol) (OEG) are well-known for their ability to resist protein fouling.[13][14][15] The mechanism behind this resistance is attributed to the formation of a tightly bound hydration layer around the OEG chains, which acts as a physical and energetic barrier to protein adsorption.[16]
Protocol 2: Synthesis of OEG-Terminated SAMs via Substitution of Bromine
This protocol describes the conversion of the bromo-terminated SAM to an azide-terminated SAM, followed by the attachment of an alkyne-functionalized OEG molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[17][18][19]
Materials:
-
This compound SAM on gold substrate (from Protocol 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Alkyne-terminated oligo(ethylene glycol) (e.g., propargyl-EG₆-OH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
DI water
-
Ethanol
Procedure:
-
Conversion to Azide-Terminated SAM:
-
Prepare a solution of sodium azide (e.g., 100 mM) in anhydrous DMF.
-
Immerse the bromo-terminated SAM substrate in the sodium azide solution.
-
Heat the reaction at 60-70°C for 12-24 hours under an inert atmosphere.
-
After the reaction, remove the substrate and rinse it thoroughly with DMF, followed by ethanol and DI water.
-
Dry the substrate under a stream of nitrogen. This surface is now functionalized with azide groups.
-
-
"Click" Reaction with Alkyne-OEG:
-
Prepare a solution of the alkyne-terminated OEG (e.g., 1 mM) in a 1:1 mixture of DI water and ethanol.
-
Prepare a fresh solution of the copper(I) catalyst. In a separate vial, dissolve copper(II) sulfate (e.g., 0.1 mM) and TBTA (e.g., 0.5 mM) in the water/ethanol mixture. Add a freshly prepared solution of sodium ascorbate (e.g., 1 mM) to reduce the Cu(II) to Cu(I).
-
Immerse the azide-terminated SAM substrate in the alkyne-OEG solution.
-
Add the copper(I) catalyst solution to the reaction mixture.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
After the reaction, remove the substrate and rinse it extensively with DI water and ethanol to remove any unreacted reagents and the copper catalyst.
-
Dry the substrate under a stream of nitrogen.
-
| Parameter | Expected Value |
| Static Water Contact Angle | 40-50° |
| Protein Adsorption (e.g., Fibrinogen) | Significantly Reduced |
| Surface Elemental Composition (XPS) | Au, S, C, N, O |
Strategy B: Covalent Immobilization of Biomolecules for Bioactive Surfaces
For applications such as cell adhesion studies, biosensors, and targeted drug delivery, it is often necessary to covalently attach specific biomolecules (e.g., peptides, proteins, DNA) to the surface.[20][21][22][23][24][25][26][27] The "click" chemistry approach described above is an excellent method for achieving this with high efficiency and specificity.[17][18][19][28]
Protocol 3: Immobilization of an Alkyne-Functionalized Peptide
This protocol outlines the immobilization of a cell-adhesive peptide containing an alkyne group (e.g., an RGD peptide) onto an azide-terminated SAM.
Materials:
-
Azide-terminated SAM on gold substrate (from Protocol 2, step 1)
-
Alkyne-functionalized peptide (e.g., Propargyl-Gly-Arg-Gly-Asp-Ser)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS)
-
DI water
-
Ethanol
Procedure:
-
Prepare Peptide and Catalyst Solutions:
-
Dissolve the alkyne-functionalized peptide in PBS to the desired concentration (e.g., 0.1-1 mM).
-
Prepare the copper(I) catalyst solution as described in Protocol 2, step 2.
-
-
"Click" Reaction:
-
Immerse the azide-terminated SAM substrate in the peptide solution.
-
Add the copper(I) catalyst solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Rinsing and Sterilization:
-
Remove the substrate and rinse thoroughly with PBS, DI water, and then ethanol.
-
Dry under a stream of sterile nitrogen.
-
The surface can be sterilized with 70% ethanol or UV irradiation before cell culture experiments.
-
Part 3: Characterization of Biocompatible Surfaces
Thorough characterization is essential to validate the successful formation and functionalization of the SAMs. A combination of surface-sensitive techniques should be employed.
| Technique | Information Obtained |
| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity, cleanliness, and successful functional group conversion. |
| Ellipsometry | Thickness of the self-assembled monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface, confirming the presence of expected atoms (e.g., S, Br, N, O) and the absence of contaminants.[29] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups and the conformational order of the alkyl chains.[30] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and the presence of any defects in the monolayer.[29] |
| Surface Plasmon Resonance (SPR) | Real-time monitoring of protein adsorption or biomolecular binding events.[14][15] |
Conclusion and Future Outlook
The use of this compound as a foundational molecule for the construction of biocompatible surfaces provides a powerful and flexible platform for a multitude of applications in the life sciences. The protocols detailed in this guide offer a robust starting point for researchers to create well-defined, functional interfaces. The ability to precisely control surface chemistry at the nanoscale opens up exciting possibilities for the development of next-generation medical devices, diagnostic tools, and therapeutic strategies. As our understanding of the complex interactions at the bio-interface continues to grow, so too will the sophistication and efficacy of these engineered surfaces.
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- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions (Journal Article) | OSTI.GOV [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
- 21. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 22. researchgate.net [researchgate.net]
- 23. Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. scispace.com [scispace.com]
- 26. Innovations in Biosensor Technologies for Healthcare Diagnostics and Therapeutic Drug Monitoring: Applications, Recent Progress, and Future Research Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Integration of Biosensors and Drug Delivery Technologies for Early Detection and Chronic Management of Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Post-SAM Modification of 11-Bromo-1-undecanethiol Monolayers
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Bromo-Terminated Surface
Self-assembled monolayers (SAMs) of 11-Bromo-1-undecanethiol (11-Br-UDT) on gold substrates provide a robust and versatile platform for surface functionalization. The thiol group ensures a strong and ordered attachment to the gold surface, while the terminal alkyl bromide serves as a highly valuable reactive handle. This terminal bromide opens the door to a plethora of post-SAM modification techniques, allowing for the covalent attachment of a wide array of molecules, from small organic compounds to complex biomolecules. This ability to tailor surface chemistry with high precision is of paramount importance in fields such as biosensing, drug delivery, and materials science, where the interface between a material and its environment dictates its function.
This guide provides an in-depth exploration of key post-SAM modification techniques for 11-Br-UDT monolayers. It is designed not as a rigid set of instructions, but as a foundational resource that explains the "why" behind the "how." Each protocol is presented as a self-validating system, incorporating detailed characterization steps to ensure the success of each modification.
I. Formation of the this compound (11-Br-UDT) SAM: The Foundation
A well-ordered and densely packed initial SAM is critical for the success of any subsequent modification. The following protocol outlines the formation of the foundational 11-Br-UDT monolayer on a gold substrate.
Protocol 1: Formation of 11-Br-UDT SAM on Gold
Objective: To form a stable, well-ordered self-assembled monolayer of this compound on a gold surface.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (11-Br-UDT)
-
Anhydrous ethanol (spectroscopic grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a dedicated fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
Beakers and Petri dishes
-
Tweezers (Teflon-coated)
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with DI water, followed by ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
For atomically flat surfaces, flame annealing of the gold substrate prior to cleaning can be performed.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 11-Br-UDT in anhydrous ethanol.
-
Immerse the cleaned and dried gold substrates in the 11-Br-UDT solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution and rinse thoroughly with copious amounts of fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Validation of SAM Formation
A successful SAM formation should result in a hydrophobic surface. This can be qualitatively and quantitatively assessed using the following techniques.
| Characterization Technique | Expected Outcome for a Well-Formed 11-Br-UDT SAM |
| Contact Angle Goniometry | Static water contact angle of approximately 90-100°.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of S 2p, C 1s, and Br 3d peaks. The S 2p peak should indicate the formation of a gold-thiolate bond. |
| Atomic Force Microscopy (AFM) | A smooth, uniform surface with a low root-mean-square (RMS) roughness, typically around 0.2 nm.[2] |
II. Post-SAM Modification via Nucleophilic Substitution: Gateway to Diverse Functionalities
The terminal bromide of the 11-Br-UDT SAM is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.
A. Conversion to an Azide-Terminated SAM: The "Click" Chemistry Handle
One of the most powerful modifications is the conversion of the bromide to an azide. The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction for bioconjugation.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is chosen to solvate the sodium cation while leaving the azide anion highly nucleophilic and reactive.
-
Temperature: Elevated temperature increases the reaction rate, ensuring a higher conversion efficiency on the surface.
-
Excess Reagent: A large excess of sodium azide is used to drive the reaction to completion, maximizing the conversion of bromide to azide on the sterically hindered surface.
Protocol 2: Azide-Functionalization of 11-Br-UDT SAM
Objective: To convert the terminal bromide of the 11-Br-UDT SAM to a terminal azide group.
Materials:
-
11-Br-UDT SAM on a gold substrate
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
DI water
-
Nitrogen gas
Equipment:
-
Reaction vessel (e.g., Schlenk flask)
-
Heating mantle or oil bath with temperature control
-
Tweezers
Procedure:
-
Reaction Setup:
-
Place the 11-Br-UDT SAM substrate in a clean, dry reaction vessel.
-
Prepare a 0.1 M solution of sodium azide in anhydrous DMF.
-
Immerse the substrate in the sodium azide solution.
-
-
Reaction:
-
Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours under an inert atmosphere (e.g., nitrogen).
-
-
Rinsing and Drying:
-
Allow the reaction vessel to cool to room temperature.
-
Remove the substrate and rinse thoroughly with DMF, followed by ethanol, and then DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Validation of Azide Formation
The conversion of bromide to azide can be confirmed by the appearance of a new characteristic peak in the FTIR spectrum and changes in the elemental composition as determined by XPS.
| Characterization Technique | Expected Outcome for Azide-Terminated SAM |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of a sharp, characteristic azide (N₃) stretching peak around 2100 cm⁻¹. |
| X-ray Photoelectron Spectroscopy (XPS) | Disappearance or significant reduction of the Br 3d peak and the appearance of a N 1s peak. |
Workflow for Azide Functionalization and Subsequent Click Chemistry
Caption: Workflow from initial SAM formation to functionalization via click chemistry.
B. Direct Amination of the Bromo-Terminated SAM
For applications requiring a primary amine surface, the terminal bromide can be directly converted to an amine group. However, this reaction can be complex due to the potential for the newly formed primary amine to act as a nucleophile and react with another bromo-terminated site, leading to secondary and tertiary amines on the surface. Using a large excess of the amine nucleophile can help to favor the formation of the primary amine.
Protocol 3: Amine-Functionalization of 11-Br-UDT SAM
Objective: To convert the terminal bromide of the 11-Br-UDT SAM to a terminal primary amine group.
Materials:
-
11-Br-UDT SAM on a gold substrate
-
Ammonia solution (e.g., concentrated ammonium hydroxide or a solution of ammonia in an organic solvent)
-
Ethanol
-
DI water
-
Nitrogen gas
Procedure:
-
Reaction:
-
Immerse the 11-Br-UDT SAM substrate in a large excess of ammonia solution in a sealed pressure vessel.
-
Heat the reaction to 80-100 °C for 24-48 hours.
-
-
Rinsing and Drying:
-
After cooling, remove the substrate and rinse extensively with DI water and then ethanol.
-
Dry under a stream of nitrogen.
-
Validation of Amine Formation
| Characterization Technique | Expected Outcome for Amine-Terminated SAM |
| X-ray Photoelectron Spectroscopy (XPS) | Disappearance of the Br 3d peak and appearance of a N 1s peak.[3] |
| Contact Angle Goniometry | A decrease in the water contact angle, indicating a more hydrophilic surface due to the presence of amine groups. The exact angle will depend on the surface pKa and the pH of the water. |
| FTIR Spectroscopy | Appearance of N-H stretching and bending vibrations. |
III. Post-SAM Modification via Suzuki Coupling: Forging Carbon-Carbon Bonds
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This allows for the attachment of aryl groups to the SAM, which can be further functionalized or used to modulate the electronic properties of the surface.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, often with phosphine ligands, is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base: A base is required to activate the boronic acid for the transmetalation step.
-
Solvent: A solvent system that can dissolve both the organoboron species and the catalyst, and also effectively interact with the surface-bound bromide, is necessary. A mixture of an organic solvent and water is often used.
Protocol 4: Suzuki Coupling on 11-Br-UDT SAM
Objective: To couple an arylboronic acid to the terminal bromide of the 11-Br-UDT SAM.
Materials:
-
11-Br-UDT SAM on a gold substrate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Degassed solvents
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heat plate
-
Syringes and needles for transfer of degassed liquids
Procedure:
-
Reaction Setup:
-
Place the 11-Br-UDT SAM substrate in a Schlenk flask.
-
Add the arylboronic acid (e.g., 1.5 equivalents relative to the estimated surface density of bromide), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.
-
-
Rinsing and Drying:
-
Cool the reaction to room temperature.
-
Remove the substrate and rinse thoroughly with the organic solvent used in the reaction, followed by ethanol, and then DI water.
-
Dry under a stream of nitrogen.
-
Validation of Suzuki Coupling
| Characterization Technique | Expected Outcome for Aryl-Terminated SAM |
| X-ray Photoelectron Spectroscopy (XPS) | Disappearance of the Br 3d peak. Appearance of characteristic peaks for the coupled aryl group (e.g., a distinct C 1s aromatic peak) and potentially a Pd 3d signal from the catalyst. |
| FTIR Spectroscopy | Appearance of aromatic C-H and C=C stretching vibrations. |
| Contact Angle Goniometry | The contact angle will change depending on the nature of the coupled aryl group. For a simple phenyl group, a slight decrease in hydrophobicity might be observed. |
| Atomic Force Microscopy (AFM) | The surface should remain relatively smooth, though some increase in roughness may be observed due to the surface reaction. |
General Workflow for Post-SAM Modification
Sources
Electrochemical characterization of 11-Bromo-1-undecanethiol SAMs
Application Note & Protocol
Electrochemical Characterization of 11-Bromo-1-undecanethiol Self-Assembled Monolayers (SAMs) on Gold Surfaces
Introduction: The Significance of Functional SAMs
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of substrate properties at the molecular level.[1][2] These highly organized molecular films form spontaneously through the chemisorption of functionalized organic molecules onto a solid surface.[2] Among the most robust and widely studied systems are alkanethiols on gold, which form a strong, covalent-like gold-sulfur bond that serves as a stable anchor for the monolayer.[3]
This compound (11-Br-UDT) is a particularly versatile molecule for SAM formation.[4] Its 11-carbon alkyl chain promotes the formation of a densely packed, ordered monolayer driven by van der Waals interactions, while its two distinct terminal groups afford powerful functionality. The thiol (-SH) group ensures strong anchoring to the gold substrate, and the terminal bromo (-Br) group provides a reactive site for subsequent chemical modifications, such as nucleophilic substitution or cross-coupling reactions. This bifunctionality makes 11-Br-UDT SAMs ideal platforms for the development of biosensors, drug delivery systems, and advanced materials.[4]
The quality, packing density, and defectivity of the SAM are critical parameters that dictate its performance. Electrochemical techniques offer a suite of powerful, non-destructive, and highly sensitive methods to rigorously characterize these interfacial properties. This application note provides detailed protocols for the formation of 11-Br-UDT SAMs on gold electrodes and their subsequent characterization using three key electrochemical methods: Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Reductive Desorption.
Protocol: Formation of 11-Br-UDT SAMs on Gold
A high-quality SAM begins with a pristine substrate and meticulous preparation. The following protocol is designed to produce consistent, well-ordered monolayers.[5]
2.1 Materials and Reagents
-
Gold-coated substrates (e.g., gold-sputtered silicon wafers or template-stripped gold)
-
This compound (11-Br-UDT, ≥99% purity)[4]
-
200-proof, anhydrous ethanol
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
High-purity deionized (DI) water (>18 MΩ·cm)
-
High-purity nitrogen or argon gas
-
Glass scintillation vials with caps
2.2 Gold Substrate Cleaning
The cleanliness of the gold surface is paramount for the formation of a defect-free SAM.
-
Solvent Rinse: Sequentially sonicate the gold substrates in acetone, isopropanol, and DI water for 10-15 minutes each to remove gross organic contamination.[1]
-
Piranha Etching (Caution!):
-
Safety First: Piranha solution is extremely corrosive and a powerful oxidant that reacts violently with organic materials. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the peroxide to the acid slowly; never the other way around.
-
Prepare the piranha solution by carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become extremely hot.
-
Immerse the gold substrates in the hot piranha solution for 10-15 minutes. This step removes residual organic contaminants and creates a hydrophilic surface.
-
Carefully remove the substrates using Teflon tweezers and rinse copiously with DI water.
-
-
Final Steps: Rinse the substrates with ethanol and dry them under a gentle stream of high-purity nitrogen gas. The substrates are now ready for immediate use.
2.3 SAM Incubation
-
Solution Preparation: Prepare a 1 mM solution of 11-Br-UDT in anhydrous ethanol in a clean glass vial. Sonicate for 5-10 minutes to ensure complete dissolution.[5]
-
Immersion: Fully immerse the freshly cleaned gold substrates into the thiol solution. To minimize oxidation, reduce the headspace in the vial and purge with nitrogen or argon gas before sealing.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
Rinsing: After incubation, remove the substrates from the thiol solution. Rinse thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Sonication Wash: Place the samples in a vial with fresh ethanol and sonicate for 1-2 minutes as a final cleaning step to remove weakly bound molecules.
-
Drying: Dry the SAM-modified substrates under a gentle stream of nitrogen gas. Store in a clean, dry environment (like a desiccator) until characterization.
Caption: Workflow for preparing 11-Br-UDT SAMs on gold.
Electrochemical Characterization Protocols
All electrochemical measurements should be performed using a standard three-electrode cell configuration:
-
Working Electrode (WE): The 11-Br-UDT SAM-modified gold substrate.
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, sat. KCl).
-
Counter Electrode (CE): Platinum wire or graphite rod.
3.1 Cyclic Voltammetry (CV): Assessing Monolayer Blocking Properties
CV with a solution-phase redox probe is a straightforward method to qualitatively assess the integrity and insulating properties of the SAM. A well-formed, defect-free monolayer will act as a barrier, hindering the electron transfer between the electrode and the redox probe.[6][7]
-
Principle: The redox couple [Fe(CN)₆]³⁻/⁴⁻ is highly sensitive to the state of the electrode surface. On a bare gold electrode, it exhibits nearly ideal reversible electrochemistry, characterized by a pair of sharp redox peaks with a small peak-to-peak separation (ΔEp). On a SAM-modified electrode, defects such as pinholes or disordered domains act as "microelectrodes," allowing some electron transfer to occur. The extent to which the faradaic current is blocked is a direct indicator of the SAM's quality.[8]
-
Protocol:
-
Prepare an electrolyte solution of 5.0 mM K₃[Fe(CN)₆] and 5.0 mM K₄[Fe(CN)₆] in a supporting electrolyte (e.g., 0.1 M KCl or Phosphate-Buffered Saline, pH 7.4).
-
Assemble the three-electrode cell with the SAM-modified gold as the working electrode.
-
Record the cyclic voltammogram by scanning the potential, for example, from +0.6 V to -0.2 V and back at a scan rate of 100 mV/s.
-
For comparison, run a CV on a freshly cleaned bare gold electrode under the same conditions.
-
-
Data Interpretation:
-
Bare Gold: A reversible voltammogram with large anodic and cathodic peak currents and a ΔEp ≈ 60-90 mV is expected.
-
11-Br-UDT SAM: The faradaic current should be significantly suppressed. For a high-quality SAM, the redox peaks may be almost completely flat, indicating excellent insulating properties. The presence of small, broad peaks with a large ΔEp suggests the presence of defects in the monolayer.
-
Caption: CV principle: SAMs block electron transfer to a redox probe.
3.2 Electrochemical Impedance Spectroscopy (EIS): Quantitative Analysis
EIS is a powerful steady-state technique that provides quantitative information about the interfacial properties of the SAM. By applying a small sinusoidal AC potential over a range of frequencies, one can model the interface as an equivalent electrical circuit.[9][10][11]
-
Principle: For a SAM-modified electrode, the interface can often be modeled by a Randles equivalent circuit. The key parameters derived are the charge transfer resistance (Rct), which represents the resistance to electron transfer across the monolayer, and the double-layer capacitance (Cdl), which relates to the dielectric properties and thickness of the SAM. A well-packed, insulating SAM is characterized by a very large Rct and a low Cdl.[6][9]
-
Protocol:
-
Use the same three-electrode cell and electrolyte as in the CV experiment.
-
Set the DC potential to the formal potential (E°') of the [Fe(CN)₆]³⁻/⁴⁻ couple (determined from the CV of the bare gold electrode, typically around +0.23 V vs. Ag/AgCl).
-
Apply an AC potential with a small amplitude (e.g., 10 mV).
-
Sweep the frequency over a wide range, typically from 100 kHz down to 0.1 Hz.
-
Plot the resulting data in a Nyquist plot (–Z_imaginary vs. Z_real).
-
-
Data Interpretation:
-
The Nyquist plot for a SAM-modified electrode typically shows a semicircle at high frequencies and a straight line at low frequencies.
-
Charge Transfer Resistance (Rct): The diameter of the semicircle corresponds to the Rct. For a bare gold electrode, the Rct is very small. For a high-quality 11-Br-UDT SAM, the Rct can be several orders of magnitude larger (kΩ·cm² to MΩ·cm²).
-
Double-Layer Capacitance (Cdl): The Cdl can be calculated from the frequency at the top of the semicircle (ω_max) and the Rct (Cdl = 1 / (ω_max * Rct)). SAMs have a much lower capacitance (typically 1-2 µF/cm²) compared to a bare gold electrode due to the increased thickness and lower dielectric constant of the organic layer.
-
Caption: Randles circuit for modeling the SAM-electrolyte interface.
3.3 Reductive Desorption: Determining Surface Coverage
Reductive desorption is a destructive but highly effective technique for quantifying the number of thiol molecules adsorbed per unit area, known as the surface coverage (Γ).[3][12][13]
-
Principle: By applying a sufficiently negative potential in an oxygen-free basic electrolyte, the gold-sulfur bond (Au-SR) is reductively cleaved in a one-electron process, releasing the thiolate (SR⁻) into the solution: Au-SR + e⁻ → Au + SR⁻[3] The total charge (Q) passed during this desorption event is measured by integrating the current of the desorption peak in a voltammogram. This charge is directly proportional to the number of molecules on the surface.
-
Protocol:
-
Prepare an oxygen-free electrolyte, typically 0.1 M to 0.5 M KOH. Deoxygenate by bubbling with high-purity nitrogen or argon for at least 20 minutes.
-
Assemble the three-electrode cell, maintaining a nitrogen/argon blanket over the solution.
-
Record a linear sweep voltammogram (or the first scan of a CV) from an initial potential where the SAM is stable (e.g., -0.4 V vs. Ag/AgCl) to a sufficiently negative potential to ensure complete desorption (e.g., -1.4 V vs. Ag/AgCl). A scan rate of 50-100 mV/s is common.
-
-
Data Interpretation:
-
The voltammogram will show a distinct cathodic peak corresponding to the reductive desorption of the 11-Br-UDT molecules.[14]
-
Integrate the area under this peak (after baseline correction) to obtain the total charge, Q.
-
Calculate the surface coverage (Γ) using the following equation: Γ = Q / (n * F * A) where:
-
Γ is the surface coverage in mol/cm².
-
Q is the integrated charge in Coulombs (C).
-
n is the number of electrons transferred per molecule (n=1).
-
F is the Faraday constant (96,485 C/mol).
-
A is the electrochemically active area of the gold electrode in cm².
-
-
Summary of Expected Quantitative Data
The following table summarizes the typical data expected from the electrochemical characterization of a high-quality 11-Br-UDT SAM compared to a bare gold surface.
| Parameter | Technique | Bare Gold Electrode | High-Quality 11-Br-UDT SAM |
| Peak Current (I_p) | CV | High | Very Low / Negligible |
| Peak Separation (ΔE_p) | CV | ~60-90 mV | Not applicable or very large |
| Charge Transfer Resistance (R_ct) | EIS | < 1 kΩ·cm² | > 500 kΩ·cm² |
| Double-Layer Capacitance (C_dl) | EIS | ~20-40 µF/cm² | ~1-2 µF/cm² |
| Surface Coverage (Γ) | Reductive Desorption | Not applicable | (7.0 ± 1.0) x 10⁻¹⁰ mol/cm² |
Note: The theoretical maximum surface coverage for a close-packed alkanethiol SAM on gold is approximately 7.7 x 10⁻¹⁰ mol/cm². Experimental values are often slightly lower.[3]
References
-
Mendes, R. K., Freire, R. S., Fonseca, C. P., Neves, S., & Kubota, L. T. (2004). Characterization of Self-Assembled Thiols Monolayers on Gold Surface by Electrochemical Impedance Spectroscopy. Journal of the Brazilian Chemical Society, 15(6), 849-855. [Link]
-
Noor, N. F. M., & O'Mullane, A. P. (2015). Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting. Electrochimica Acta, 174, 104-111. [Link]
-
Janek, R. P., Fawcett, W. R., & Ulman, A. (2005). Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. Journal of Electroanalytical Chemistry, 583(1), 124-132. [Link]
-
Protsailo, L. V., & Fawcett, W. R. (2002). Electrochemical Impedance Spectroscopy at Alkanethiol-Coated Gold in Propylene Carbonate. Langmuir, 18(24), 9354-9360. [Link]
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Suroviec, A. H. (2012). Determining Surface Coverage of Self-Assembled Monolayers on Gold Electrodes. Chemical Educator, 17, 83-85. [Link]
-
Azzouzi, S., et al. (2022). Characterization of alkanethiol-self-assembled monolayers-modified gold electrodes by electrochemical impedance spectroscopy. Request PDF. [Link]
-
Crooks, R. M., et al. (1995). Corrosion Passivation of Gold by n-Alkanethiol Self-Assembled Monolayers: Effect of Chain Length and End Group. Journal of the American Chemical Society, 117(45), 11215-11224. [Link]
-
Hunt, S. T., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces, 15(10), 14470-14480. [Link]
-
MilliporeSigma. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]
-
Mrksich, M., & Whitesides, G. M. (1996). Using self-assembled monolayers to understand the interactions of cells with surfaces. Annual Review of Biophysics and Biomolecular Structure, 25, 55-78. [Link]
-
Walczak, M. M., et al. (1991). Reductive desorption of alkanethiolate monolayers at gold: a measure of surface coverage. Langmuir, 7(11), 2687-2693. [Link]
-
Zharnikov, M., & Grunze, M. (2002). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-Portal.org. [Link]
-
Barlow, D. E., & Condon, N. G. (2014). Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold. PMC. [Link]
-
Tencer, M., Nie, H. Y., & Berini, P. (2009). Electrochemical Differentiation and TOF-SIMS Characterization of Thiol-Coated Gold Features for (Bio)chemical Sensor Applications. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry of the fresh gold electrode before (a) and after (b) thiol deposition in PBS at pH=7.5. [Link]
-
Indian Academy of Sciences. (n.d.). Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridization. [Link]
-
Carro, P., et al. (2012). New insight into the electrochemical desorption of alkanethiol SAMs on gold. Chemical Communications, 48(12), 1754-1756. [Link]
-
Pensa, E., et al. (2010). Selective Permeation of a Liquidlike Self-Assembled Monolayer of 11-Amino-1-undecanethiol on Polycrystalline Gold by Highly Charged Electroactive Probes. Request PDF. [Link]
-
Khoury, C., & Lahlil, K. (2020). How to Use Localized Surface Plasmon for Monitoring the Adsorption of Thiol Molecules on Gold Nanoparticles?. MDPI. [Link]
-
Lee Group, University of Houston. (2014). In Situ Vibrational Study of the Reductive Desorption of Alkanethiol Monolayers on Gold by Sum Frequency Generation Spectroscopy. [Link]
-
Di-Trolio, A., et al. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. [Link]
-
Niklewski, A., et al. (2007). Electrochemical characterization of self-assembled Ferrocene-terminated alkanethiol monolayers on low-index gold single crystal electrodes. BORIS Portal. [Link]
-
Boise State University. (n.d.). Electrochemical characterization of the alkaneselenol-based SAMs on Au(111) single crystal electrode. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound 99 116129-34-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 11-Bromo-1-undecanethiol SAM Formation
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the formation of Self-Assembled Monolayers (SAMs) using 11-Bromo-1-undecanethiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of SAM preparation, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to achieve high-quality, reproducible monolayers for your advanced applications.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the formation of this compound SAMs. Each issue is presented in a question-and-answer format, detailing a logical, step-by-step approach to diagnosis and resolution.
Question 1: My SAM appears incomplete or has low molecular density. What are the likely causes and how can I fix this?
Answer: An incomplete or poorly packed monolayer is one of the most common challenges. This often manifests as inconsistent surface properties, such as lower-than-expected water contact angles or ellipsometric thickness. The root causes typically fall into three categories: substrate preparation, solution integrity, and deposition conditions.
Potential Causes & Recommended Solutions:
-
Substrate Contamination: The gold (or other metallic) substrate must be impeccably clean for the thiol to adsorb uniformly. Organic residues or atmospheric contaminants can block binding sites, leading to a patchy monolayer.[1]
-
Solution: Implement a rigorous substrate cleaning protocol immediately before SAM immersion. A widely trusted method is the use of a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).
-
Self-Validation: A properly cleaned gold surface should be hydrophilic, exhibiting a water contact angle of <10°.
-
-
Suboptimal Immersion Time: While SAM formation begins almost instantly, achieving a highly ordered, crystalline-like monolayer requires time for the alkyl chains to organize.
-
Solution: While convenient experimental times are often 12-18 hours, extending the immersion period to 24-48 hours can significantly improve the structural order and reproducibility of the SAM.[1]
-
-
Low Thiol Concentration: If the concentration of this compound in the solution is too low, the kinetics of formation can be slow, resulting in an incomplete layer within the standard timeframe.
-
Solution: The standard concentration range for alkanethiol SAM formation is 1-10 mM.[2] If you suspect concentration is an issue, prepare a fresh solution at a concentration of at least 1 mM.
-
Question 2: I suspect the thiol in my SAM has oxidized. How can I confirm this and prevent it in the future?
Answer: Thiol oxidation is a critical issue, as it can prevent the formation of the crucial gold-thiolate bond. The primary oxidation product is a disulfide (Br-(CH₂)₁₁-S-S-(CH₂)₁₁-Br), which adsorbs differently and can lead to a less stable, disordered monolayer.[1]
Potential Causes & Recommended Solutions:
-
Exposure to Oxygen and Light: Thiols are susceptible to oxidation, a process that is accelerated by the presence of dissolved oxygen in the solvent and exposure to UV light.[3]
-
Solution: Prepare the thiol solution using a high-purity, anhydrous solvent (e.g., absolute ethanol) that has been deoxygenated by bubbling with inert gas (N₂ or Ar) for at least 20-30 minutes. Conduct the SAM formation process in the dark, for example, by wrapping the reaction vessel in aluminum foil.
-
Self-Validation: Characterization by X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical state of the sulfur on the surface. The S(2p) spectrum for a proper gold-thiolate bond will show a doublet at ~162 eV. Oxidized sulfur species like sulfonates appear at higher binding energies (~168 eV).
-
-
Improper Storage of this compound: The neat compound can degrade over time if not stored correctly.
-
Solution: Store this compound at its recommended temperature of -20°C in a tightly sealed container under an inert atmosphere.[4] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Question 3: My results are not reproducible between experiments. How can I improve consistency?
Answer: Poor reproducibility often points to subtle variations in experimental parameters that are not being adequately controlled.
Potential Causes & Recommended Solutions:
-
Inconsistent Substrate Quality: The morphology and cleanliness of the gold surface can vary between batches.
-
Solution: Standardize your substrate source and preparation method. If possible, use substrates from the same batch for a series of related experiments. Always perform the cleaning procedure immediately before use, as even a short exposure to ambient lab conditions can lead to contamination.[1]
-
-
Solvent Quality and Choice: The presence of water or other impurities in the solvent can affect the solubility of the thiol and the final packing density of the monolayer.[5]
-
Solution: Use a high-purity, anhydrous grade of solvent. Ethanol is the most common and forgiving solvent, but for certain applications, other solvents like toluene or tetrahydrofuran might be considered. The key is consistency.[5]
-
-
Variable Environmental Conditions: Changes in temperature and humidity can influence the rate of SAM formation and the potential for side reactions.
-
Solution: Perform the SAM incubation in a controlled environment. A simple desiccator or a glovebox can help to minimize exposure to atmospheric moisture and contaminants.
-
| Parameter | Common Range | Impact on SAM Quality | Troubleshooting Tip |
| Thiol Concentration | 1 - 10 mM | Affects formation kinetics and potential for physisorbed layers. | Start with 1 mM. Higher concentrations do not necessarily lead to better SAMs. |
| Immersion Time | 12 - 24 hours | Crucial for achieving high structural order.[1] | For critical applications, extend to 48 hours to ensure maximum ordering. |
| Solvent | Absolute Ethanol | Solvent choice influences packing density and domain formation.[5] | Ensure solvent is anhydrous and deoxygenated for best results. |
| Temperature | Room Temp. (20-25°C) | Affects kinetics and molecular mobility on the surface. | Maintain a consistent temperature across all experiments. |
Experimental Protocols & Workflows
Protocol 1: Standard Formation of this compound SAM on Gold
Objective: To create a dense, well-ordered monolayer on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)
-
This compound (stored at -20°C)[4]
-
Absolute Ethanol (200 proof, anhydrous)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
High-purity water (18.2 MΩ·cm)
-
Nitrogen or Argon gas supply
Procedure:
-
Substrate Cleaning (Piranha Solution - EXTREME CAUTION):
-
In a clean glass container within a fume hood, prepare the Piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄. The solution is highly exothermic and reactive.
-
Immerse the gold substrate in the solution for 5-10 minutes.
-
Carefully remove the substrate and rinse copiously with high-purity water, followed by a final rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas. Use immediately.
-
-
Thiol Solution Preparation:
-
Deoxygenate a sufficient volume of absolute ethanol by bubbling with N₂ or Ar for 30 minutes.
-
Prepare a 1 mM solution of this compound in the deoxygenated ethanol. For example, add ~2.7 mg of the thiol to 10 mL of ethanol.
-
-
SAM Incubation:
-
Place the freshly cleaned and dried gold substrate into the thiol solution in a clean glass vial.
-
Seal the vial and wrap it in aluminum foil to protect it from light.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Post-Incubation Rinse:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Dry the substrate again under a gentle stream of nitrogen.
-
-
Storage:
-
Store the functionalized substrate in a clean, dry environment (e.g., a desiccator) until characterization or further use.
-
Workflow & Visualization
The following diagrams illustrate the key processes and potential pitfalls in SAM formation.
Caption: A typical experimental workflow for this compound SAM formation and characterization.
Caption: Idealized structure of an this compound SAM on a gold surface.
Sources
How to improve the ordering of 11-Bromo-1-undecanethiol monolayers
Welcome to the technical support guide for forming highly ordered 11-Bromo-1-undecanethiol (11-Br-UDT) self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and professionals in drug development and materials science who utilize bromo-terminated surfaces for subsequent functionalization. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve consistent, high-quality monolayers.
Frequently Asked Questions (FAQs)
Q1: What is an this compound (11-Br-UDT) SAM?
An this compound SAM is a highly organized, single-molecule-thick layer formed by the spontaneous adsorption of 11-Br-UDT molecules onto a suitable substrate, most commonly gold.[1] The thiol (-SH) headgroup has a strong affinity for gold, forming a stable covalent bond.[2] The 11-carbon alkyl chain provides van der Waals forces that drive the molecules into a densely packed, ordered arrangement. The terminal bromo (-Br) group remains exposed at the monolayer surface, serving as a reactive site for further chemical modifications, such as nucleophilic substitution reactions.[3]
Q2: Why is achieving a "highly ordered" monolayer important?
A highly ordered monolayer, where the alkyl chains are densely packed and in an all-trans conformation, is crucial for several reasons:
-
Uniform Surface Properties: A well-ordered SAM presents a uniform chemical surface, ensuring consistent wettability, adhesion, and friction.
-
Reproducible Functionalization: It ensures that the terminal bromo groups are accessible and uniformly distributed, leading to predictable and reproducible outcomes in subsequent functionalization steps.
-
Barrier Properties: A densely packed monolayer acts as a more effective barrier, preventing unwanted interactions between the underlying substrate and the surrounding environment.
Q3: What are the key stages of 11-Br-UDT SAM formation on gold?
The formation of an alkanethiol SAM is generally understood to be a two-stage process:
-
Initial Physisorption: Molecules rapidly adsorb from the solution onto the gold surface. In this initial phase, they are typically disordered and may lie parallel to the surface. This stage is fast, often occurring within minutes.[4]
-
Ordering and Reorganization: Over a longer period (hours), the adsorbed molecules reorganize. This involves the desorption of weakly bound molecules and the rearrangement of the alkyl chains to maximize van der Waals interactions. This slow, annealing-like process eliminates defects and leads to the formation of a quasi-crystalline, densely packed monolayer with the alkyl chains tilted at a characteristic angle (typically ~30° from the surface normal on Au(111)).[4]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you might encounter during the formation of 11-Br-UDT monolayers.
Problem 1: My monolayer has poor ordering and a low water contact angle.
Symptoms:
-
Static water contact angle is significantly lower than the expected ~70-80°.
-
Ellipsometric thickness is less than the expected ~13-16 Å.
-
Subsequent functionalization reactions are inefficient or inconsistent.
Root Cause Analysis & Solutions:
This is the most common issue and typically points to contamination or suboptimal assembly conditions that prevent the formation of a densely packed layer.
Q: My gold substrate looked clean. Could it still be the problem? A: Absolutely. Substrate cleanliness is the single most critical factor. An atomically clean surface is paramount for the formation of a high-quality SAM. Even a monolayer of adsorbed atmospheric contaminants can inhibit proper assembly.[1]
-
Expert Insight: Gold, while inert to oxidation, readily adsorbs organic contaminants from the air.[5] These must be removed immediately before immersion in the thiol solution.
-
Solution Protocol: Substrate Preparation
-
Solvent Cleaning: Sequentially sonicate the gold substrate in high-purity acetone, then isopropanol, and finally ethanol (10-15 minutes each) to remove gross organic contamination.
-
Oxidative Cleaning: The most effective method is treatment with "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme personal protective equipment in a certified fume hood.) Immerse the substrate for 5-10 minutes, then rinse copiously with ultrapure water (18.2 MΩ·cm) and finally with ethanol.[3]
-
UV/Ozone Treatment: A safer alternative to Piranha is a 15-20 minute exposure in a UV/Ozone cleaner. This effectively removes organic contaminants.
-
Drying and Immediate Use: Dry the cleaned substrate under a stream of high-purity nitrogen or argon and use it immediately. Do not store cleaned substrates, as they will quickly become re-contaminated.
-
Q: I used high-purity 11-Br-UDT and ethanol. Could my reagents still be the issue? A: Yes. Purity is key not just for the thiol but for every component.
-
Thiol Purity: Even small percentages of shorter-chain thiols or disulfide impurities can disrupt the ordering of the monolayer.[4] Use 11-Br-UDT with the highest available purity (≥99%).
-
Solvent Quality: Use absolute, 200-proof ethanol. Water content can affect thiol solubility and the kinetics of assembly. Some studies suggest that while non-polar solvents can lead to faster initial adsorption, ethanol typically produces more organized final monolayers.
-
Contamination from Environment: Avoid preparing SAMs in labs where silanes (e.g., PDMS) have been used, as these can easily cross-contaminate surfaces.[5]
Q: How long should I immerse my substrate and at what concentration? A: The interplay between concentration and immersion time is critical for the reorganization phase.
-
Causality: A common mistake is assuming that faster is better. While a monolayer forms quickly, the crucial ordering process takes time.[4] Using a very high concentration can lead to a rapidly formed, but disordered and defect-rich, layer that gets kinetically trapped. A lower concentration allows molecules more time and space to find their optimal packing arrangement.
-
Recommended Parameters:
-
Concentration: Prepare a 0.5 mM to 2 mM solution of 11-Br-UDT in absolute ethanol.
-
Immersion Time: Immerse the substrate for a minimum of 18-24 hours at room temperature. For optimal ordering, extending this to 48 hours is often beneficial.
-
Environment: To prevent oxidation of the thiol headgroup before assembly, it is good practice to minimize the headspace in your reaction vessel and even gently purge with an inert gas like nitrogen or argon before sealing.[5]
-
Problem 2: My monolayer appears hazy or shows particulates.
Symptoms:
-
Visible film or cloudiness on the substrate.
-
Inconsistent ellipsometry readings across the surface.
-
Particulates are visible under microscopy (e.g., AFM).
Root Cause Analysis & Solutions:
Q: I followed the procedure, but the surface looks contaminated. What happened? A: This often points to either bulk precipitation in the solution or insufficient rinsing after assembly.
-
Expert Insight: 11-Br-UDT, like other long-chain thiols, has limited solubility. If the solution is old, has been exposed to temperature changes, or if the solvent quality is poor, the thiol can precipitate. Additionally, physisorbed (loosely bound) multilayers of thiol can remain on the surface if not properly rinsed.
-
Solution Protocol: Assembly and Rinsing
-
Fresh Solution: Always use a freshly prepared thiol solution. If the solution must be stored, keep it in the dark at a stable temperature. Sonicating the solution for 5-10 minutes before use can help dissolve any small aggregates.
-
Thorough Rinsing: After removing the substrate from the deposition solution, rinse it thoroughly with fresh, high-purity ethanol to remove any physisorbed molecules. A brief rinse with a less polar solvent like hexane followed by ethanol can also be effective.
-
Drying: Dry the rinsed substrate under a gentle stream of high-purity nitrogen.
-
Validation & Characterization
A protocol is only as good as its validation. Here are the expected results for a high-quality 11-Br-UDT monolayer on gold and the techniques to verify them.
Expected Characterization Data
| Parameter | Technique | Expected Value | Rationale & Significance |
| Ellipsometric Thickness | Spectroscopic Ellipsometry | ~13 - 16 Å | This corresponds to the length of a tilted, 11-carbon chain. A significantly lower value suggests a disordered or incomplete monolayer.[5][6] |
| Static Water Contact Angle | Contact Angle Goniometry | ~70° - 80° | This value reflects a surface that is moderately hydrophobic due to the alkyl chains but slightly more hydrophilic than a pure methyl-terminated SAM due to the polarizability of the C-Br bond. A low angle (<60°) indicates a disordered or contaminated surface. |
| Sulfur 2p Binding Energy | XPS | S 2p₃/₂ peak at ~162.0 eV | This binding energy is characteristic of a sulfur atom covalently bonded to gold (a thiolate). A peak around 164 eV would indicate the presence of unbound (physisorbed) thiol or disulfide.[7][8] |
| Bromine 3d Binding Energy | XPS | Br 3d peak at ~70-71 eV | The presence and intensity of this peak confirm the incorporation of the 11-Br-UDT molecule and the surface availability of the bromine for subsequent reactions. |
Note: The exact values can vary slightly based on the specific instrumentation, gold substrate morphology, and data modeling parameters used.[6]
Workflow for SAM Formation and Validation
The following diagram illustrates the logical flow from substrate preparation to final validation.
Caption: Workflow for 11-Br-UDT SAM Formation and Validation.
Advanced Topic: Thermal Annealing
Q: Can I improve the order of my SAM after it has been formed?
A: Yes, post-assembly thermal annealing can sometimes improve the ordering of a monolayer. This process provides thermal energy that allows molecules to overcome small activation barriers, desorb from defect sites, and rearrange into a more thermodynamically stable, crystalline-like state.
-
Causality: Annealing works by promoting the removal of weakly bound adsorbates and allowing the remaining molecules to find more favorable packing arrangements, effectively reducing domain boundaries and other defects. However, excessive temperature can lead to desorption of the entire monolayer or decomposition.
-
Methodology:
-
Form the SAM as described above.
-
Rinse and dry the sample thoroughly.
-
Anneal the sample in a clean, inert environment (e.g., in a vacuum oven or under a flow of nitrogen).
-
Temperature & Time: A gentle anneal at 60-80°C for 1-2 hours is a good starting point. The optimal conditions depend on the substrate and desired outcome.[9] Higher temperatures risk significant desorption or C-S bond cleavage.
-
Allow the sample to cool to room temperature slowly before characterization.
-
Caption: Troubleshooting logic for diagnosing poor SAM quality.
References
-
MDPI. (2012). Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. Micromachines. [Link]
-
Patel, D. I., et al. (2020). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. [Link]
-
ResearchGate. (n.d.). Upper graph: CV data corresponding to the three different SAMs. [Link]
-
Bain, C. D., et al. (1988). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Defense Technical Information Center. [Link]
-
ResearchGate. (n.d.). Laboratories 2 and 3 Optical Ellipsometry of Alkanethiol monolayers on Gold. [Link]
-
Lee, T. R. Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. [Link]
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews. [Link]
-
National Institutes of Health. (2007). X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. [Link]
-
ResearchGate. (n.d.). Water static contact angles measured from octaneselenolate SAMs on Au(111) as a function of immersion time. [Link]
-
National Institutes of Health. (2005). Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements. [Link]
-
Bain, C. D., et al. (1988). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Defense Technical Information Center. [Link]
-
Unknown Source. (n.d.). Self-Assembled Monolayers and Multilayers. [Link]
-
Lee, T. R. Group. (n.d.). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. University of Houston. [Link]
-
CORE. (2017). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). [Link]
-
ResearchGate. (n.d.). Comparative Investigations of the Packing and Ambient Stability of Self-Assembled Monolayers of Alkanethiols on Gold and Silver by Friction Force Microscopy. [Link]
-
ResearchGate. (2012). Thermal stability of thiol and silane monolayers: A comparative study. [Link]
-
ResearchGate. (n.d.). Self-Assembled Monolayers of NH2-Terminated Thiolates: Order, pK(a), and Specific Adsorption. [Link]
-
ResearchGate. (n.d.). Adsorption Behavior of 11-Mercapto-1-undecanol on Au(111) Electrode in an Electrochemical System. [Link]
-
IOPscience. (2012). Quantitative analysis of COOH-terminated alkanethiol SAMs on gold nanoparticle surfaces. [Link]
Sources
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
Technical Support Center: Incomplete Monolayer Formation with 11-Bromo-1-undecanethiol
Welcome to the technical support center for self-assembled monolayer (SAM) formation using 11-Bromo-1-undecanethiol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide solutions for achieving high-quality, dense, and well-ordered monolayers. As a Senior Application Scientist, this guide synthesizes established protocols with insights into the underlying scientific principles to ensure robust and reproducible results.
Troubleshooting Guide: Causes and Solutions
This section addresses specific problems you may encounter during the formation of this compound SAMs on gold substrates.
Question 1: My monolayer appears patchy, incomplete, or shows low surface coverage. What are the likely causes and how can I fix this?
Answer:
Patchy or incomplete monolayer formation is one of the most common issues and can almost always be traced back to a few key experimental factors.[1]
Primary Causes:
-
Contaminated Substrate: The gold surface must be impeccably clean for a uniform monolayer to form.[2][3] Organic contaminants, dust particles, or even adsorbed atmospheric molecules can block binding sites, leading to defects and incomplete coverage.[1][3][4]
-
Impure this compound or Solvent: The purity of both the thiol and the solvent is critical.[1][5] Contaminants in the thiol solution can co-adsorb onto the gold surface, disrupting the packing of the this compound molecules.[6] Water in the solvent, particularly in ethanol, can also negatively affect the self-assembly process.[5]
-
Suboptimal Thiol Concentration: The concentration of the this compound solution plays a significant role in the kinetics of SAM formation. A concentration that is too low may result in a slow and incomplete monolayer formation, while an excessively high concentration can lead to the formation of a disordered layer with physisorbed molecules.
-
Insufficient Immersion Time: While the initial adsorption of thiols onto a gold surface is rapid, the subsequent organization into a well-ordered, densely packed monolayer is a slower process. Cutting the immersion time short will likely result in a disordered and incomplete monolayer.
Solutions:
-
Implement a Rigorous Substrate Cleaning Protocol: A pristine gold surface is non-negotiable. We recommend a multi-step cleaning process. A detailed protocol is provided in the "Experimental Protocols" section below. Common and effective methods include rinsing with high-purity solvents, followed by treatment with a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to UV/Ozone.[2][3][7]
-
Verify Reagent and Solvent Purity:
-
Use this compound from a reputable supplier with a high purity grade (e.g., 99%).[8]
-
Use a high-purity, anhydrous solvent. For many thiol-on-gold systems, 200-proof ethanol is a good choice.[5][9] It is advisable to use a freshly opened bottle of solvent or one that has been stored properly to minimize water absorption.[5]
-
-
Optimize Thiol Concentration: A typical starting concentration for alkanethiol SAM formation is in the range of 1-10 mM.[2][6] For this compound, a 1 mM solution in ethanol is a robust starting point.[10]
-
Increase Immersion Time: For a well-ordered monolayer, a longer immersion time is generally better. While initial coverage may occur in minutes, allowing the self-assembly to proceed for 18-24 hours at room temperature is recommended to ensure a densely packed and highly ordered structure.[7]
Question 2: My contact angle measurements are inconsistent and lower than expected. What does this indicate and how can I improve it?
Answer:
Inconsistent and lower-than-expected water contact angles are a strong indicator of a disordered, contaminated, or incomplete monolayer. A well-formed, dense monolayer of an alkanethiol like this compound should present a hydrophobic surface.
Expected Contact Angle:
| Parameter | Expected Value for a Well-Formed Monolayer |
| Static Water Contact Angle | 90-100°[11] |
Note: The terminal bromo group is slightly more polar than a methyl group, so the contact angle may be slightly lower than that of a pure alkanethiol of similar chain length.
Primary Causes:
-
Disordered Monolayer: If the alkyl chains are not densely packed and upright, the underlying, more hydrophilic gold substrate can influence the surface energy, leading to a lower contact angle. This can be caused by any of the factors mentioned in Question 1.
-
Solvent Contamination: If the solvent used for the thiol solution is impure, contaminants can be incorporated into the monolayer, creating a heterogeneous surface with variable wettability.[5]
-
Inadequate Rinsing: After the self-assembly process, it is crucial to thoroughly rinse the substrate to remove any non-covalently bound (physisorbed) thiol molecules.[1][7] A layer of these weakly bound molecules will be disordered and can be easily removed, but if present during measurement, they will lead to inconsistent and lower contact angles.
Solutions:
-
Review and Optimize SAM Formation Parameters: Revisit the solutions provided in Question 1, paying close attention to substrate cleanliness, reagent purity, and immersion time.
-
Implement a Thorough Rinsing Procedure: After removing the substrate from the thiol solution, rinse it thoroughly with fresh, high-purity solvent (the same solvent used for the SAM formation).[7] For a more rigorous clean, you can sonicate the substrate in fresh solvent for 1-2 minutes.[1][7]
-
Ensure Proper Drying: After rinsing, dry the substrate with a gentle stream of an inert gas, such as nitrogen.[2][7] This prevents the deposition of airborne contaminants.
Question 3: I am concerned about the presence of oxygen during SAM formation. How does it affect the monolayer quality and what precautions should I take?
Answer:
The role of oxygen in thiol SAM formation is a subject of discussion, but empirical evidence suggests that minimizing its presence can lead to more reproducible and higher-quality monolayers.[4][6]
Potential Effects of Oxygen:
-
Oxidation of Thiols: The thiol headgroup (-SH) of this compound can be oxidized to form disulfides (R-S-S-R) or other species like sulfonates.[4] While disulfides can also form SAMs on gold, the presence of various oxidized species in the solution can complicate the self-assembly process and introduce defects.
-
Gold Surface Oxidation: While gold is relatively inert, the presence of oxygen can influence the surface chemistry.
Solutions and Best Practices:
-
Degas the Solvent: Before preparing the thiol solution, degas the solvent by bubbling a high-purity inert gas (e.g., argon or nitrogen) through it for 15-30 minutes. This will significantly reduce the concentration of dissolved oxygen.[4][6]
-
Maintain an Inert Atmosphere: During the self-assembly process, purge the headspace of the reaction vessel with an inert gas before sealing it.[7] This creates an inert atmosphere over the solution, preventing atmospheric oxygen from dissolving back into the solvent.[4][6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} end
Caption: A workflow for troubleshooting incomplete monolayer formation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for forming this compound SAMs?
A1: Ethanol is the most commonly used and recommended solvent for forming alkanethiol SAMs on gold surfaces.[9][12] Its advantages include good solubility for alkanethiols, low toxicity, and availability in high purity.[9] Other nonpolar solvents like hexane can also be used, but they may lead to less organized monolayers compared to those formed in ethanol.[6]
Q2: How long are this compound SAMs stable?
A2: When stored properly in a clean, dry environment (such as a desiccator), this compound SAMs on gold are stable for extended periods.[7] However, they can be susceptible to thermal degradation at elevated temperatures (desorption can occur when heated above 80°C).[9][13] The terminal bromo group also remains reactive for subsequent functionalization steps.
Q3: Can I use this compound on substrates other than gold?
A3: The primary application for thiol-based SAMs is on noble metal surfaces like gold, silver, copper, and palladium, due to the strong affinity of sulfur for these metals.[6][14] While this compound is primarily used on gold, similar chemistries can be explored on these other metals, though the resulting monolayer quality and stability may differ.
Q4: How can I confirm the successful formation of my monolayer?
A4: Several surface-sensitive analytical techniques can be used:
-
Contact Angle Goniometry: As discussed earlier, measuring the static water contact angle is a quick and straightforward method to assess the hydrophobicity and uniformity of the monolayer.[15][16]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. For a successful this compound SAM on gold, you would expect to see signals for Carbon (C), Bromine (Br), and Sulfur (S), in addition to the Gold (Au) from the substrate.[17] The high-resolution S2p spectrum can confirm the binding of the thiol to the gold surface.[17]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of the monolayer and ensure it is free from large-scale defects or aggregates.
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
Objective: To prepare an atomically clean gold surface for SAM formation.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
High-purity nitrogen gas
Procedure:
-
Solvent Rinse:
-
Place the gold substrates in a beaker and sonicate sequentially in acetone, isopropanol, and DI water for 10-15 minutes each to remove gross organic contamination.[11]
-
-
Piranha Etching (Caution!):
-
WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the Piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Always add the peroxide to the acid. The solution will become very hot.[7][11]
-
Immerse the cleaned gold substrates in the hot Piranha solution for 5-10 minutes.[7]
-
-
Final Rinsing and Drying:
-
Carefully remove the substrates from the Piranha solution using clean tweezers.
-
Rinse the substrates copiously with DI water, followed by a final rinse with ethanol.[7]
-
Dry the cleaned substrates under a gentle stream of high-purity nitrogen gas.[7]
-
Use the freshly cleaned substrates immediately for SAM formation to minimize re-contamination from the atmosphere.[4]
-
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} end
Caption: Gold substrate cleaning protocol workflow.
Protocol 2: this compound SAM Formation
Objective: To form a dense, well-ordered self-assembled monolayer of this compound on a clean gold substrate.
Materials:
-
Freshly cleaned gold substrates
-
This compound (≥99% purity)
-
Anhydrous ethanol (200 proof)
-
Reaction vessel (e.g., glass petri dish or vial with a cap)
-
High-purity nitrogen or argon gas
Procedure:
-
Solution Preparation:
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrates into the freshly prepared thiol solution.[7] Ensure the entire gold surface is submerged.
-
To minimize oxidation, purge the headspace of the container with nitrogen or argon gas before sealing it tightly.[4][7]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free location.[7]
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh, degassed ethanol for 10-15 seconds to remove any non-covalently bound molecules.[1][7]
-
For a more rigorous cleaning, place the substrates in a beaker with fresh ethanol and sonicate for 1-2 minutes.[7]
-
Perform a final rinse with ethanol and dry the substrates under a gentle stream of high-purity nitrogen gas.[7]
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, until further use.[7]
-
References
- Enomoto, J., Kageyama, T., Myasnikova, D., Onishi, K., Kobayashi, Y., Taruno, Y., Kanai, T., & Fukuda, J. (2018). Gold cleaning methods for preparation of cell culture surfaces for self-assembled monolayers of zwitterionic oligopeptides. Journal of Bioscience and Bioengineering.
- Ossila. (n.d.). Deposition of Self-Assembled Monolayers (SAMs)
- BenchChem. (2025). Application Note: Formation of Self-Assembled Monolayers on Gold Surfaces using Thiol-PEG6-acid. BenchChem.com.
- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society.
- Enomoto, J., Kageyama, T., Myasnikova, D., Onishi, K., Kobayashi, Y., Taruno, Y., Kanai, T., & Fukuda, J. (2018). Gold cleaning methods for preparation of cell culture surfaces for self-assembled monolayers of zwitterionic oligopeptides. PubMed.
- Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Zimmer & Peacock.
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews.
- Volmer, M., et al. (2009). Influence of initial oxygen on the formation of thiol layers.
- BenchChem. (2025).
- Bain, C. D., & Whitesides, G. M. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold.
- Salvarezza, R. C., et al. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. nanotechnology.unl.edu.ar.
- Gread, B., et al. (2016). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces.
- Sigma-Aldrich. (n.d.). This compound 99%. Sigmaaldrich.com.
- BenchChem. (2025). Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs)
- Sigma-Aldrich. (n.d.). Molecular Self-Assembly. Sigmaaldrich.com.
- Sigma-Aldrich. (n.d.). This compound 99%. Sigmaaldrich.com.
- Zhang, J., et al. (2006). Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold.
- Prathima, N., & Harini, M. (2018). Thermal stability of thiol and silane monolayers: A comparative study.
- BenchChem. (2025). Influence of solvent purity on the quality of 1-Octanethiol monolayers. BenchChem.com.
- Biolin Scientific. (n.d.). What Probe Liquid Should You Use for Contact Angle Measurements? Biolinscientific.com.
- Droplet Lab. (2024). Contact Angle Measurement: The Definitive Guide (2026). Dropletlab.com.
Sources
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- 2. ossila.com [ossila.com]
- 3. Gold cleaning methods for preparation of cell culture surfaces for self-assembled monolayers of zwitterionic oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. This compound 99 116129-34-1 [sigmaaldrich.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. zimmerpeacocktech.com [zimmerpeacocktech.com]
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- 13. researchgate.net [researchgate.net]
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- 15. nanoscience.com [nanoscience.com]
- 16. dropletlab.com [dropletlab.com]
- 17. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11-Bromo-1-undecanethiol SAMs & the Critical Role of Solvent Purity
This technical guide is designed for researchers, scientists, and drug development professionals working with 11-Bromo-1-undecanethiol for the formation of Self-Assembled Monolayers (SAMs). The quality and reproducibility of these surfaces are paramount for subsequent applications, and solvent purity is a frequently underestimated variable that can significantly impact experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience.
Troubleshooting Guide: Diagnosing and Resolving Common SAM Formation Issues
This section addresses specific problems you might encounter during the formation of this compound SAMs, with a primary focus on issues stemming from solvent impurities.
Issue 1: Patchy or Incomplete Monolayer Formation
Symptoms:
-
Low water contact angle measurements that are inconsistent across the surface.
-
Atomic Force Microscopy (AFM) images show large, bare areas of the substrate.
-
X-ray Photoelectron Spectroscopy (XPS) analysis reveals a low signal for Bromine (Br) and a high signal for the underlying substrate (e.g., Gold - Au).
Root Cause Analysis:
A patchy monolayer is often the result of contaminants in the solvent interfering with the self-assembly process.[1] Water is a common culprit. While some studies have shown that a controlled amount of water in ethanol can sometimes improve the packing density of certain alkanethiol SAMs, excess or uncontrolled water can lead to the formation of aggregates in the bulk solution and hinder the adsorption of the thiol onto the substrate.[2][3] Other organic impurities can also competitively adsorb to the substrate, blocking sites for the this compound.[4]
Solution Workflow:
Caption: Troubleshooting workflow for patchy SAM formation.
Detailed Remediation Steps:
-
Solvent Verification:
-
Grade: Always use a high-purity, anhydrous solvent. For alkanethiols on gold, 200 proof ethanol is a common choice.[5]
-
Handling: Solvents like ethanol are hygroscopic and will absorb atmospheric water over time. Use a freshly opened bottle of solvent for preparing your thiol solution. If using a previously opened bottle, consider purging the headspace with an inert gas like argon or nitrogen before sealing.
-
-
Substrate Preparation: Inconsistent cleaning can leave residues that prevent SAM formation. Re-evaluate your substrate cleaning protocol to ensure it is stringent and consistently applied.[6]
-
Thiol Quality: The thiol group (-SH) can oxidize over time. Ensure your this compound is fresh and has been stored correctly, typically at -20°C.[7][8]
Issue 2: Poor Reproducibility Between Experiments
Symptoms:
-
Significant variations in contact angle, ellipsometric thickness, or XPS data for SAMs prepared on different days, even when following the same protocol.
Root Cause Analysis:
Inconsistent solvent quality is a major contributor to poor reproducibility.[1] Using different grades or even different bottles of the same grade of solvent can introduce variability in impurity levels, especially water content.[1] Environmental factors like ambient humidity can also play a role, as the solvent can absorb moisture during solution preparation.
Solution Workflow:
Caption: Workflow for improving experimental reproducibility.
Detailed Remediation Steps:
-
Standardize Your Solvent: For a series of related experiments, use the same bottle of high-purity, anhydrous solvent. If a new bottle is required, it is good practice to run a control experiment to ensure consistency. Store solvents in a desiccator to minimize water absorption.[1]
-
Control the Environment: If possible, prepare your thiol solutions in an environment with controlled humidity, such as a glove box backfilled with nitrogen or argon. This minimizes the introduction of atmospheric water.
-
Consistent Parameters: Ensure all other experimental parameters, such as thiol concentration, incubation time, and temperature, are kept constant.[9] While initial SAM formation is rapid, allowing for an incubation period of 12-48 hours helps in achieving a well-ordered monolayer.[1][4]
Issue 3: Disordered Monolayer
Symptoms:
-
Lower than expected water contact angle. For a well-ordered, long-chain alkanethiol SAM, the contact angle should be high, indicating a hydrophobic surface.
-
Ellipsometric thickness is less than the theoretical length of the this compound molecule.
-
Broad peaks in infrared spectroscopy (FTIR) indicating poor molecular ordering.
Root Cause Analysis:
A disordered monolayer can be caused by several factors, including the presence of impurities in the solvent that disrupt the packing of the alkyl chains.[1] If contaminant molecules are incorporated into the monolayer, they create defects and prevent the formation of a densely packed, crystalline-like structure.[4][6] The choice of solvent itself can also influence the final ordering of the SAM.[10][11]
Detailed Remediation Steps:
-
Solvent Purification: If you suspect your solvent contains non-volatile impurities, consider purifying it by distillation before use.
-
Optimize Thiol Concentration: The concentration of this compound in the solution can affect the final monolayer quality. A typical concentration is 1 mM, but optimization within a range (e.g., 0.1 mM to 10 mM) may be necessary for your specific conditions.[1]
-
Sufficient Incubation Time: While adsorption is fast, the ordering of the monolayer is a slower process.[4] Ensure an adequate incubation time (12-48 hours) to allow the molecules to rearrange into a more ordered state.[1]
Frequently Asked Questions (FAQs)
Q1: Why is ethanol the most commonly used solvent for this compound SAM formation on gold?
A1: Ethanol is widely used for several reasons. It is a good solvent for alkanethiols, it is readily available in high purity, and it has a polarity that facilitates the formation of well-ordered SAMs on gold surfaces.[2][11] The self-assembly process is influenced by the solvent's properties, and ethanol provides a good balance for achieving high-quality monolayers.[10]
Q2: Can I use a solvent other than ethanol?
A2: Yes, other solvents can be used, but the quality of the resulting SAM may vary. Studies have shown that the dielectric constant of the solvent can significantly impact the density and stability of the monolayer.[10] Generally, solvents with low dielectric constants tend to produce more stable and denser SAMs.[10] If you choose to use a different solvent, it is crucial to ensure it is of high purity and anhydrous.
Q3: How much water in the solvent is too much?
A3: There is no universal threshold, as the tolerance to water can depend on the specific alkanethiol and substrate. However, for reproducible, high-quality SAMs, it is best to use anhydrous solvents with minimal water content.[1] The goal is to minimize uncontrolled variables. If your experiments require the presence of water, it should be a controlled addition of high-purity water to an anhydrous solvent.[2]
Q4: My this compound is old. Can I still use it?
A4: It is not recommended. The thiol headgroup is susceptible to oxidation, which forms disulfides. These oxidized species will not bind to the gold surface in the same way and will lead to a defective monolayer.[1] Always use fresh thiol from a reputable supplier and store it properly under an inert atmosphere at the recommended temperature.[7][8]
Q5: My contact angle measurements are inconsistent across the same sample. Is this related to solvent purity?
A5: Yes, this is a strong indicator of a non-uniform or contaminated SAM, which can be a direct consequence of using an impure solvent.[1] A patchy or disordered monolayer will have varying surface energies, leading to inconsistent wetting and, therefore, variable contact angle measurements.[1]
Experimental Protocols
Protocol 1: High-Quality this compound SAM Formation on Gold
Objective: To form a dense, well-ordered SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)
-
Anhydrous Ethanol (200 proof)[5]
-
Clean glass vials with sealable caps
-
Tweezers for sample handling
-
High-purity nitrogen or argon gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution.
-
Rinse the substrate copiously with deionized water and then with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon.
-
-
Solution Preparation:
-
In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol. It is best to do this in a controlled environment, such as a glove box, to minimize exposure to air and moisture.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Purge the headspace of the vial with nitrogen or argon, then seal the vial tightly.[5]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a gentle stream of high-purity nitrogen or argon.
-
-
Storage:
-
Store the SAM-coated substrate in a clean, dry environment, such as a desiccator, until further use.[13]
-
Protocol 2: Quality Assessment of the SAM
Objective: To verify the quality of the formed this compound SAM.
I. Contact Angle Goniometry:
-
Purpose: To assess the hydrophobicity and uniformity of the SAM.
-
Procedure:
-
Place a small droplet of deionized water on the SAM surface.
-
Measure the static contact angle. A high contact angle (typically >100° for a well-packed bromo-terminated monolayer) indicates a hydrophobic and well-ordered surface.[14]
-
Take measurements at multiple points on the surface to check for uniformity.[15]
-
II. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface.
-
Expected Results: A successful SAM will show peaks corresponding to Carbon (C), Bromine (Br), and Sulfur (S), with attenuated signals from the underlying Gold (Au) substrate.[16] The presence of unexpected elements may indicate contamination.
III. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface topography.
-
Expected Results: A high-quality SAM should appear smooth and uniform, without significant pinholes or aggregates.[17]
| Characterization Technique | Parameter Measured | Expected Result for High-Quality SAM |
| Contact Angle Goniometry | Static Water Contact Angle | > 100°, consistent across the surface |
| X-ray Photoelectron Spec. (XPS) | Elemental Composition | Presence of C, Br, S; attenuated Au signal |
| Ellipsometry | Monolayer Thickness | ~1.5 - 1.8 nm |
| Atomic Force Microscopy (AFM) | Surface Topography | Smooth, uniform surface with low roughness |
Table 1: Summary of expected characterization data for a high-quality this compound SAM on gold.
References
- Characterization techniques for SAMs | Molecular Electronics Class Notes - Fiveable.
- Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide | Langmuir - ACS Publications.
- Application Notes and Protocols for the Synthesis of Self-Assembled Monolayers from 11-Bromo-1-undecene - Benchchem.
- Preparing Self-Assembled Monolayers - Sigma-Aldrich.
- Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold - ResearchGate.
- Types of SAMs and their formation processes | Molecular Electronics Class Notes - Fiveable.
- Influence of alkanethiol self-assembled monolayers with various tail groups on structural and dynamic properties of water films - AIP Publishing.
- Molecular Self-Assembly - Sigma-Aldrich.
- Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100) | Langmuir - ACS Publications.
- Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology | Chemical Reviews - ACS Publications.
- Self-assembled monolayer - Wikipedia.
- Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PubMed Central.
- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate.
- influence of solvent purity on the quality of 1-Octanethiol monolayers - Benchchem.
- The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers - alliance.
- Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PubMed Central.
- Thiol-based Self-assembled Monolayers: Formation and Organization - Dr. Lee Group.
- Preparing Self-Assembled Monolayers - Sigma-Aldrich.
- (PDF) Role of Water Layer on Hydrophobic and Hydrophilic Self-Assembled Monolayer Surface - ResearchGate.
- Self assembled monolayer formation of alkanethiols on gold: - Institute of Solid State Physics.
- This compound, 99% | 701335-250MG - Scientific Laboratory Supplies.
- Characterization of Self-Assembled Monolayers on a Ruthenium Surface | Langmuir.
- A New Approach to Generate Thiol-terminated SAMs on Gold - Agilent.
- Sensory Characterization Techniques - Encyclopedia.pub.
- Comprehensive quality assessment of antibody-oligonucleotide conjugates.
- Suitability Assessment of Materials (SAM).
- SAM – Assessment of Materials.
- This compound 99 116129-34-1 - Sigma-Aldrich.
- Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001) | Request PDF - ResearchGate.
- This compound 99 116129-34-1 - Sigma-Aldrich.
- 116129-34-1, this compound Formula - ECHEMI.
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- 6. fiveable.me [fiveable.me]
- 7. 11-ブロモ-1-ウンデカンチオール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 11-溴-1-十一硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Incubation Time for 11-Bromo-1-undecanethiol Self-Assembly
Welcome to the technical support center for the optimization of self-assembled monolayers (SAMs) using 11-Bromo-1-undecanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of SAM formation. Here, we will move beyond simple procedural steps to explain the underlying principles governing the self-assembly process, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the self-assembly of this compound on a gold substrate?
The self-assembly of this compound on a gold surface is a spontaneous process driven by the strong affinity between the sulfur headgroup of the thiol and the gold substrate, forming a stable gold-thiolate bond.[1][2][3] This initial chemisorption is a rapid process. Following this, a slower organization phase occurs where the alkyl chains align and pack closely due to van der Waals interactions, leading to a well-ordered monolayer.[1][4][5] The terminal bromo group remains exposed, providing a reactive site for further functionalization.[6]
Q2: How critical is the incubation time for forming a high-quality SAM?
Incubation time is a critical parameter that directly influences the structural order and defect density of the SAM. While the initial formation of a monolayer can occur within minutes, achieving a highly ordered, crystalline-like structure requires a longer duration.[1][3][4][7] Shorter incubation times often result in a disordered monolayer with a higher density of defects, such as pinholes and grain boundaries.[8] Extended incubation allows for an annealing process where molecules can rearrange and optimize their packing, minimizing these defects.[1]
Q3: Is there a universally optimal incubation time for this compound SAMs?
There is no single "one-size-fits-all" incubation time. The optimal duration depends on several factors, including the concentration of the thiol solution, the choice of solvent, and the desired quality of the monolayer.[1][9] Generally, for a standard 1 mM solution in ethanol, an incubation time of 12 to 24 hours is recommended to achieve a well-ordered monolayer.[3][7][10] However, for specific applications requiring exceptionally low defect densities, longer incubation times of up to 48 hours or more may be beneficial.[7]
Q4: Can I accelerate the formation of a well-ordered SAM?
While a certain amount of time is necessary for the organizational phase, some parameters can be adjusted to influence the kinetics. Increasing the concentration of the this compound solution can lead to faster initial coverage, but it may also increase the likelihood of incorporating contaminants or forming a less-ordered layer if not carefully controlled.[1][10] Elevating the incubation temperature can also enhance the rate of monolayer formation and improve structural quality by providing more thermal energy for the molecules to overcome kinetic barriers and find their optimal arrangement.[11][12] However, excessive temperatures can lead to desorption or multilayer formation.
Troubleshooting Guide
This section addresses common problems encountered during the formation of this compound SAMs, with a focus on issues related to incubation time.
Problem 1: Incomplete or Patchy Monolayer Coverage
-
Question: My characterization (e.g., contact angle, XPS, AFM) indicates that the SAM has not fully covered the gold substrate. What could be the cause?
-
Answer: Incomplete monolayer formation is often a direct consequence of insufficient incubation time.[7][8] The self-assembly process, particularly the ordering phase, is time-dependent.
-
Troubleshooting Steps:
-
Extend Incubation Time: The most straightforward solution is to increase the incubation period. If you are currently incubating for a few hours, try extending it to the standard 12-24 hours.[7][10] For applications demanding high perfection, consider 48 hours.
-
Verify Thiol Concentration: Ensure your this compound solution is at the desired concentration (typically 1 mM). A solution that is too dilute will require a significantly longer incubation time to achieve full coverage.[1]
-
Substrate Cleanliness: Contaminants on the gold surface can block binding sites and prevent the formation of a continuous monolayer.[7][13] Ensure your substrate cleaning protocol is rigorous and consistently applied.
-
Solvent Quality: Use high-purity, anhydrous solvents. Water or other impurities in the solvent can interfere with the self-assembly process.[7]
-
-
Problem 2: Disordered Monolayer with Low Packing Density
-
Question: My SAM appears to cover the surface, but characterization suggests a disordered structure with poor molecular packing. How can I improve this?
-
Answer: A disordered monolayer is often indicative of a kinetically trapped state, where the molecules have adsorbed but have not had sufficient time or energy to arrange into a well-ordered structure.[1]
-
Troubleshooting Steps:
-
Optimize Incubation Time: While initial adsorption is fast, the ordering process is much slower.[3][4] An extended incubation period allows for the necessary molecular rearrangements to form a densely packed and well-ordered monolayer.
-
Consider Thermal Annealing: A gentle post-deposition thermal annealing step (in an inert atmosphere) can provide the energy needed for the alkyl chains to overcome kinetic barriers and achieve a more thermodynamically stable, ordered state.[14]
-
Solvent Selection: The choice of solvent can influence the kinetics of SAM formation and the final structure.[9] While ethanol is common, exploring other solvents may be beneficial for your specific application.
-
Purity of this compound: Impurities in the thiol can disrupt the packing of the monolayer.[3][4] Ensure you are using a high-purity reagent.
-
-
Problem 3: High Defect Density (Pinholes, Grain Boundaries)
-
Question: I am observing a high number of pinholes and domain boundaries in my SAM, which is problematic for my application (e.g., electrochemical sensing, corrosion protection). How can I minimize these defects?
-
Answer: Defects in the SAM are often a result of the growth mechanism, where islands of ordered molecules nucleate and grow, eventually meeting to form boundaries. Pinholes can also be caused by trapped solvent molecules or surface contaminants.[8]
-
Troubleshooting Steps:
-
Prolonged Incubation: Longer incubation times allow for a "ripening" process where smaller, less stable domains dissolve and larger, more ordered domains grow, reducing the overall density of grain boundaries.[1] This extended time also allows for the displacement of trapped solvent molecules.
-
Controlled Deposition Rate: Using a more dilute solution and a longer incubation time can sometimes lead to the formation of larger, more uniform domains.
-
Thorough Rinsing: After incubation, a meticulous rinsing procedure with fresh solvent is crucial to remove any physisorbed (non-covalently bound) molecules that may be loosely attached to the surface and contributing to a disordered layer.[7]
-
Substrate Quality: A smoother substrate surface will generally lead to a lower defect density in the resulting SAM.[7]
-
-
Data Presentation
Table 1: Influence of Incubation Time on SAM Quality
| Incubation Time | Typical Water Contact Angle (°) | Ellipsometric Thickness (Å) | Relative Defect Density |
| < 1 hour | 60-70 | 10-12 | High |
| 1 - 4 hours | 70-80 | 12-14 | Moderate |
| 12 - 24 hours | >80 | 14-16 | Low |
| > 24 hours | >85 | 15-17 | Very Low |
Note: These are typical values and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Standard Formation of this compound SAM on Gold
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is advised when handling piranha solution.
-
Thoroughly rinse the substrate with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned and dried gold substrate into the thiol solution.
-
Incubate the substrate in the solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Incubation Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of high-purity nitrogen.
-
Mandatory Visualization
Caption: Kinetics of this compound SAM formation over time.
Caption: Troubleshooting workflow for common SAM formation issues.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Self-Assembled Monolayer (SAM) Formation with 1-Amino-2-propanethiol hydrochloride.
- Wikipedia. (2023). Self-assembled monolayer.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs) Formation.
- Fukuda, J., et al. (2018). Gold cleaning methods for preparation of cell culture surfaces for self-assembled monolayers of zwitterionic oligopeptides. PubMed.
- Kim, T., et al. (2025). Correlation between the Electrical Properties and Formation Temperature of Self-assembled Monolayer-Based Molecular Junctions. ACS Nano.
- Poirier, G. E. (1997). The self-assembly mechanism of alkanethiols on Au(111). ProQuest.
- Love, J. C., et al. (2005). Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group.
- Bensebaa, F., et al. (1998). Kinetics of Formation of Long-Chain n-Alkanethiolate Monolayers on Polycrystalline Gold. Langmuir.
- Schreiber, F. (2000). Self-assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics.
- Ishida, T., et al. (2001). Effect of Temperature on Structure of the Self-Assembled Monolayer of Decanethiol on Au(111) Surface. ResearchGate.
- Jeong, H., et al. (2023). Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). MDPI.
- Benchchem. (n.d.). Technical Support Center: 1-Octanethiol Self-Assembled Monolayers.
- Bain, C. D., et al. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. DTIC.
- Ossila. (n.d.). What are Self-Assembled Monolayers (SAMs)? | Structure, Formation and Uses.
- Lee, S., et al. (2009). Effects of Solvent on the Structure of Octanethiol Self-Assembled Monolayers on Au(111) at a High Solution Temperature. Bulletin of the Korean Chemical Society.
- Sigma-Aldrich. (n.d.). Molecular Self-Assembly.
- Sigma-Aldrich. (n.d.). Self-Assembled Monolayers: Advantages of Pure Alkanethiols.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Self-Assembled Monolayers from 11-Bromo-1-undecene.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 99 116129-34-1.
- ECHEMI. (n.d.). This compound.
- PubChem. (n.d.). 11-Bromo-1-undecene.
- Kim, H., et al. (2003). Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111). ResearchGate.
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- 1. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
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Technical Support Center: Characterizing Defects in 11-Bromo-1-undecanethiol SAMs with AFM
Welcome to the technical support center for the characterization of 11-Bromo-1-undecanethiol (Br-UDT) Self-Assembled Monolayers (SAMs) using Atomic Force Microscopy (AFM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure the acquisition of high-quality, reliable data.
Introduction: The Challenge of a Perfect Monolayer
This compound (Br-UDT) is a bromo-terminated alkanethiol that readily forms a self-assembled monolayer (SAM) on various surfaces, most notably gold.[1][2] This process is driven by the strong affinity between sulfur and gold, resulting in a densely packed, organized molecular layer.[3][4] The terminal bromine group of the Br-UDT SAM serves as a versatile chemical handle for the subsequent attachment of other molecules, making it invaluable in biosensor fabrication, drug delivery systems, and materials science.[1][5][6]
However, the formation of a perfectly defect-free SAM is an idealized scenario. In practice, various defects can arise during the self-assembly process, influencing the monolayer's properties and the performance of any device or system built upon it. Atomic Force Microscopy (AFM) is a powerful technique for visualizing and characterizing these defects at the nanoscale, providing crucial feedback for optimizing SAM preparation.[7][8] This guide will address common challenges and questions encountered during the AFM characterization of Br-UDT SAMs.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in Br-UDT SAMs on gold?
A1: Defects in alkanethiol SAMs on gold can be broadly categorized as follows:
-
Pinholes and Pits: These are depressions in the SAM that can be as deep as a single gold atom. They can arise from the removal of gold atoms during the SAM formation process, a phenomenon known as thiol-induced corrosion, especially in the presence of oxygen.[9][10]
-
Domain Boundaries: SAMs often form in domains with different molecular packing or tilt angles. The interfaces between these domains are considered defects.[11][12]
-
Contaminants: Impurities in the thiol solution or from the environment can adsorb onto the surface, disrupting the ordered SAM structure.[3] Even small amounts of contaminants can significantly impact monolayer composition and structure.[3]
-
Molecular Tilt and Packing Defects: Variations in the tilt angle of the alkyl chains and disordered packing can create less dense and less stable regions within the SAM.[13]
-
Incomplete Monolayer Coverage: Insufficient incubation time or low thiol concentration can lead to areas of the substrate that are not covered by the SAM.[14]
Q2: How does the quality of the gold substrate affect SAM formation and defect density?
A2: The substrate is of critical importance. A rough or contaminated gold surface will inevitably lead to a higher density of defects in the SAM.
-
Roughness: Granular gold films with significant height variations will result in a less ordered SAM compared to atomically flat, epitaxial gold films (e.g., Au(111) on mica).[10] The topography of the substrate directly influences the homogeneity of the resulting monolayer.[10]
-
Cleanliness: The gold surface must be meticulously cleaned to remove organic and inorganic contaminants before SAM deposition. Common cleaning procedures involve piranha solution, UV/ozone treatment, or oxygen plasma.[13][15] Inadequate cleaning will lead to a disordered and incomplete monolayer.
Q3: What is the optimal concentration and incubation time for forming a high-quality Br-UDT SAM?
A3: While the optimal conditions can vary slightly based on the specific application and desired monolayer properties, a general guideline is to use a 1 mM solution of Br-UDT in a high-purity solvent like ethanol.[3]
-
Concentration: A concentration of around 1 mM is typically sufficient to ensure a high surface coverage. Higher concentrations can sometimes lead to the formation of multilayers or aggregates.
-
Incubation Time: Initial monolayer formation is rapid, often occurring within minutes.[3] However, the ordering and packing of the monolayer is a slower process. An incubation time of 12 to 24 hours is generally recommended to allow the SAM to reach a well-ordered, thermodynamically stable state.[3]
Troubleshooting Guide for AFM Characterization
This section addresses specific issues you might encounter during the AFM imaging of your Br-UDT SAMs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Blurry or Unstable Image | 1. Contaminated AFM tip: The tip may have picked up loose material from the sample surface.[16] 2. Surface Contamination: A layer of contaminants on the SAM can lead to unstable tip-sample interactions.[17] 3. Incorrect Imaging Parameters: The feedback gains (integral and proportional) may not be optimized for the sample. | 1. Gently engage the tip on a clean, hard substrate (like mica or silicon) to dislodge contaminants. If the issue persists, use a new tip. 2. Ensure your SAM preparation and handling are performed in a clean environment. Consider rinsing the sample with fresh solvent before imaging. 3. Optimize the feedback gains. Start with low gains and gradually increase them until the image is stable and sharp. |
| Image Artifacts (Streaks, Duplicated Features) | 1. Damaged or Blunt Tip: A broken or worn-out tip can produce distorted images.[16] 2. Excessive Imaging Force: High forces can damage the soft SAM and create artifacts.[18] 3. Laser Interference: Reflections from a highly reflective sample can interfere with the photodetector signal.[16] | 1. Replace the AFM tip. Use a new, sharp tip for high-resolution imaging. 2. Image in Tapping Mode or another intermittent contact mode to minimize lateral forces. Use the lowest possible setpoint that still allows for stable tracking of the surface.[19] 3. Use a probe with a reflective coating (e.g., aluminum or gold) to minimize interference.[16] |
| Inability to Resolve Molecular Features or Defects | 1. Inappropriate Tip Selection: A tip with a large radius of curvature will not be able to resolve small features.[20] 2. Low Resolution Scan: The scan size may be too large, or the number of scan lines/pixels may be too low. 3. Vibrational Noise: Environmental vibrations can limit the achievable resolution. | 1. Use a high-resolution AFM probe with a sharp tip (nominal radius < 10 nm).[19][21] For very high-resolution imaging, consider specialized tips.[22] 2. Decrease the scan size to focus on a smaller area of interest. Increase the number of scan lines and pixels per line (e.g., 512x512 or 1024x1024). 3. Ensure the AFM is placed on an anti-vibration table in a quiet environment. |
| Sample Damage During Scanning | 1. Excessive Imaging Force: As mentioned above, high forces can displace or damage the SAM molecules. 2. Aggressive Scanning Parameters: A high scan rate combined with high feedback gains can be destructive. 3. Contact Mode Imaging: The lateral forces in contact mode are often high enough to disrupt the SAM. | 1. Reduce the setpoint to the minimum value required for stable imaging. 2. Decrease the scan rate and optimize the feedback gains to be less aggressive. 3. Whenever possible, use Tapping Mode or other intermittent contact modes for imaging soft molecular monolayers.[19] |
Experimental Protocols
Protocol 1: Preparation of Br-UDT SAMs on Gold
This protocol outlines a standard procedure for the formation of Br-UDT SAMs on gold-coated substrates.
Materials:
-
Gold-coated substrates (e.g., gold on mica or silicon)
-
Absolute Ethanol (ACS grade or higher)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of Br-UDT in absolute ethanol.
-
Immediately immerse the cleaned and dried gold substrates into the Br-UDT solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Store in a clean, dry environment (e.g., a desiccator) until AFM characterization.
-
Protocol 2: AFM Imaging of Br-UDT SAMs
This protocol provides a starting point for imaging Br-UDT SAMs in Tapping Mode.
Equipment and Materials:
-
Atomic Force Microscope
-
High-resolution Tapping Mode AFM probes (e.g., silicon probes with a nominal tip radius < 10 nm)
-
SAM-coated substrate
Procedure:
-
Instrument Setup:
-
Mount the AFM probe in the holder.
-
Perform a laser and photodetector alignment.
-
Tune the cantilever to its resonant frequency.
-
-
Engage and Initial Scan:
-
Approach the sample surface with a high setpoint (e.g., 80-90% of the free air amplitude) to minimize tip-sample interaction upon engagement.
-
Begin with a large scan size (e.g., 1 µm x 1 µm) to get an overview of the surface and identify areas of interest.
-
-
Image Optimization:
-
Gradually decrease the scan size to focus on specific features.
-
Optimize the feedback gains (proportional and integral) to achieve a clear and stable image with minimal noise.
-
Adjust the setpoint to the lowest possible value that maintains good tracking of the surface topography. This will minimize the imaging force and reduce the risk of sample damage.
-
Optimize the scan rate. A slower scan rate (e.g., 0.5-1 Hz) often yields higher quality images.
-
-
Data Acquisition:
-
Capture both height and phase images. The phase image can often reveal variations in surface properties (e.g., adhesion, stiffness) that are not apparent in the height image, which can be useful for identifying defects.
-
Save the raw data for further analysis.
-
Visualizations
Caption: Workflow for the preparation and characterization of Br-UDT SAMs.
Caption: Decision tree for troubleshooting common AFM imaging problems.
References
-
MikroMasch. (n.d.). How to Choose AFM Tips for Monolayers and Self-Assemblies. Retrieved from [Link]
- Walker, A. V. (2009). Chemically specific laser-induced patterning of alkanethiol SAMs: characterization by SEM and AFM. Langmuir, 25(21), 12594-12601.
- Ishida, T., Yamamoto, S., Mizutani, W., Motomatsu, M., Tokumoto, H., Hokari, H., ... & Tokuhisa, H. (1999). Surface Phase Behavior of n-Alkanethiol Self-Assembled Monolayers Adsorbed on Au(111): An Atomic Force Microscope Study. Langmuir, 15(20), 6799-6806.
- Abdel-Haleem, F. M., Shehata, N., & El-Shazly, O. (2020). Characterization and application of alkanethiolate self-assembled monolayers on Au-Coated chips for Ir(IV) and Rh(III) sorption. Journal of Radioanalytical and Nuclear Chemistry, 326(2), 1149-1160.
-
Salvarezza, R. C., Vela, M. E., & Vericat, C. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Retrieved from [Link]
- Chen, Y. C., Chen, Y. C., Chen, C. H., & Chen, H. Y. (2024). Effects of chain–chain interaction on the configuration of short-chain alkanethiol self-assembled monolayers on a metal surface. The Journal of Chemical Physics, 160(21), 214704.
- Cao, Z., Xiao, Z. L., Gu, N., Shimada, S., Fukuda, T., & Matsuda, H. (2004). Corrosion Behaviors Studied in Self-Assembled Processes of Alkanethiol Monolayers on Polycrystalline Gold Substrates.
- Zhang, J., Laughton, C. A., & O'Shea, P. (2021). Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study. Langmuir, 37(4), 1569-1578.
- Gross, L., Mohn, F., Moll, N., Liljeroth, P., & Meyer, G. (2013). Different tips for high-resolution atomic force microscopy and scanning tunneling microscopy of single molecules. Applied Physics Letters, 102(5), 053110.
- Zhang, J., Chi, Q., Nielsen, J. U., Friis, E. P., Andersen, J. E., & Ulstrup, J. (2000). AFM force measurements between SAM-modified tip and SAM-modified substrate in alkaline solution. Langmuir, 16(18), 7229-7237.
-
Asylum Research. (n.d.). Common Approaches to Tip Functionalization for AFM-Based Molecular Recognition Measurements. Retrieved from [Link]
- Gsänger, M., Öner, M. A., & Schimmel, T. (2017). Spatial variations of conductivity of self-assembled monolayers of dodecanethiol on Au/mica and Au/Si substrates. Beilstein Journal of Nanotechnology, 8, 1726-1734.
-
Benjaminson, E. (2021, April 7). A Brief Guide to AFM Probe Selection. Full Spectrum Science. [Link]
-
MikroMasch. (n.d.). How to Choose AFM Tips for Imaging Molecular Wires. Retrieved from [Link]
- Martinez, N. F., & Garcia, R. (2011). Supplementary information to: Morphological and mechanical properties of alkanethiol self-assembled monolayers investigated via BiModal Atomic Force Microscopy.
-
Scientific Laboratory Supplies. (n.d.). This compound, 99%. Retrieved from [Link]
- Vericat, C., Vela, M. E., & Salvarezza, R. C. (2015). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. Langmuir, 31(32), 8877-8885.
- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989).
- Laibinis, P. E., & Whitesides, G. M. (1992). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir, 8(12), 3155-3160.
-
NuNano. (2020, November 25). 4 Common Imaging Problems (and how to fix them). [Link]
-
Surface Analysis. (2025, October 27). How to Interpret SEM & AFM Images | Surface Analysis for Materials Science [Video]. YouTube. [Link]
- Häkkinen, H. (2015). Properties of the gold–sulphur interface: from self-assembled monolayers to clusters. Nanoscale, 7(40), 16617-16631.
- Sangeeth, C. S., Demming, S., & van der Zant, H. S. (2022). AFM Manipulation of EGaIn Microdroplets to Generate Controlled, On-Demand Contacts on Molecular Self-Assembled Monolayers. ACS Nano, 16(9), 14756-14765.
- Komvopoulos, K., & Yang, M. (1994). Self‐assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Journal of Applied Physics, 76(10), 6279-6286.
-
AFMWorkshop. (n.d.). Tips and Tricks for Frustrated AFM Users. Retrieved from [Link]
-
Digital Surf. (2024, May 17). AFM image analysis: a comprehensive guide. [Link]
- Hage, F. S., & Ramasse, Q. M. (2020). Atomic force microscopy for routine, fast, and reliable defect quantification in 2D materials.
-
AZoNano. (2012, October 10). Defect Inspection and Analysis Using Atomic Force Microscopy. [Link]
- Li, Y., Wang, Y., & Li, J. (2024). AFM Imaging Defect Detection and Classification with Artificial Intelligence and Deep Learning. arXiv preprint arXiv:2401.09453.
- Balgley, R., Li, Y., & Pasupathy, A. N. (2022).
- Balgley, R., Li, Y., & Pasupathy, A. N. (2023).
- Iglič, A., Gong, C., & Liu, Y. (2025). AFM-Assisted Fabrication of Thiol SAM Pattern with Alternating Quantified Surface Potential. Micromachines, 16(8), 123.
- van der Werf, K. O., & de Grooth, B. G. (1997). Analyzing force curves and image resolution for an AFM. University of Twente.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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- 12. Properties of the gold–sulphur interface: from self-assembled monolayers to clusters - Nanoscale (RSC Publishing) DOI:10.1039/C5NR03497C [pubs.rsc.org]
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Removing physisorbed molecules from 11-Bromo-1-undecanethiol monolayers.
A Guide to Pristine Surface Preparation: Troubleshooting the Removal of Physisorbed Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-Bromo-1-undecanethiol (11-Br-UDT) self-assembled monolayers (SAMs). This guide provides in-depth troubleshooting advice and frequently asked questions to address a critical step in SAM preparation: the effective removal of physisorbed molecules to ensure a highly ordered and functional monolayer.
Introduction: The Challenge of Physisorption
The formation of a well-ordered 11-Br-UDT monolayer via the chemisorption of the thiol headgroup onto a substrate, typically gold, is the primary objective. However, the incubation process often leaves a layer of weakly bound, or physisorbed, molecules on top of the desired monolayer. These excess molecules can lead to a disordered surface, hinder subsequent functionalization steps, and ultimately compromise experimental results. This guide will walk you through systematic procedures to eliminate these physisorbed species and validate the cleanliness of your SAM.
Troubleshooting Guide: From Rinsing to Annealing
This section addresses common issues encountered during the cleaning of 11-Br-UDT monolayers, presented in a question-and-answer format to directly tackle experimental challenges.
Solvent Rinsing: The First Line of Defense
Q1: My initial solvent rinse doesn't seem to be effective. How can I optimize this fundamental step?
A1: A thorough solvent rinse is the most critical first step in removing the bulk of physisorbed 11-Br-UDT molecules. Inadequate rinsing is a common pitfall. Here’s how to ensure its effectiveness:
-
Causality of Solvent Choice: The ideal rinsing solvent should readily dissolve the alkanethiol without causing the chemisorbed monolayer to desorb. For 11-Br-UDT, high-purity, anhydrous ethanol is a standard and effective choice due to its ability to solubilize the alkanethiol while having minimal impact on the strong gold-sulfur bond.[1] The solvent's role is to displace and carry away the loosely adhered molecules.[2]
-
The Rinsing Protocol - A Self-Validating System:
-
Initial Rinse: Immediately after removing the substrate from the incubation solution, rinse it generously with fresh, high-purity ethanol from a squirt bottle for 15-30 seconds.[1] This removes the bulk of the incubation solution.
-
Serial Immersion: Immerse the substrate in a beaker of fresh ethanol and gently agitate for 1-2 minutes. Repeat this step with a fresh beaker of ethanol at least two more times. This serial dilution approach is more effective than a single, prolonged wash.
-
Final Rinse: Perform a final rinse with fresh ethanol to remove any residual contaminants from the immersion beakers.
-
Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas. Avoid allowing the solvent to evaporate from the surface, as this can redeposit dissolved contaminants.[3]
-
-
Validation: The effectiveness of the rinsing protocol can be initially assessed by observing the "dewetting" of the solvent. A uniform sheet of ethanol that drains evenly off the surface is indicative of a more uniform monolayer.
Q2: I'm still seeing evidence of physisorbed molecules after rinsing. Should I consider sonication?
A2: Yes, sonication in a fresh solvent is the next logical step for a more rigorous cleaning. The ultrasonic energy provides localized agitation at the substrate surface, which can dislodge more stubbornly physisorbed molecules.[1][4]
-
The "Why" Behind Sonication: Sonication introduces acoustic cavitation, the formation and collapse of microscopic bubbles, which generates micro-jets of solvent directed at the surface.[5] This mechanical action is highly effective at removing non-chemisorbed molecules.
-
Optimizing Sonication Parameters:
-
Solvent: Use the same high-purity solvent as in the rinsing step (e.g., ethanol).
-
Duration: A short sonication time of 1-3 minutes is typically sufficient.[1] Prolonged or high-power sonication can potentially introduce defects or even cause delamination of the gold substrate, especially if adhesion is poor.
-
Temperature: Perform sonication at room temperature.
-
-
Experimental Protocol for Sonication:
-
Following the initial solvent rinse, place the substrate in a clean vial filled with fresh, high-purity ethanol.
-
Place the vial in a sonication bath.
-
Sonicate for 1-3 minutes.
-
Remove the substrate and perform a final rinse with fresh ethanol.
-
Dry thoroughly with a stream of nitrogen.
-
Thermal Annealing: A More Advanced Technique
Q3: Even after sonication, my surface characterization suggests residual contamination. Is there a more aggressive cleaning method I can use?
A3: For applications requiring exceptionally clean and well-ordered monolayers, thermal annealing can be a powerful technique. This process involves heating the substrate in a controlled environment to provide enough thermal energy for physisorbed molecules to desorb from the surface.[6]
-
Mechanism of Thermal Desorption: The binding energy of physisorbed molecules is significantly lower than that of chemisorbed molecules. By carefully controlling the temperature, you can provide enough energy to overcome the van der Waals interactions holding the physisorbed layer, causing these molecules to desorb into the gas phase, while leaving the covalently bound monolayer intact.[6][7]
-
Protocol for Thermal Annealing:
-
Environment: The annealing process should be carried out under a high vacuum (≤ 10⁻⁴ Torr) or in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the monolayer or substrate.[8]
-
Temperature and Duration: For alkanethiol SAMs on gold, a temperature range of 60-110°C is often effective.[9] The optimal temperature and time will depend on the specific alkanethiol and the nature of the physisorbed species. Start with a lower temperature (e.g., 80°C) for a shorter duration (e.g., 30 minutes) and gradually increase as needed.
-
Cooling: Allow the substrate to cool to room temperature under vacuum or in the inert atmosphere before removal.
-
-
Critical Considerations: Exceeding the desorption temperature of the chemisorbed monolayer will lead to its degradation. For most alkanethiols on gold, significant desorption of the chemisorbed layer occurs at temperatures above 150°C.
Frequently Asked Questions (FAQs)
Q4: How can I verify that the physisorbed molecules have been successfully removed?
A4: A multi-technique approach is recommended for robust validation:
-
Contact Angle Goniometry: This is a fast and highly surface-sensitive technique.[10][11] A well-ordered, clean 11-Br-UDT monolayer should exhibit a reproducible and uniform water contact angle. Physisorbed layers often lead to a lower and more variable contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the surface.[5] A clean monolayer will show the expected atomic concentrations of carbon, bromine, sulfur, and the gold substrate. An increased carbon signal or the presence of unexpected elements can indicate contamination.
-
Ellipsometry: This technique measures the thickness of the monolayer. A well-defined and expected thickness is indicative of a single, well-packed monolayer. Physisorbed layers will result in a greater and often less uniform thickness.
| Characterization Technique | Expected Result for a Clean 11-Br-UDT Monolayer | Indication of Physisorbed Molecules |
| Water Contact Angle | ~90-100° (hydrophobic) | Lower and more variable contact angles |
| XPS (C1s/Au4f ratio) | Consistent and reproducible ratio | Higher C1s signal relative to the Au4f signal |
| Ellipsometric Thickness | ~1.4 - 1.6 nm | Greater and less uniform thickness |
Q5: What are common sources of contamination that can be mistaken for physisorbed molecules?
A5: It's crucial to maintain a clean experimental environment to avoid introducing external contaminants.[1][12] Common sources include:
-
Impure solvents or 11-Br-UDT reagent.
-
Contaminated glassware or tweezers.
-
Airborne contaminants, especially in labs where volatile silicon-containing compounds are used. [1]
Q6: Can the choice of solvent for SAM formation affect the amount of physisorbed material?
A6: Yes, the solvent used for incubation can influence the quality of the resulting monolayer and the extent of physisorption.[13] While ethanol is common, solvents with very low solubility for the alkanethiol may lead to the formation of aggregates in solution that can deposit on the surface. Conversely, a solvent that is too good may hinder the self-assembly process. Ethanol generally provides a good balance for alkanethiols.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Physisorbed Molecule Removal
Caption: A flowchart outlining the systematic approach to removing physisorbed molecules.
Diagram 2: Experimental Workflow for SAM Cleaning and Validation
Caption: The sequential process of cleaning and validating the 11-Br-UDT monolayer.
References
-
Self-assembled monolayer - Wikipedia. (URL: [Link])
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate. (URL: [Link])
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Effect of cavitation intensity control on self-assembling of alkanethiols on gold in room temperature ionic liquids - PubMed. (URL: [Link])
-
Self-assembled monolayer cleaning methods: Towards fabrication of clean high-temperature superconductor nanostructures - AIP Publishing. (URL: [Link])
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Mechanism of Thermal Desorption in Thermodynamics - Longdom Publishing. (URL: [Link])
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Effect of cavitation intensity control on self-assembling of alkanethiols on gold in room temperature ionic liquids | Scilit. (URL: [Link])
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How important is drying/rinsing alkanethiol monolayers? - ResearchGate. (URL: [Link])
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Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study | Langmuir - ACS Publications. (URL: [Link])
- New insight into the electrochemical desorption of alkanethiol SAMs on gold. (URL: Not available)
-
Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100) | Langmuir - ACS Publications. (URL: [Link])
-
A Method for Removing Self-Assembled Monolayers on Gold - ResearchGate. (URL: [Link])
-
Thermal Desorption Mass Spectrometry | 59 | The Handbook of Surface Im. (URL: [Link])
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A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents | Request PDF - ResearchGate. (URL: [Link])
-
Detection of self-assembled monolayers (SAMs) using contact angle measurements - DataPhysics Instruments. (URL: [Link])
-
How to evaluate surface cleanliness through contact angle measurements? (URL: [Link])
-
Cleanliness and quality control testing by contact angle – how clean is my surface? (URL: [Link])
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(PDF) Theory of thermal desorption - ResearchGate. (URL: [Link])
-
Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PMC - NIH. (URL: [Link])
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Gold film surface preparation for self-assembled monolayer studies - PubMed. (URL: [Link])
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Study on the Confusion Between Solid Surface Cleanliness and Chemical Diversity and Its Solutions - USA KINO. (URL: [Link])
- Influence of Solvent on the Interfacial Structure of Self-Assembled Alkanethiol Monolayers. (URL: Not available)
-
This compound | C11H23BrS | CID 21477418 - PubChem. (URL: [Link])
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(PDF) Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study - ResearchGate. (URL: [Link])
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Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution - ResearchGate. (URL: [Link])
-
What is Thermal Desorption used for, and how does it work? - YouTube. (URL: [Link])
-
Thermal Desorption of Large Molecules from Solid Surfaces | Request PDF - ResearchGate. (URL: [Link])
-
Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study - PubMed. (URL: [Link])
- Degradation of functionalized alkanethiolate monolayers by 0–18 eV electrons. (URL: Not available)
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Degradation of alkanethiol self-assembled monolayers in mesenchymal stem cell culture. (URL: [Link])
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This compound, 99% | 701335-250MG - Scientific Laboratory Supplies. (URL: [Link])
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Mixed alkanethiol self-assembled monolayers as substrates for microarraying applications. (URL: [Link])
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The nature of alkanethiol self-assembled monolayer adsorption on sputtered gold substrates. (URL: [Link])
-
Cleanliness Verification on Large Surfaces – Instilling Confidence in Contact Angle Techniques | Request PDF - ResearchGate. (URL: [Link])
-
Kinetics of Desorption of Alkanethiolates on Gold | Request PDF - ResearchGate. (URL: [Link])
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- 13. researchgate.net [researchgate.net]
Side reactions to avoid during synthesis of 11-Bromo-1-undecanethiol precursors.
Welcome to the technical support center for the synthesis of 11-bromo-1-undecanethiol and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and providing actionable solutions.
Question 1: My yield of this compound is consistently low when reacting 11-bromo-1-undecene with a thiol. What are the likely causes and how can I improve it?
Low yields in the thiol-ene reaction with 11-bromo-1-undecene can often be attributed to several factors. The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, and its efficiency is highly dependent on the reaction conditions.[1]
Probable Causes:
-
Oxygen Inhibition: The presence of dissolved oxygen in the reaction mixture can quench the radical intermediates, effectively terminating the chain reaction and leading to low product conversion.
-
Insufficient Initiator: The concentration of the radical initiator, whether photochemical (like DMPA) or thermal (like AIBN), is critical. Too little initiator will result in a slow or incomplete reaction.
-
Suboptimal Thiol Concentration: While a slight excess of the thiol is often used to drive the reaction to completion, a large excess can sometimes lead to side reactions, although this is less common in thiol-ene reactions compared to other thiol chemistries.
-
Incorrect Solvent Choice: The solvent should be anhydrous and degassed to minimize oxygen content and prevent unwanted side reactions. Toluene and dioxane are commonly used for thermal initiation, while various anhydrous solvents can be used for photochemical initiation.[1]
Solutions & Preventative Measures:
-
Thorough Degassing: Before initiating the reaction, purge the reaction mixture with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.[1] Maintaining an inert atmosphere throughout the reaction is crucial.
-
Optimize Initiator Concentration: The typical concentration for a photoinitiator like DMPA is 0.05 - 0.1 equivalents. For a thermal initiator like AIBN, a similar molar equivalent is a good starting point. You may need to empirically optimize this for your specific thiol.
-
Control Stoichiometry: Use a slight excess of the thiol (e.g., 1.1 equivalents) to ensure complete consumption of the 11-bromo-1-undecene.[1]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents.
Question 2: I am observing a significant amount of a disulfide byproduct in my final this compound product. How can I prevent its formation?
The formation of disulfides (R-S-S-R) is a very common side reaction when working with thiols. Thiols are readily oxidized, especially in the presence of air (oxygen).[2][3]
Probable Causes:
-
Air Oxidation: Exposure of the thiol to air, particularly under basic conditions or in the presence of trace metal catalysts, can lead to oxidative coupling to form the disulfide.
-
Oxidizing Agents: The use of certain reagents or the presence of impurities that can act as oxidizing agents will promote disulfide formation. For instance, bromine (Br₂) or iodine (I₂) are used to intentionally oxidize thiols to disulfides.[2][3]
Solutions & Preventative Measures:
-
Maintain an Inert Atmosphere: As with the thiol-ene reaction, it is critical to handle the final this compound product under an inert atmosphere (nitrogen or argon) to prevent air oxidation.[3]
-
Use Degassed Solvents: When dissolving or purifying the thiol, use solvents that have been thoroughly degassed.
-
Work-up and Purification Considerations: During the work-up, minimize the exposure of the thiol to air. If purification is done via chromatography, consider using deoxygenated solvents.
-
Reductive Work-up: If disulfide formation is unavoidable, the disulfide can be reduced back to the thiol. A common method is treatment with a reducing agent like zinc and acid.[2][3]
Question 3: During the conversion of 11-bromo-1-undecanol to the thiol using thiourea, I am getting a complex mixture of products. What is going wrong?
The use of thiourea to convert an alkyl halide (or an alcohol that is converted in situ to a halide) to a thiol is a robust method that proceeds through an isothiouronium salt intermediate.[4][5] However, side reactions can occur if the conditions are not carefully controlled.
Probable Causes:
-
Incomplete Hydrolysis: The intermediate S-alkylisothiouronium salt must be hydrolyzed under basic conditions to yield the final thiol.[4][5] Incomplete hydrolysis will leave this salt in the reaction mixture.
-
Over-alkylation: While less common with thiourea compared to using sodium hydrosulfide, it is possible for the newly formed thiol to react with the starting 11-bromo-undecanol (or its activated form) to form a sulfide (thioether).[2][6][7]
-
Side Reactions of Thiourea: Under certain conditions, thiourea can decompose or react in other ways, leading to impurities.
Solutions & Preventative Measures:
-
Ensure Complete Hydrolysis: After the formation of the isothiouronium salt, ensure that the hydrolysis step with a base (e.g., NaOH) is complete. This may require adjusting the reaction time, temperature, or base concentration.[4]
-
Stepwise Protocol: A well-defined two-step process is recommended: first, form the isothiouronium salt, and then, after removing any excess reactants, proceed with the hydrolysis.
-
Control of Stoichiometry: Use a slight excess of thiourea to ensure complete conversion of the starting material.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound precursors.
Why is thiourea often preferred over sodium hydrosulfide for preparing thiols from alkyl halides?
While sodium hydrosulfide (NaSH) can be used to synthesize thiols from alkyl halides via an SN2 reaction, it has a significant drawback. The product thiol is itself a potent nucleophile and can react with the starting alkyl halide to form a dialkyl sulfide as a byproduct.[2][3][6][7] To minimize this, a large excess of the hydrosulfide anion is often required.
The use of thiourea circumvents this issue. Thiourea acts as the nucleophile, forming a stable S-alkylisothiouronium salt intermediate. This intermediate is not nucleophilic and does not react further with the alkyl halide. The desired thiol is then cleanly liberated in a separate hydrolysis step.[2][5][6] This two-step approach generally leads to higher yields and a cleaner product.
What are the key considerations when choosing a protecting group for the thiol functionality during a multi-step synthesis?
Protecting the thiol group can be necessary to prevent its unwanted reaction in subsequent synthetic steps. The choice of a protecting group depends on several factors:
-
Stability: The protecting group must be stable to the reaction conditions it needs to endure.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and should not affect other functional groups in the molecule.
-
Orthogonality: In a complex synthesis, it is often desirable to have protecting groups that can be removed under different conditions, allowing for selective deprotection.
Common thiol protecting groups include thioethers (e.g., tert-butyl thioether) and thioesters.[8] For example, the phenacyl (Pac) group can be used to protect cysteine side chains and is removed by Zn/AcOH treatment.[9]
How can I effectively purify the final this compound product?
Purification of this compound typically involves standard laboratory techniques, but with special attention to preventing oxidation.
-
Extraction: A standard aqueous work-up can be used to remove water-soluble impurities.
-
Chromatography: Flash column chromatography on silica gel is a common method for purification. It is advisable to use deoxygenated solvents and to run the column relatively quickly to minimize contact time with the silica and potential air exposure.
-
Distillation: For larger quantities, vacuum distillation can be an effective purification method, provided the compound is thermally stable.
After purification, it is crucial to store the this compound under an inert atmosphere and at a low temperature (-20°C is often recommended) to prevent degradation.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Thiol-ene Reaction | ||
| Atmosphere | Inert (Nitrogen or Argon) | Prevents radical quenching by oxygen.[1] |
| Thiol Stoichiometry | 1.1 equivalents | Drives the reaction to completion.[1] |
| Initiator (Photo) | 0.05 - 0.1 eq. DMPA | Sufficient initiation without excessive side reactions.[1] |
| Thiol Synthesis (Thiourea) | ||
| Hydrolysis | Aqueous base (e.g., NaOH) | Liberates the thiol from the isothiouronium salt.[4] |
| General Handling | ||
| Storage | -20°C under inert gas | Minimizes oxidation and degradation. |
Experimental Workflow Diagrams
Synthesis of this compound via Thiol-ene Reaction
Caption: Workflow for the synthesis of this compound from 11-bromo-1-undecene.
Common Side Reactions to Avoid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 3. Video: Preparation and Reactions of Thiols [jove.com]
- 4. Isothiouronium - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of substrate roughness on 11-Bromo-1-undecanethiol SAM quality.
Technical Support Center: 11-Bromo-1-undecanethiol SAMs
A Guide to Understanding and Troubleshooting the Impact of Substrate Roughness
Introduction
Self-assembled monolayers (SAMs) of ω-functionalized alkanethiols, such as this compound (11-Br-UDT), are foundational tools for tailoring surface properties in biosensing, drug delivery, and molecular electronics.[1] The terminal bromine atom provides a versatile anchor point for the subsequent attachment of a wide array of molecules.[2] The quality of these monolayers—defined by their packing density, structural order, and defect density—is paramount to their function. While many factors influence SAM formation, a frequently underestimated variable is the topography of the underlying substrate, typically gold.[3]
This guide provides in-depth technical support for researchers encountering issues with 11-Br-UDT SAM quality that may be linked to substrate roughness. It is structured in a question-and-answer format to directly address common problems and provide both explanatory and actionable advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 11-Br-UDT SAMs show inconsistent surface properties (e.g., variable contact angles, poor electrochemical blocking). Could substrate roughness be the cause?
A: Absolutely. Substrate roughness is a critical factor that directly dictates the structural integrity of the resulting SAM.[4] A rough surface, characterized by numerous peaks, valleys, and grain boundaries, disrupts the formation of a well-ordered, densely packed monolayer.[5][6]
-
Causality: The self-assembly process for long-chain alkanethiols like 11-Br-UDT is driven by the strong gold-sulfur bond and, crucially, by the cooperative van der Waals interactions between adjacent alkyl chains.[7] On an atomically flat surface (e.g., Au(111)), these chains can pack in a dense, quasi-crystalline arrangement. On a rough surface, topographical features create steric hindrances that prevent this optimal packing. Molecules tethered in valleys or on sharp peaks are unable to align with their neighbors, leading to disordered, "liquid-like" phases with a high density of gauche defects.[5] This disorder exposes more of the underlying substrate and creates a less uniform surface energy, resulting in inconsistent analytical measurements.
Q2: What is an acceptable level of substrate roughness for forming a high-quality 11-Br-UDT SAM?
A: For applications requiring the highest quality, most densely packed SAMs, the substrate should be as close to atomically flat as possible.
-
Quantitative Guidelines: A root-mean-square (RMS) roughness of < 0.5 nm is considered excellent for forming well-ordered SAMs.[4][8] Surfaces with RMS roughness between 0.5 nm and 1.0 nm can still yield functional monolayers, but an increase in defect density should be expected.[9] Once the RMS roughness exceeds ~2 nm, the formation of a well-ordered, crystalline-like monolayer becomes significantly compromised.[4]
| RMS Roughness | Expected SAM Quality | Common Substrate Preparation Method |
| < 0.5 nm | Highly ordered, quasi-crystalline, low defect density.[10] | Template-stripped Au; Au evaporated on mica at high temp.[4][11] |
| 0.5 - 1.5 nm | Moderately ordered, increased gauche defects, some pinholes. | Standard e-beam evaporated Au on Si with Cr/Ti adhesion layer.[8] |
| > 2.0 nm | Disordered, liquid-like, high defect density, significant substrate exposure.[5] | Sputtered Au; Polycrystalline Au foils without annealing.[12] |
Q3: I use standard evaporated gold on silicon wafers, but my results are not reproducible. Why?
A: Even with standardized deposition procedures, significant variations in roughness can occur, leading to poor reproducibility.
-
Troubleshooting Steps:
-
Deposition Rate: The rate of gold evaporation is a key factor. Slower deposition rates (e.g., 0.1-0.2 Å/s) generally produce smoother films than faster rates (~10 Å/s).[4]
-
Adhesion Layer: The choice and thickness of the adhesion layer (typically Cr or Ti) can influence the grain structure and roughness of the overlying gold film.[13]
-
Substrate Cleaning: Inadequate cleaning of the silicon wafer before deposition can introduce particulates that lead to a rougher gold surface.
-
Post-Deposition Annealing: Flame annealing or oven annealing of the gold substrate can promote surface recrystallization, forming larger, flatter Au(111) terraces and reducing overall roughness.[7]
-
Characterize Each Batch: It is critical to characterize the topography of each new batch of substrates using Atomic Force Microscopy (AFM) before SAM deposition. Do not assume that identical deposition parameters will yield identical surfaces.[14]
-
Q4: How can I quantitatively assess the quality of my 11-Br-UDT SAM on a potentially rough surface?
A: A multi-technique approach is necessary to build a complete picture of your monolayer's quality.
-
Recommended Characterization Workflow:
-
Contact Angle Goniometry: This provides a macroscopic measure of surface energy. A high static water contact angle (typically >90° for a bromo-terminated SAM) and low hysteresis are indicative of a well-packed, uniform surface.[2][12] High variability across the sample points to a non-uniform or defective monolayer.
-
Ellipsometry: Measures the average thickness of the monolayer over a larger area. For 11-Br-UDT, the thickness should be in the range of 12-15 Å.[2] A significantly lower thickness suggests incomplete coverage or a highly disordered layer where molecules are tilted at a greater angle to the surface normal.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. You should observe signals for Au, S, C, and Br. The ratio of these elements can provide information about monolayer purity and density.[9]
-
Atomic Force Microscopy (AFM): Indispensable for nanoscale analysis. Tapping Mode or PeakForce Tapping™ are preferred to avoid damaging the soft monolayer.[14] AFM can directly visualize the underlying substrate roughness and identify large-scale defects in the SAM such as pinholes.[15]
-
Visual Guides & Workflows
Logical Workflow for SAM Preparation and Quality Control
This diagram outlines the critical steps and feedback loops for preparing and validating high-quality 11-Br-UDT SAMs, with an emphasis on controlling for substrate roughness.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
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- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 11-Bromo-1-undecanethiol and Other Long-Chain Alkanethiols for Surface Functionalization
For researchers, scientists, and drug development professionals engaged in surface engineering, the choice of a molecular linker is paramount to the success of their endeavors. Long-chain alkanethiols are the cornerstone of self-assembled monolayers (SAMs), offering a robust and versatile platform for tailoring the properties of noble metal surfaces. This guide provides an in-depth comparison of 11-Bromo-1-undecanethiol (BrUDT) with other long-chain alkanethiols, focusing on their performance in forming high-quality SAMs and their utility in subsequent functionalization, supported by experimental data and established scientific principles.
The Significance of Long-Chain Alkanethiols in Surface Science
Long-chain alkanethiols, typically with ten or more carbon atoms, spontaneously form highly ordered, crystalline-like monolayers on gold and other noble metal surfaces.[1] This self-assembly is driven by the strong affinity of the sulfur headgroup for the metal surface, forming a stable semi-covalent bond, and the van der Waals interactions between the alkyl chains.[2] These interactions are maximized when the alkyl chains are of sufficient length (at least 10 carbons), leading to a densely packed and well-ordered monolayer with a characteristic tilt of approximately 30 degrees from the surface normal.[1][2] The terminal functional group of the alkanethiol dictates the chemical and physical properties of the resulting surface, enabling precise control over wettability, biocompatibility, and reactivity.
This compound: A Versatile Platform for Surface Chemistry
This compound (BrUDT) is a bifunctional long-chain alkanethiol that has garnered significant interest for its ability to form well-defined SAMs and for the reactivity of its terminal bromo group.[3][4][5] The 11-carbon alkyl chain ensures the formation of a stable and well-ordered monolayer, a critical prerequisite for many applications. The terminal bromine atom serves as a versatile chemical handle for a variety of nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecules, including biomolecules for sensor development and drug delivery systems.[3][4][6]
Performance Comparison of Alkanethiol SAMs
The performance of an alkanethiol in forming a functional surface can be evaluated based on several key parameters: the quality of the SAM, the resulting surface energy (wettability), and the stability of the monolayer.
Self-Assembled Monolayer (SAM) Quality
The quality of a SAM is determined by its order, packing density, and the presence of defects. A well-ordered, densely packed monolayer is crucial for providing a uniform and stable surface for subsequent functionalization or for acting as an effective barrier layer.
Longer alkyl chains generally lead to more ordered and stable SAMs due to increased van der Waals forces between the chains.[7] This principle underscores the advantage of using long-chain alkanethiols like BrUDT. The packing density of SAMs can be indirectly assessed using techniques like X-ray Photoelectron Spectroscopy (XPS) by analyzing the attenuation of the substrate signal.[8]
Surface Energy and Wettability
The terminal functional group of the alkanethiol dictates the surface energy of the SAM, which is commonly assessed by measuring the contact angle of a liquid, such as water, on the surface.[9][10] A hydrophobic surface will exhibit a high water contact angle, while a hydrophilic surface will have a low contact angle.
The bromo-terminated surface of a BrUDT SAM is expected to be moderately hydrophobic. For comparison, a simple methyl-terminated alkanethiol of similar chain length, such as 1-dodecanethiol, results in a highly hydrophobic surface. Conversely, alkanethiols terminated with polar groups like hydroxyl (-OH) or carboxylic acid (-COOH) produce hydrophilic surfaces.
| Alkanethiol | Terminal Group | Expected Water Contact Angle | Surface Character |
| This compound | -Br | Moderately High | Moderately Hydrophobic |
| 1-Dodecanethiol | -CH₃ | High (~110°)[11] | Hydrophobic |
| 11-Mercapto-1-undecanol | -OH | Low | Hydrophilic |
| 11-Mercaptoundecanoic acid | -COOH | Low | Hydrophilic |
Note: The exact contact angle can vary depending on the specific experimental conditions and the quality of the SAM.
Stability of the Monolayer
The long-term stability of a SAM is critical for the reliability of devices and experiments. The primary degradation pathway for alkanethiol SAMs on gold in ambient conditions is the oxidation of the gold-thiolate bond.[12] The stability of a SAM is influenced by the chain length of the alkanethiol and the nature of the terminal group. Longer alkyl chains contribute to a more densely packed and ordered monolayer, which is more resistant to oxidative degradation and desorption.[7]
The Power of the Bromo-Terminus: A Gateway to Functionalization
The key advantage of this compound lies in the reactivity of its terminal bromine atom. This allows for a wide range of post-SAM formation functionalization through nucleophilic substitution reactions. This is a significant advantage over simple methyl-terminated alkanethiols, which are largely inert. While other functionalized alkanethiols, such as those with amine or carboxylic acid termini, also allow for subsequent coupling reactions, the bromo group offers a different and complementary reactivity profile.
Experimental Protocols
Protocol 1: Formation of an this compound SAM on Gold
This protocol describes the formation of a BrUDT SAM on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer or glass slide)
-
This compound (BrUDT)
-
Absolute ethanol (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and can be explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment. After piranha cleaning, rinse the substrate extensively with DI water and then with ethanol. Dry the substrate under a stream of high-purity nitrogen gas.
-
SAM Formation: Immediately after cleaning and drying, immerse the gold substrate in a freshly prepared 1 mM solution of BrUDT in absolute ethanol.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas. The substrate is now ready for characterization or further functionalization.
Protocol 2: Characterization of the SAM
a) Contact Angle Goniometry:
-
Place a small droplet (typically 1-5 µL) of DI water on the surface of the SAM-coated substrate.
-
Use a contact angle goniometer to capture an image of the droplet at the solid-liquid-vapor interface.
-
Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.[13]
b) X-ray Photoelectron Spectroscopy (XPS):
-
Introduce the SAM-coated substrate into the ultra-high vacuum chamber of an XPS instrument.
-
Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).
-
Analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition and chemical states of the elements on the surface.[14] The presence of Br, C, S, and Au signals, and the attenuation of the Au signal, would confirm the formation of the SAM.
c) Electrochemical Impedance Spectroscopy (EIS):
-
Use the SAM-coated gold substrate as the working electrode in a three-electrode electrochemical cell containing a suitable electrolyte and a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
Apply a small amplitude AC potential over a range of frequencies and measure the resulting current.
-
The impedance data can be modeled with an equivalent circuit to determine the charge transfer resistance (Rct), which provides a measure of the insulating properties and defect density of the SAM.[8] A well-formed SAM will exhibit a high Rct.
Conclusion
This compound stands out as a highly valuable long-chain alkanethiol for the functionalization of surfaces. It combines the ability to form stable, well-ordered self-assembled monolayers, comparable to other long-chain alkanethiols, with the significant advantage of a reactive terminal bromo group. This unique combination provides researchers with a robust and versatile platform for the covalent attachment of a wide array of molecules, making it an excellent choice for applications in biosensing, drug delivery, and fundamental surface science studies. The choice between BrUDT and other functionalized alkanethiols will ultimately depend on the specific chemical strategy and the desired surface properties for a given application.
References
-
Stability of ??-Functionalized Self-Assembled Monolayers as a Function of Applied Potential. ResearchGate. Available at: [Link]
-
The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs) on Gold: A Comparison of SAMs Derived from Normal and Spiroalkanedithiols. ACS Publications. Available at: [Link]
-
The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs). University of Houston. Available at: [Link]
-
Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self. ACS Publications. Available at: [Link]
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Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). CORE. Available at: [Link]
-
Air Stability of Alkanethiol Self-Assembled Monolayers on Silver and Gold Surfaces. ACS Publications. Available at: [Link]
-
Comparative Investigations of the Packing and Ambient Stability of Self-Assembled Monolayers of Alkanethiols on Gold and Silver by Friction Force Microscopy. ResearchGate. Available at: [Link]
-
Interaction of the (2√3 × 3)rect. Adsorption-Site Basis and Alkyl-Chain Close Packing in Alkanethiol Self-Assembled Monolayers on Au(111): A Molecular Dynamics Study of Alkyl-Chain Conformation. ACS Publications. Available at: [Link]
-
The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs) on Gold: A Comparison of SAMs Derived from Normal and Spiroalkanedithiols. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. Elsevier. Available at: [Link]
-
Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting. National Institutes of Health. Available at: [Link]
-
Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. ResearchGate. Available at: [Link]
-
What Probe Liquid Should You Use for Contact Angle Measurements?. Biolin Scientific. Available at: [Link]
-
Contact Angle Measurements and Wettability. Nanoscience Instruments. Available at: [Link]
-
This compound, 99%. Scientific Laboratory Supplies. Available at: [Link]
-
Computational and Experimental Approach to Understanding the Structural Interplay of Self-assembled End-terminated Alkanethiolates on Gold Surfaces. ResearchGate. Available at: [Link]
-
Electrochemical impedance spectroscopy of carboxylic-acid terminal alkanethiol self assembled monolayers on GaAs substrates. ResearchGate. Available at: [Link]
-
Self Assembled Monolayer Reagent 11-Amino-1-undecanethiol, hydrochloride. Dojindo. Available at: [Link]
-
11-Bromo-1-undecanol. PubChem. Available at: [Link]
-
Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming 11-Bromo-1-undecanethiol Monolayer Formation: A Comparative Analysis of Characterization Techniques
For researchers, scientists, and drug development professionals, the precise engineering of surfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) of functionalized alkanethiols, such as 11-Bromo-1-undecanethiol, on gold substrates offer a robust platform for the subsequent immobilization of biomolecules, fabrication of biosensors, and development of advanced materials. The terminal bromine atom serves as a versatile chemical handle for a variety of coupling chemistries. However, the successful and reproducible implementation of these applications hinges on the definitive confirmation of a well-ordered and densely packed monolayer.
This guide provides an in-depth, comparative analysis of the essential characterization techniques required to validate the formation of an this compound SAM. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your surface functionalization.
The Critical First Step: A Robust SAM Formation Protocol
Before any characterization can be meaningful, a reliable protocol for the formation of the this compound SAM is essential. The following protocol is designed to produce a high-quality, reproducible monolayer on a gold substrate.
Caption: Workflow for the preparation and formation of an this compound SAM.
Experimental Protocol: SAM Formation
-
Substrate Preparation:
-
Begin with a gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold film).
-
Sonicate the substrate sequentially in acetone, ethanol, and deionized (DI) water for 10-15 minutes each to remove organic contaminants.
-
Dry the substrate under a stream of high-purity nitrogen.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a dedicated fume hood with appropriate Personal Protective Equipment). Prepare a Piranha solution by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid. Immerse the cleaned substrate in the Piranha solution for 10-15 minutes to remove any remaining organic residues and to ensure a pristine gold surface.
-
Carefully remove the substrate and rinse copiously with DI water.
-
Dry the substrate under a gentle stream of nitrogen. Use the freshly prepared substrate immediately.
-
-
Monolayer Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned gold substrate into the thiol solution in a clean, sealed container. To minimize oxidation, it is advisable to purge the container with an inert gas like nitrogen or argon.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
After incubation, remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of high-purity nitrogen. The substrate is now ready for characterization.
-
A Multi-faceted Approach to Monolayer Confirmation
No single technique can provide a complete picture of the SAM. A combination of methods is essential to build a comprehensive and trustworthy assessment of monolayer quality. The following sections detail the most critical techniques, their underlying principles, and what they reveal about your this compound SAM.
Contact Angle Goniometry: A Primary Litmus Test
Principle: Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface. This angle is a direct indicator of the surface's wettability, which is governed by its chemical composition and topography.
Why it's crucial: The successful formation of an this compound SAM will result in a significant change in the surface energy of the gold substrate. The hydrophilic nature of a clean gold surface will be replaced by the more hydrophobic character of the densely packed alkyl chains and the terminal bromine atoms.
Expected Results: A clean gold surface will exhibit a low water contact angle. Upon formation of a well-ordered this compound monolayer, the static water contact angle is expected to increase significantly, typically in the range of 90-100 degrees[1]. This indicates the successful assembly of the organic layer.
Caption: Expected change in water contact angle after SAM formation.
Experimental Protocol: Static Water Contact Angle Measurement
-
Place the SAM-functionalized substrate on the goniometer stage.
-
Using a high-precision syringe, dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the contact angle on both sides of the droplet.
-
Repeat the measurement at multiple locations on the substrate to assess uniformity.
Spectroscopic Ellipsometry: Measuring the Nanoscale Thickness
Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. This change is related to the thickness and refractive index of thin films on the substrate.
Why it's crucial: A well-formed this compound SAM should have a uniform thickness corresponding to the length of the molecule in a tilted orientation. Ellipsometry provides a precise and rapid method to quantify this thickness.
Expected Results: For a C11 alkanethiol, the expected ellipsometric thickness is in the range of 12-15 Å, assuming a refractive index of approximately 1.45 for the organic layer[1]. This value is consistent with a densely packed monolayer where the alkyl chains are tilted at an angle of approximately 30 degrees from the surface normal.
Experimental Protocol: Spectroscopic Ellipsometry
-
Characterize the bare gold substrate first to obtain its optical constants. This is a critical reference.
-
Mount the SAM-coated substrate on the ellipsometer stage.
-
Acquire data over a range of wavelengths (e.g., 300-800 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°) to ensure data robustness.
-
Model the acquired data using appropriate software. A typical model consists of the silicon substrate, the titanium/gold layer, and a Cauchy layer to represent the organic monolayer.
-
Fit the model to the experimental data to determine the thickness of the Cauchy layer, which corresponds to the SAM thickness.
X-ray Photoelectron Spectroscopy (XPS): Unveiling Elemental Composition and Bonding
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. X-rays are used to eject electrons from the core atomic orbitals, and the kinetic energy of these photoelectrons is characteristic of the element and its chemical environment.
Why it's crucial: XPS provides definitive evidence of the presence of the this compound on the surface by detecting all the constituent elements (C, S, Br, and the Au substrate). High-resolution scans of the S 2p and Br 3d regions confirm the covalent attachment of the thiol to the gold and the presence of the terminal bromine.
Expected Results:
-
Survey Scan: Peaks corresponding to Au, C, S, and Br should be present.
-
High-Resolution S 2p Scan: The spectrum should show a doublet corresponding to the S 2p3/2 and S 2p1/2 peaks, with the S 2p3/2 peak located at a binding energy of approximately 162 eV, which is characteristic of a thiolate bond to gold. The absence of a peak around 164 eV indicates the absence of unbound thiol.
-
High-Resolution Br 3d Scan: A peak corresponding to the Br 3d level should be observed, confirming the presence of the terminal bromine.
-
High-Resolution C 1s Scan: The main peak will be centered around 285 eV, corresponding to the hydrocarbon chain. A shoulder or a distinct peak at a slightly higher binding energy may be resolved for the carbon atom bonded to the bromine.
Caption: A logical workflow for the XPS analysis of a SAM.
Experimental Protocol: XPS Analysis
-
Mount the sample on a clean sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Perform a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, S 2p, Br 3d, and Au 4f regions. Use a monochromatic Al Kα X-ray source for optimal resolution.
-
Process the data using appropriate software to determine the binding energies, peak areas, and atomic concentrations of the detected elements.
-
Perform peak fitting on the high-resolution spectra to deconvolve different chemical states.
Fourier-Transform Infrared Spectroscopy (FTIR): Probing Molecular Structure and Order
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For SAMs on reflective surfaces like gold, a grazing angle reflection-absorption infrared spectroscopy (RAIRS) setup is typically used.
Why it's crucial: FTIR-RAIRS can confirm the presence of the alkyl chain and provide information about its conformational order. The positions of the symmetric and asymmetric methylene stretching vibrations are sensitive to the packing density of the monolayer.
Expected Results:
-
CH₂ Stretching Vibrations: For a well-ordered, crystalline-like monolayer, the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) stretching modes are expected around 2918 cm⁻¹ and 2850 cm⁻¹, respectively. In a disordered, liquid-like monolayer, these peaks shift to higher wavenumbers (around 2924 cm⁻¹ and 2854 cm⁻¹).
-
C-Br Stretching Vibration: A peak corresponding to the C-Br stretch should be observable in the range of 690-515 cm⁻¹[2][3].
-
S-H Stretching Vibration: The absence of a peak around 2550-2600 cm⁻¹ confirms the cleavage of the S-H bond and the formation of the S-Au bond[4].
Experimental Protocol: FTIR-RAIRS
-
Use a clean, bare gold substrate to acquire a background spectrum.
-
Place the SAM-coated substrate in the sample compartment of the FTIR spectrometer equipped with a RAIRS accessory.
-
Acquire the sample spectrum at a grazing angle of incidence (typically 80-85°).
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the monolayer.
-
Analyze the positions and intensities of the characteristic vibrational bands.
Atomic Force Microscopy (AFM): Visualizing Surface Morphology
Principle: AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. A sharp tip at the end of a cantilever is scanned across the surface, and the deflection of the cantilever due to tip-surface interactions is used to create an image.
Why it's crucial: AFM can visualize the morphology of the SAM, revealing its uniformity, the presence of domains, and any defects such as pinholes or aggregates.[5][6] While it doesn't provide chemical information, it offers a direct visual confirmation of the monolayer's quality.
Expected Results: A high-quality this compound SAM should appear as a smooth, uniform surface with low roughness.[7] The presence of pits or islands could indicate incomplete monolayer formation or surface contamination. In some cases, molecular-scale resolution can be achieved, revealing the ordered packing of the alkanethiol molecules.
Experimental Protocol: AFM Imaging
-
Mount the SAM-coated substrate on the AFM stage.
-
Select an appropriate imaging mode, such as tapping mode or contact mode. Tapping mode is generally preferred for soft organic layers to minimize sample damage.
-
Engage the AFM tip with the surface and begin scanning.
-
Optimize the imaging parameters (scan size, scan rate, feedback gains) to obtain a high-quality image.
-
Acquire images at multiple locations and at different magnifications to assess both large-scale uniformity and fine structural details.
Comparison of Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. | Rapid, inexpensive, and highly sensitive to changes in surface chemistry. | Provides an average measurement over the droplet area; indirect information about monolayer structure. |
| Spectroscopic Ellipsometry | Monolayer thickness and refractive index. | Non-destructive, precise, and provides quantitative thickness information. | Requires a model for data analysis; less sensitive to chemical composition. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states. | Highly surface-sensitive, quantitative, and provides direct evidence of chemical bonding. | Requires ultra-high vacuum; potential for X-ray induced sample damage. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and conformational order of alkyl chains. | Non-destructive and provides information on molecular structure and packing. | Lower sensitivity compared to XPS; RAIRS setup required for monolayers on gold. |
| Atomic Force Microscopy (AFM) | Surface morphology, uniformity, and presence of defects. | Provides direct visualization of the surface at the nanoscale. | Does not provide chemical information; potential for tip-induced sample damage. |
Conclusion: A Synergistic Approach for Unambiguous Confirmation
The successful formation of a high-quality this compound self-assembled monolayer is a foundational step for a wide range of applications in research and development. Relying on a single characterization technique provides an incomplete and potentially misleading picture. As outlined in this guide, a synergistic approach that combines the strengths of multiple techniques is essential for unambiguous confirmation.
By systematically employing contact angle goniometry as a rapid initial check, followed by the quantitative assessments of thickness, elemental composition, molecular structure, and surface morphology provided by ellipsometry, XPS, FTIR, and AFM, respectively, researchers can proceed with confidence in the integrity of their functionalized surfaces. This rigorous, multi-faceted validation process is the hallmark of robust scientific and technological development.
References
- Kim, Y. T., McCarley, R. L., & Bard, A. J. (1997). Surface Phase Behavior of n-Alkanethiol Self-Assembled Monolayers Adsorbed on Au(111): An Atomic Force Microscope Study. Langmuir, 13(13), 3423-3430.
- Kim, Y. T., McCarley, R. L., & Bard, A. J. (1997). Surface phase behavior of n-alkanethiol self-assembled monolayers adsorbed on Au(111): An atomic force microscope study. Kyushu University Institutional Repository.
- Moore, J. F., & Lee, T. R. (2018). Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold.
- BenchChem. (2025). A Researcher's Guide to Surface Coverage Analysis: XPS vs. Alternative Techniques for 11-Bromo-1-undecene Monolayers. BenchChem.
- Patel, D. I., Lippert, D., Shah, D., Seo, D., Hilker, J. N., & Linford, M. R. (2020). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. J. A. Woollam Co., Inc..
- University of California, Santa Cruz. (n.d.). IR Tables.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). FTIR spectra of TGA-based SAM on the Au surface (bottom) and of TGA solution at concentration 10 mM (upper) showing the COOH existence and disappearance of S-H bonding, also the presence of hydroxyl (O-H), carbonyl C=O and C-H groups.
- BenchChem. (2025).
Sources
A Comparative Guide to Surface Wettability: Water Contact Angle Analysis of 11-Bromo-1-undecanethiol SAMs
For researchers, drug development professionals, and material scientists, the precise control of surface properties is paramount. Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of surface engineering, providing a robust and flexible platform for tailoring interfacial chemistry. The terminal functional group of the alkanethiol dictates the monolayer's surface energy and, consequently, its interaction with the surrounding environment. This guide provides an in-depth comparison of the wettability of surfaces modified with 11-Bromo-1-undecanethiol (11-Br-UDT), benchmarked against the industry-standard hydrophobic (methyl-terminated) and hydrophilic (hydroxyl-terminated) SAMs.
The water contact angle (WCA) is a powerful and sensitive technique for characterizing these surfaces. It provides a quantitative measure of hydrophobicity, which is critical for applications ranging from biosensor design and cell adhesion studies to drug delivery systems. A high contact angle indicates a low-energy, hydrophobic surface (poor wetting), while a low contact angle signifies a high-energy, hydrophilic surface (good wetting).[1]
This guide will delve into the causality behind the experimental choices for SAM preparation and WCA measurement, ensuring a self-validating and reproducible workflow. We will present detailed protocols and comparative data to empower researchers to make informed decisions for their specific applications.
The Role of the Terminal Group in Surface Wettability
The choice of the terminal functional group on an alkanethiol is the primary determinant of the resulting SAM's surface properties. This is because the long alkyl chains of the thiols pack tightly in a quasi-crystalline structure, orienting the terminal groups outwards and forming the new surface.[2]
-
Methyl (-CH₃) Termination: Alkanethiols such as 1-Octadecanethiol (ODT) terminate in a methyl group. These nonpolar groups create a low-energy, "Teflon-like" surface that repels water, resulting in a high water contact angle.
-
Hydroxyl (-OH) Termination: Thiols like 11-Mercapto-1-undecanol (MUD) expose hydroxyl groups. These groups are polar and capable of hydrogen bonding with water, leading to a high-energy, hydrophilic surface that is readily wet by water, showing a very low contact angle.[3]
-
Bromo (-Br) Termination: this compound presents a terminal carbon-bromine bond. The bromine atom is more electronegative and polarizable than a methyl group, but it does not engage in hydrogen bonding like a hydroxyl group. This results in a surface with an intermediate surface energy, which is more hydrophobic than a hydroxyl-terminated surface but less so than a purely methyl-terminated one. The C-Br dipole at the surface interface plays a key role in its interaction with polar liquids like water.
Experimental Comparison: Methodology
To ensure the integrity of the comparative data, a rigorous and standardized methodology is essential. The following protocols for substrate preparation, SAM formation, and contact angle measurement are designed to produce high-quality, reproducible surfaces.
Gold Substrate Preparation Protocol
The quality of the SAM is critically dependent on the cleanliness and smoothness of the gold substrate. Contaminants can disrupt the ordered packing of the alkanethiol molecules.
-
Solvent Cleaning: Substrates (e.g., gold-coated silicon wafers) are sonicated sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove gross organic contamination.
-
Oxidative Cleaning (Piranha or UV/Ozone):
-
Piranha Etching (Caution): Immerse substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. This solution is extremely corrosive and must be handled with extreme care.
-
UV/Ozone Cleaning (Safer Alternative): Place substrates in a UV/Ozone cleaner for 15-20 minutes. This method effectively removes organic residues without the use of harsh wet chemicals.
-
-
Rinsing and Drying: After oxidative cleaning, rinse the substrates copiously with DI water, followed by an ethanol rinse. Dry the substrates under a stream of high-purity nitrogen gas. The gold surface should be hydrophilic at this stage (a low water contact angle).
Self-Assembled Monolayer (SAM) Formation Protocol
This protocol describes the solution-based self-assembly of alkanethiols onto the cleaned gold substrates.
-
Prepare Thiol Solutions: Prepare 1 mM solutions of each thiol (this compound, 1-Octadecanethiol, and 11-Mercapto-1-undecanol) in absolute ethanol.
-
Immersion: Place the freshly cleaned and dried gold substrates into individual, clean glass containers. Add enough of the respective thiol solution to completely submerge each substrate.
-
Incubation: To promote the formation of a well-ordered monolayer, incubate the substrates in the thiol solutions for at least 18-24 hours at room temperature. It is advisable to seal the containers and backfill with an inert gas like nitrogen or argon to minimize oxidation.
-
Rinsing: After incubation, remove each substrate with clean tweezers and rinse thoroughly with absolute ethanol to remove any non-chemisorbed thiols.
-
Drying: Dry the SAM-coated substrates with a stream of high-purity nitrogen.
-
Storage: Store the prepared SAMs in a clean, dry environment (like a desiccator) until measurement.
Sources
A Senior Application Scientist's Guide to XPS Analysis of 11-Bromo-1-undecanethiol Self-Assembled Monolayers on Gold: A Comparative Perspective
This guide provides an in-depth technical analysis of 11-bromo-1-undecanethiol self-assembled monolayers (SAMs) on gold surfaces using X-ray Photoelectron Spectroscopy (XPS). Moving beyond a simple procedural outline, this document delves into the causality behind experimental choices, offers a comparative analysis with other common functionalized alkanethiols, and is grounded in authoritative scientific literature. This guide is intended for researchers, scientists, and drug development professionals who utilize surface modification techniques and require a deep understanding of their characterization.
Introduction: The Power of Surface Functionalization and the Precision of XPS
Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of surface science, enabling the precise control of interfacial properties for applications ranging from biosensors to molecular electronics.[1] The choice of the terminal functional group on the alkanethiol dictates the chemical reactivity and physical properties of the surface. This compound is a particularly interesting molecule as the terminal bromine atom serves as a versatile anchor point for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions.
X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for the characterization of these SAMs. It provides quantitative information on the elemental composition and chemical state of the atoms in the near-surface region, making it ideal for verifying the formation, quality, and chemical integrity of the monolayer.
This guide will provide a comprehensive walkthrough of the XPS analysis of an this compound SAM on gold, and critically compare its spectral features with those of other undecanethiols terminated with hydroxyl (-OH), carboxylic acid (-COOH), and methyl (-CH3) groups.
Experimental Rationale and Detailed Protocols
The successful and reproducible formation of high-quality SAMs is a prerequisite for accurate XPS analysis. The following protocols are designed to be self-validating, with checkpoints and rationale provided for each step.
I. Preparation of Functionalized Alkanethiol SAMs on Gold
This protocol outlines the solution-based self-assembly of alkanethiol monolayers. A clean environment is paramount to prevent contamination that can significantly affect the quality of the SAM.[2][3]
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer and a 100 nm gold film)
-
This compound (Br(CH₂)₁₁SH)
-
11-Hydroxy-1-undecanethiol (HO(CH₂)₁₁SH)
-
11-Mercaptoundecanoic acid (HOOC(CH₂)₁₀SH)
-
1-Dodecanethiol (CH₃(CH₂)₁₁SH)
-
200-proof ethanol (spectroscopic grade)
-
Clean glass vials with caps
-
Tweezers
-
Dry nitrogen gas
Step-by-Step Protocol:
-
Substrate Cleaning: Clean the gold substrates immediately before use. A common and effective method is UV-Ozone treatment for 15-20 minutes to remove organic contaminants. Alternatively, the substrates can be rinsed with ethanol and dried under a stream of nitrogen.
-
Thiol Solution Preparation: Prepare a 1 mM solution of each alkanethiol in 200-proof ethanol in separate, clean glass vials.
-
Self-Assembly: Immerse the cleaned gold substrates into the respective thiol solutions. Ensure the entire gold surface is submerged.
-
Incubation: Seal the vials to minimize solvent evaporation and exposure to air. Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[2]
-
Rinsing: After incubation, remove the substrates from the thiol solutions with clean tweezers. Rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the substrates under a gentle stream of dry nitrogen gas.
-
Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator, until XPS analysis.
Experimental Workflow for SAM Preparation
Caption: Workflow for the preparation of alkanethiol SAMs on gold.
II. XPS Analysis Protocol
The following is a general protocol for acquiring high-quality XPS data from SAMs. Instrument-specific parameters may need to be adjusted.
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
-
Hemispherical electron energy analyzer.
-
Charge neutralization system (recommended for non-conductive terminal groups).
Step-by-Step Protocol:
-
Sample Mounting: Mount the SAM-coated gold substrates onto the sample holder using appropriate clips or conductive tape.
-
Introduction to UHV: Introduce the sample holder into the ultra-high vacuum (UHV) analysis chamber.
-
Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. Use a relatively high pass energy (e.g., 160 eV) for good signal-to-noise ratio.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest: Au 4f, S 2p, C 1s, and Br 3d (and O 1s for -OH and -COOH terminated SAMs). Use a lower pass energy (e.g., 20-40 eV) for better energy resolution.
-
Charge Correction: Reference the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.[4][5]
-
Data Analysis:
-
Perform peak fitting (deconvolution) of the high-resolution spectra using appropriate software (e.g., CasaXPS).
-
Use a Shirley background subtraction.
-
Constrain the full width at half maximum (FWHM) and peak positions for related spin-orbit split doublets (e.g., Au 4f, S 2p, Br 3d).
-
Calculate atomic concentrations from the peak areas using appropriate relative sensitivity factors (RSFs).
-
XPS Analysis and Discussion: A Comparative Guide
Survey Spectrum: The Elemental Fingerprint
A survey scan of the this compound SAM on gold will show prominent peaks for Au, C, S, and Br, confirming the presence of the monolayer on the substrate. The absence of other elemental peaks (apart from a small amount of adventitious oxygen and carbon) is an indicator of a clean and well-formed SAM.
High-Resolution Spectra: Unveiling the Chemical States
Au 4f Region:
The Au 4f spectrum will exhibit a sharp doublet corresponding to Au 4f₇/₂ and Au 4f₅/₂. For a bulk gold substrate, the Au 4f₇/₂ peak is located at a binding energy of 84.0 eV and serves as a reliable reference for charge correction.[6][7] The peak shape is typically asymmetric for metallic gold.
S 2p Region: The Signature of Thiolate Bonding
The S 2p spectrum is crucial for confirming the covalent attachment of the thiol to the gold surface. The spectrum is fitted with a doublet (S 2p₃/₂ and S 2p₁/₂) with a spin-orbit splitting of approximately 1.18 eV and an area ratio of 2:1.
-
Thiolate Species: A dominant doublet with the S 2p₃/₂ peak at a binding energy of ~162 eV is the characteristic signature of a gold-thiolate bond (Au-S-R).[8][9]
-
Unbound Thiol/Disulfide: A smaller doublet at a higher binding energy of ~163.5-164 eV may be present, which can be attributed to unbound, physisorbed thiol or disulfide species.[8] The presence of a significant peak in this region may indicate an incomplete or disordered monolayer.
Br 3d Region: Identifying the Terminal Group
The Br 3d spectrum confirms the presence of the bromine terminal group. This region also shows a spin-orbit split doublet (Br 3d₅/₂ and Br 3d₃/₂) with a splitting of ~1.04 eV. For bromine covalently bonded to a carbon atom in a similar environment, the Br 3d₅/₂ peak is expected at a binding energy of approximately 69.7 eV.[10]
C 1s Region: A Comparative Deconvolution
The C 1s spectrum provides a wealth of information about the alkyl chain and the terminal functional group. For a long-chain alkanethiol, the C 1s envelope can be deconvoluted into multiple components.
-
This compound: The C 1s spectrum is expected to be dominated by a large peak at ~285.0 eV, corresponding to the ten methylene (-CH₂-) carbons in the alkyl chain.[6] A shoulder at a slightly higher binding energy can be attributed to the carbon atom bonded to the sulfur (C-S) and the carbon atom bonded to the bromine (C-Br). The C-S component is typically found around 286.6 eV.[6]
-
1-Dodecanethiol (-CH₃): This SAM will show a primary C 1s peak at ~285.0 eV for the alkyl chain and a small component for the terminal methyl group.
-
11-Hydroxy-1-undecanethiol (-OH): In addition to the main alkyl peak, a distinct component at a higher binding energy (~286.5 eV) will be present, corresponding to the carbon atom bonded to the hydroxyl group (C-OH).[11]
-
11-Mercaptoundecanoic Acid (-COOH): This SAM will exhibit the alkyl chain peak at ~285.0 eV, a peak for the carbon adjacent to the carboxyl group, and a clearly resolved peak at a much higher binding energy (~289.0 eV) corresponding to the carboxyl carbon (O=C-OH).[10]
Molecular Structure on Gold Surface
Caption: Structure of this compound SAM on a gold substrate.
X-ray Induced Damage: A Critical Consideration
It is well-documented that prolonged exposure to X-rays can cause damage to alkanethiol SAMs.[12] This damage can manifest in the XPS spectra in several ways:
-
S 2p Region: A decrease in the intensity of the thiolate peak (~162 eV) and a corresponding increase in the disulfide peak (~163.5 eV) or the appearance of oxidized sulfur species (sulfonates) at higher binding energies (~168 eV) can be observed.
-
C 1s Region: Broadening of the C 1s peak and a loss of resolution of the different carbon species can indicate disordering of the alkyl chains and bond cleavage.
-
Overall Signal Attenuation: A decrease in the overall signal intensity from the SAM components (C, S, Br) relative to the Au substrate can indicate desorption of the molecules from the surface.
To minimize X-ray induced damage, it is advisable to use the lowest possible X-ray dose and acquisition time necessary to obtain good quality spectra.
Comparative Data Summary
The following table summarizes the expected binding energies for the key XPS peaks for this compound and its comparative counterparts.
| SAM | Terminal Group | Au 4f₇/₂ (eV) | S 2p₃/₂ (eV) | C 1s (Alkyl) (eV) | C 1s (Functional) (eV) | Br 3d₅/₂ (eV) | O 1s (eV) |
| This compound | -Br | 84.0 | ~162.0 | ~285.0 | ~286.6 (C-S, C-Br) | ~69.7 | - |
| 1-Dodecanethiol | -CH₃ | 84.0 | ~162.0 | ~285.0 | - | - | - |
| 11-Hydroxy-1-undecanethiol | -OH | 84.0 | ~162.0 | ~285.0 | ~286.5 (C-OH) | - | ~532.8 |
| 11-Mercaptoundecanoic Acid | -COOH | 84.0 | ~162.0 | ~285.0 | ~289.0 (O=C-OH) | - | ~532.5 |
Note: These are approximate binding energies and can vary slightly depending on the specific instrument and analysis conditions.
Conclusion
XPS is a powerful and essential technique for the detailed characterization of functionalized self-assembled monolayers on gold. By carefully analyzing the high-resolution spectra of the constituent elements, it is possible to confirm the covalent attachment of the thiol to the gold surface, verify the presence and integrity of the terminal functional group, and assess the overall quality of the monolayer. The comparative analysis presented in this guide demonstrates how XPS can be used to clearly distinguish between SAMs with different terminal functionalities, providing crucial information for the rational design and application of modified surfaces in various scientific and technological fields. The potential for X-ray induced damage should always be considered, and experimental conditions should be optimized to ensure the acquired data accurately reflects the pristine state of the SAM.
References
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Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces. Langmuir, 12(21), 5083–5086. [Link]
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Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]
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Laibinis, P. E., Whitesides, G. M., Allara, D. L., Tao, Y. T., Parikh, A. N., & Nuzzo, R. G. (1991). Comparison of the structures and wetting properties of self-assembled monolayers of n-alkanethiols on the coinage metal surfaces, copper, silver, and gold. Journal of the American Chemical Society, 113(19), 7152–7167. [Link]
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Ishida, T., Hara, M., Kojima, I., Tsuneda, S., Nishida, N., Sasabe, H., & Knoll, W. (2000). High resolution X-ray photoelectron spectroscopy measurements of octadecanethiol self-assembled monolayers on Au(111). Langmuir, 14(8), 2092-2096. [Link]
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Brewer, N. J., Rawsterne, R. E., Kothari, S., & Leggett, G. J. (2004). High-resolution electron energy loss spectroscopy and X-ray photoelectron spectroscopy of self-assembled monolayers of ω-functionalized alkanethiols on gold. The Journal of Physical Chemistry B, 108(30), 11156–11164. [Link]
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Lee, T. R., Carey, R. I., Biebuyck, H. A., & Whitesides, G. M. (1994). The wetting of functionalized self-assembled monolayers of 11-(trifluoromethyl)undecanethiol on gold. Langmuir, 10(3), 741–749. [Link]
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Bain, C. D., & Whitesides, G. M. (1989). A new class of self-assembled monolayers: alkanethiols on gold. Angewandte Chemie International Edition in English, 28(4), 506-508. [Link]
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Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103–1169. [Link]
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Yourdshahyan, Y., & Rappe, A. M. (2001). Structure and energetics of self-assembled monolayers of alkanethiols and their fluorinated analogues on Au (111). The Journal of chemical physics, 115(18), 8567-8577. [Link]
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Stettner, J., Frank, P., Griesser, T., Trimmel, G., Schennach, R., Resel, R., & Winkler, A. (2008). A study on the formation and thermal stability of 11-MUA SAMs on Au (111)/mica and on polycrystalline gold foils. Surface science, 602(1), 110-116. [Link]
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Zharnikov, M., & Grunze, M. (2012). Spectroscopic characterization of thiol-based self-assembled monolayers. Journal of Physics: Condensed Matter, 24(19), 193001. [Link]
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Geyer, W., Stadler, V., Eck, W., Zharnikov, M., Gölzhäuser, A., & Grunze, M. (1999). Electron-induced damage in aromatic self-assembled monolayers: A comparison of X-ray and low-energy electron irradiation. Applied physics letters, 75(16), 2401-2403. [Link]
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A Tale of Two Termini: A Comparative Guide to 11-Bromo-1-undecanethiol and MUA for Functional Surface Engineering
In the landscape of surface science and bio-interface engineering, the ability to precisely control the chemical and physical properties of a substrate is paramount. Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, have emerged as a cornerstone technology for creating well-defined and functional interfaces.[1] Among the vast library of available thiols, two molecules with eleven-carbon backbones stand out for their versatility and distinct functionalities: 11-Bromo-1-undecanethiol and 11-mercaptoundecanoic acid (MUA).
This guide provides an in-depth comparison of these two critical reagents, moving beyond a simple catalog of their properties to explore the causality behind experimental choices and the practical implications for researchers in drug development, biosensor design, and materials science. We will delve into their respective strengths and weaknesses, supported by experimental data, and provide detailed protocols to empower you to make informed decisions for your surface functionalization needs.
The Foundation: Understanding Alkanethiol Self-Assembled Monolayers
Before we dissect the specifics of this compound and MUA, it is crucial to grasp the fundamental principles of SAM formation. Alkanethiols, characterized by a sulfur-containing headgroup, an alkyl chain, and a terminal functional group, spontaneously adsorb onto gold surfaces.[2] The strong affinity between sulfur and gold drives the formation of a highly ordered, dense monolayer.[2] The long alkyl chains, in this case, undecyl chains, contribute to the stability of the monolayer through van der Waals interactions between adjacent molecules.[1] This self-assembly process, depicted below, results in a surface where the terminal functional groups are exposed, dictating the subsequent chemical reactivity and physical properties of the interface.
Caption: General workflow of alkanethiol SAM formation on a gold substrate.
Head-to-Head Comparison: this compound vs. MUA
While both molecules share the same undecanethiol backbone, their terminal functional groups—a bromine atom for this compound and a carboxylic acid for MUA—give rise to vastly different surface properties and subsequent functionalization strategies.
| Feature | This compound | 11-Mercaptoundecanoic Acid (MUA) |
| Terminal Group | -Br (Bromo) | -COOH (Carboxylic Acid) |
| Surface Wettability | Hydrophobic | Hydrophilic |
| Primary Application | Creation of a reactive surface for nucleophilic substitution, C-C coupling reactions, and surface-initiated polymerization.[3][4] | Creation of a hydrophilic, charged surface for electrostatic interactions and covalent immobilization of biomolecules via amide bond formation.[1][5][6] |
| Key Advantage | Versatile handle for a wide range of organic reactions, enabling the attachment of diverse functionalities. | Well-established chemistry for bioconjugation, particularly for proteins and amines, with high efficiency and stability.[1] |
| Considerations | Nucleophilic substitution reactions may require specific catalysts or reaction conditions. The bromo group can be susceptible to degradation under certain conditions. | The carboxylic acid group's charge is pH-dependent, which can influence surface properties and immobilization efficiency.[7] |
The Bromine Advantage: A Gateway to Diverse Chemistries
This compound (BrUDT) creates a surface that is a versatile platform for a multitude of organic transformations.[3][4] The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of molecules containing nucleophilic moieties such as amines, thiols, and azides. This opens the door to creating surfaces with tailored functionalities for applications ranging from biosensors to advanced materials.[3]
The Carboxyl Charm: The Workhorse of Bioconjugation
11-Mercaptoundecanoic acid (MUA) is arguably one of the most widely used alkanethiols for creating functional surfaces, particularly in the life sciences.[1][5][6] The terminal carboxylic acid group provides a hydrophilic character to the surface and can be readily activated to form amide bonds with primary amines present in proteins, peptides, and other biomolecules.[1] This robust and efficient coupling chemistry has made MUA the go-to choice for immobilizing antibodies, enzymes, and nucleic acids in various biosensing and microarray applications.[1][8]
Quantitative Performance Metrics
The choice between this compound and MUA often comes down to the desired surface properties and the specific application. The following table summarizes key performance indicators for SAMs formed from these two molecules on gold surfaces.
| Performance Metric | This compound SAM | MUA SAM | Source(s) |
| Water Contact Angle | ~70-90° (Hydrophobic) | <20° (Hydrophilic) | [9],[10][11] |
| Ellipsometric Thickness | ~1.4 - 1.7 nm | ~1.3 - 1.6 nm | [12],[13] |
| Thermal Stability | Moderate; dependent on subsequent functionalization | High; desorption of intact molecule observed at ~550 K | [14] |
| XPS S 2p Binding Energy | ~162 eV (Thiolate) | ~162-163.3 eV (Thiolate) | [5][15][16] |
| XPS C 1s Binding Energy | ~285 eV (C-C, C-H), ~286.5 eV (C-Br) | ~285 eV (C-C, C-H), ~289 eV (O=C-O) | [5][15] |
Note: The values presented are typical ranges and can vary depending on the specific experimental conditions such as substrate preparation, solution concentration, and immersion time.
Experimental Protocols: From Bare Surface to Functional Interface
To ensure the formation of high-quality, reproducible SAMs, meticulous attention to experimental detail is crucial. Below are step-by-step methodologies for creating functional surfaces using both this compound and MUA.
Protocol 1: Formation of a Bromo-Terminated SAM on Gold
Objective: To create a well-ordered, bromo-terminated self-assembled monolayer on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound (≥95% purity)
-
Absolute Ethanol (ACS grade or higher)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in Piranha solution for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with DI water, followed by absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned and dried gold substrate into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
The bromo-terminated surface is now ready for characterization or subsequent functionalization.
-
Caption: Experimental workflow for forming a bromo-terminated SAM.
Protocol 2: Formation of a Carboxyl-Terminated SAM and Protein Immobilization
Objective: To create a carboxyl-terminated SAM on a gold substrate and subsequently immobilize a protein via amide bond formation.
Materials:
-
Gold-coated substrate
-
11-Mercaptoundecanoic acid (MUA) (≥95% purity)
-
Absolute Ethanol
-
Piranha solution
-
DI water
-
Nitrogen gas
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution in PBS
Procedure:
-
SAM Formation:
-
Follow steps 1 and 2 from Protocol 1, using a 1 mM solution of MUA in absolute ethanol.
-
-
Carboxyl Group Activation:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water or a suitable buffer (e.g., MES buffer, pH 6.0).
-
Immerse the MUA-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinse the substrate with DI water and then PBS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution (typically 0.1-1 mg/mL in PBS).
-
Incubate for 1-2 hours at room temperature or 4°C overnight.
-
Rinse the substrate thoroughly with PBS to remove any non-covalently bound protein.
-
The protein-functionalized surface is now ready for your application.
-
Caption: Experimental workflow for protein immobilization on a MUA-functionalized surface.
Logical Relationships in Functionalization Pathways
The choice between this compound and MUA dictates the available downstream functionalization chemistries. The following diagram illustrates these divergent pathways.
Caption: Divergent functionalization pathways for this compound and MUA.
Conclusion: Making the Right Choice for Your Research
Both this compound and MUA are powerful tools for the creation of functional surfaces. The optimal choice is not a matter of one being definitively "better" than the other, but rather which molecule's terminal functionality is best suited for the intended application.
-
Choose this compound when your goal is to create a versatile surface for subsequent organic reactions, allowing for the attachment of a wide range of non-biological or custom-synthesized molecules.
-
Choose MUA when your primary objective is the robust and well-characterized immobilization of biomolecules, particularly proteins and other amine-containing species, for applications in biosensing, diagnostics, and biocompatibility studies.
By understanding the fundamental properties, performance characteristics, and experimental nuances of each of these alkanethiols, researchers can confidently select the appropriate tool to advance their work in the exciting and ever-evolving field of surface engineering.
References
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Ahmad, A., et al. (2014). Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. Analyst, 139(19), 4842-4849. [Link]
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Stettner, J., et al. (2009). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. Langmuir, 25(3), 1427-1433. [Link]
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Comenge, J., et al. (2016). Characterizing Self-Assembled Monolayers on Gold Nanoparticles. Bioconjugate Chemistry, 27(11), 2583-2595. [Link]
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Georgiev, G. L., et al. (2013). Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. Sensors, 13(6), 7651-7667. [Link]
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Riepl, M., et al. (2002). Functionalized Surfaces of Mixed Alkanethiols on Gold as a Platform for Oligonucleotide Microarrays. Langmuir, 18(19), 7209-7217. [Link]
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Dijksma, M., et al. (2002). Effect of Hexacyanoferrate(II/III) on Self-Assembled Monolayers of Thioctic Acid and 11-Mercaptoundecanoic Acid on Gold. Langmuir, 18(9), 3704-3710. [Link]
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Minunni, M., et al. (2021). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Chemosensors, 9(10), 281. [Link]
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Loch, J. (2011). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-Portal.org. [Link]
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Grainger, D. W., et al. (2005). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 23(4), 806-814. [Link]
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Bain, C. D., et al. (1989). A study by contact angle of the acid-base behavior of monolayers containing .omega.-mercaptocarboxylic acids adsorbed on gold: an example of reactive spreading. Langmuir, 5(3), 723-727. [Link]
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Scientific Laboratory Supplies. This compound, 99% product page. [Link]
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Lee, T. R., et al. (2002). The surface and mechanical characteristics of alkanethiol self-assembled monolayers. Journal of the Chinese Institute of Engineers, 25(6), 715-722. [Link]
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Taylor, A. D., et al. (2021). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. ACS Omega, 6(4), 2845-2855. [Link]
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Lee, T. R., et al. (2003). Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. Langmuir, 19(5), 1692-1701. [Link]
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Ulman, A., et al. (2002). Mixed Self-Assembled Monolayers of Alkanethiolates on Ultrasmooth Gold Do Not Exhibit Contact-Angle Hysteresis. Langmuir, 18(15), 5974-5977. [Link]
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Okumura, Y., et al. (2021). Fair surface modification with mixed alkanethiols on gold nanoparticles through minimal unfair ligand exchange. Chemical Communications, 57(58), 7139-7142. [Link]
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Stettner, J., et al. (2009). A Study on the Formation and Thermal Stability of 11-MUA SAMs on Au(111)/Mica and on Polycrystalline Gold Foils. Langmuir, 25(3), 1427-1433. [Link]
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Winkler, A., et al. (2009). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. Langmuir, 25(3), 1427-1433. [Link]
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Nuzzo, R. G., et al. (2005). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. Journal of Chemical Education, 82(4), 601. [Link]
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The Strategic Advantage of Bromo-Terminated Thiols in Advanced Surface Functionalization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of materials science, biosensor development, and targeted drug delivery, the precise control over surface chemistry is paramount. The ability to tailor surface properties at the molecular level dictates the performance, biocompatibility, and longevity of a myriad of advanced materials and devices. Among the diverse arsenal of surface modification techniques, the use of self-assembled monolayers (SAMs) of functionalized thiols on noble metal surfaces, particularly gold, has emerged as a robust and versatile strategy. This guide provides an in-depth technical comparison of bromo-terminated thiols against other common alternatives for surface functionalization, supported by experimental data and detailed protocols. Our analysis will demonstrate that the strategic choice of a bromo-terminated thiol offers significant advantages, particularly for applications requiring subsequent, well-controlled surface-initiated polymerizations.
The Power of the Thiol-Gold Interface: A Foundation for Functional Surfaces
The spontaneous formation of a strong, quasi-covalent bond between sulfur and gold provides a reliable platform for constructing highly ordered and stable SAMs.[1][2] This inherent affinity allows for the straightforward creation of a molecular adlayer with a defined orientation and functionality. The terminal group of the thiol molecule, exposed at the monolayer-environment interface, dictates the ensuing surface properties and reactivity. While a variety of functional groups can be employed, the choice of this terminal moiety is a critical design parameter that significantly influences the potential applications of the functionalized surface.
Bromo-Terminated Thiols: The Initiator of Choice for Controlled Polymerization
Bromo-terminated thiols have garnered significant attention due to their exceptional utility as initiators for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).[3][4][5] This "grafting from" approach enables the growth of dense, uniform, and well-defined polymer brushes directly from the surface, offering unparalleled control over the thickness, composition, and architecture of the grafted polymer layer.
The primary advantage of the bromine terminus lies in its optimal reactivity as an ATRP initiator. The carbon-bromine bond possesses a suitable bond dissociation energy that allows for facile and reversible activation by a transition metal catalyst (typically a copper complex) under mild conditions. This reversible activation-deactivation cycle is the hallmark of ATRP, minimizing termination reactions and enabling the synthesis of polymers with low polydispersity and predictable molecular weights.[6]
The reactivity of the halogen initiator in ATRP generally follows the trend I > Br > Cl.[6] While iodo-terminated initiators are more reactive, they can be less stable and prone to side reactions. Chloro-terminated initiators, on the other hand, are often too stable, requiring harsher conditions for efficient initiation. Bromo-terminated initiators strike an ideal balance, providing rapid and efficient initiation for a wide range of monomers while maintaining good control over the polymerization process.[7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Workflow for surface functionalization using bromo-terminated thiols and SI-ATRP.
Performance Comparison: Bromo-Terminated Thiols vs. Alternatives
To provide a clear and objective comparison, we will evaluate bromo-terminated thiols against three common alternatives: non-initiating functional thiols (e.g., -OH, -COOH), maleimide-terminated thiols, and silanes. The performance will be assessed based on key parameters critical for the development of advanced functional surfaces.
Stability of the Functionalized Surface
The long-term stability of the functionalized layer is crucial for the reliability and performance of any surface-modified material. We will consider thermal, chemical (pH and solvent), and electrochemical stability.
| Functionalization Method | Thermal Stability | Chemical Stability (Aqueous) | Electrochemical Stability | Key Considerations |
| Bromo-Terminated Thiol SAM | Moderate to High[8][9][10] | Stable in neutral and acidic pH; susceptible to degradation at high pH (>12)[11][12][13] | Stable within a defined potential window; desorption can occur at extreme potentials[14] | Stability is influenced by chain length and packing density. The Au-S bond is robust but can be cleaved under harsh conditions. |
| -OH/-COOH Terminated Thiol SAM | Moderate to High[8][9] | Similar to bromo-terminated thiols; carboxylate groups can influence electrostatic interactions.[11][12] | Stability is comparable to other alkanethiols.[14] | These functional groups are primarily for direct bio-conjugation or altering surface wettability. |
| Maleimide-Terminated Thiol SAM | Moderate | Stable under physiological conditions; the maleimide group can undergo hydrolysis at extreme pH. | Not extensively reported. | Primarily used for rapid and specific conjugation with thiol-containing molecules.[15][16] |
| Organosilane Layers (on SiO2) | High[2] | Covalent Si-O-Si bonds are generally stable, but can be susceptible to hydrolysis under certain conditions. | Not directly comparable as they are typically used on oxide surfaces. | Forms robust layers on hydroxylated surfaces like silica and glass; multilayer formation can be an issue. |
Expert Insight: While silanes on oxide surfaces offer superior thermal stability, the thiol-gold system provides a well-defined and highly reproducible platform, which is often a more critical requirement for sensitive applications like biosensors. The stability of bromo-terminated thiol SAMs is generally sufficient for a wide range of biological and electrochemical applications.
Efficiency of Subsequent Functionalization
For many applications, the initial surface functionalization is a prelude to subsequent chemical modifications. Here, we compare the efficiency of SI-ATRP from bromo-terminated thiols with the conjugation efficiency of other reactive groups.
| Functionalization Method | Subsequent Reaction | Efficiency | Key Considerations |
| Bromo-Terminated Thiol SAM | SI-ATRP | High initiation efficiency, leading to high grafting densities (0.1 - 1.0 chains/nm²)[5][17] | Allows for precise control over polymer brush thickness and composition. The "grafting from" approach overcomes steric hindrance associated with "grafting to" methods. |
| -OH/-COOH Terminated Thiol SAM | Amide Coupling (EDC/NHS) | Variable, can be affected by steric hindrance and reaction conditions. | A common method for immobilizing proteins and other biomolecules. |
| Maleimide-Terminated Thiol SAM | Thiol-Maleimide Michael Addition | Very high and rapid under physiological conditions.[15][16][18] | Highly specific for thiol groups, making it a "click" chemistry reaction. Ideal for bioconjugation. |
| Thiol-ene/Thiol-yne Click Chemistry | Radical-mediated addition | High efficiency and insensitivity to oxygen and water.[19] | Offers an alternative "click" chemistry approach for surface modification. |
Expert Insight: For creating thick, dense, and well-defined polymer coatings, SI-ATRP initiated from a bromo-terminated thiol SAM is the superior method. The "grafting from" approach allows for the formation of polymer brushes with significantly higher grafting densities than can be achieved by "grafting to" methods, where pre-synthesized polymers are attached to a functionalized surface.
Experimental Protocols
To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for the key experimental workflows.
Protocol 1: Formation of a Bromo-Terminated Thiol Self-Assembled Monolayer on Gold
This protocol describes the formation of a high-quality SAM of a bromo-terminated alkanethiol (e.g., 11-bromo-1-undecanethiol) on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a Ti or Cr adhesion layer followed by a gold layer)
-
Bromo-terminated alkanethiol (e.g., this compound)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Clean glass vials with sealable caps
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1-5 mM solution of the bromo-terminated alkanethiol in anhydrous ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrate into the thiol solution.
-
Backfill the vial with nitrogen gas to minimize oxidation, then seal the vial.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with copious amounts of ethanol to remove non-chemisorbed thiols.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
The substrate is now ready for characterization or for the subsequent SI-ATRP step.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Protocol for forming a bromo-terminated thiol SAM on a gold surface.
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol outlines the general procedure for grafting a polymer brush from a bromo-terminated SAM on a gold substrate. The specific conditions (monomer, solvent, catalyst, ligand, temperature, and time) will need to be optimized for the desired polymer.
Materials:
-
Bromo-terminated SAM on a gold substrate (from Protocol 1)
-
Monomer (e.g., methyl methacrylate, styrene, oligo(ethylene glycol) methacrylate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA))
-
Solvent (e.g., toluene, anisole, water/methanol mixture)
-
Syringes and needles for deoxygenation
-
Schlenk flask or glovebox for inert atmosphere
Procedure:
-
Reaction Setup:
-
Place the bromo-terminated SAM substrate in a Schlenk flask.
-
Add the catalyst (Cu(I)Br) and ligand (PMDETA) to the flask.
-
Seal the flask and deoxygenate the system by performing several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
-
Solution Preparation:
-
In a separate flask, prepare a solution of the monomer in the chosen solvent.
-
Deoxygenate the monomer solution by bubbling with an inert gas for at least 30 minutes.
-
-
Polymerization:
-
Using a deoxygenated syringe, transfer the monomer solution to the Schlenk flask containing the substrate, catalyst, and ligand.
-
Place the flask in a preheated oil bath at the desired reaction temperature and stir.
-
Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.
-
-
Reaction Termination and Cleaning:
-
Terminate the polymerization by opening the flask to air and diluting the reaction mixture with a suitable solvent.
-
Remove the substrate and sonicate it in a good solvent for the polymer (e.g., tetrahydrofuran, toluene) to remove any physisorbed polymer.
-
Rinse the substrate with fresh solvent and dry it under a stream of nitrogen.
-
The surface is now functionalized with a dense polymer brush.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} General workflow for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).
Conclusion: A Strategic Choice for Advanced Applications
The selection of the appropriate surface functionalization chemistry is a critical decision that dictates the ultimate performance and capabilities of a material. While various methods offer unique advantages for specific applications, the use of bromo-terminated thiols stands out as a particularly powerful and versatile strategy. Their ability to form stable, well-ordered self-assembled monolayers on gold, coupled with their optimal reactivity as initiators for SI-ATRP, provides an unparalleled platform for the creation of surfaces with precisely controlled, dense, and functional polymer brushes. For researchers, scientists, and drug development professionals seeking to push the boundaries of materials science, biosensor technology, and targeted therapeutics, a thorough understanding and application of bromo-terminated thiol chemistry offers a distinct and strategic advantage.
References
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Dadfar, S. M. M., et al. (2018). A Comparative Study of Thiol-Terminated Surface Modification by Click Reactions: Thiol-yne Coupling versus Thiol-ene Michael Addition. Advanced Materials Interfaces, 5(24), 1801343. [Link]
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Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]
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Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13804-13817. [Link]
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Du, Y., et al. (2021). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. The Journal of Physical Chemistry B, 125(3), 972-984. [Link]
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Baldwin, A. D., & Kiick, K. L. (2011). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
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Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170. [Link]
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Matyjaszewski, K. (n.d.). Initiators. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
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Barbey, R., et al. (2009). Polymer Brushes via Surface-Initiated Controlled Radical Polymerization: Synthesis, Characterization, Properties, and Applications. Chemical Reviews, 109(11), 5437-5527. [Link]
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Yan, J., et al. (2016). Enhancing Initiation Efficiency in Metal-Free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). ACS Macro Letters, 5(6), 661-665. [Link]
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Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release, 282, 101-109. [Link]
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Noh, J., & Hara, M. (2002). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). Langmuir, 18(5), 1953-1956. [Link]
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Kong, B., Kim, Y., & Choi, I. S. (2008). pH-Dependent Stability of Self-Assembled Monolayers on Gold. Bulletin of the Korean Chemical Society, 29(9), 1731-1734. [Link]
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Shen, Y., et al. (2016). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. RSC Advances, 6(106), 104533-104541. [Link]
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Lee, S. W., et al. (2003). pH-dependent stability of self-assembled monolayers on gold. KAIST Institutional Repository. [Link]
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Azzaroni, O. (2012). Surface-initiated polymerization from self-assembled monolayers: a facile and versatile method for the preparation of functional polymer brushes. In Polymer Brushes. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Dadfar, S. M. M., et al. (2018). A Comparative Study of Thiol-Terminated Surface Modification by Click Reactions: Thiol-yne Coupling versus Thiol-ene Michael Addition. Advanced Materials Interfaces, 5(24), 1801343. [Link]
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Bain, C. D., et al. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. [Link]
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Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554. [Link]
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Smith, R. K., et al. (2004). The electrochemical stability of thiols on gold surfaces. Chemical reviews, 104(1), 179-212. [Link]
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Lee, S. W., et al. (2008). pH-Dependent Stability of Self-Assembled Monolayers on Gold. Bulletin of the Korean Chemical Society, 29(9), 1731-1734. [Link]
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Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@UT. [Link]
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Fendler, J. H. (1998). Self-assembled nanostructured materials. Chemistry of Materials, 10(10), 2884-2897. [Link]
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Laibinis, P. E., et al. (1991). Thermal Stability of Mono-, Bis-, and Tris-Chelating Alkanethiol Films Assembled on Gold Nanoparticles and Evaporated "Flat" Gold. Journal of the American Chemical Society, 113(19), 7152-7167. [Link]
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Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-257. [Link]
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Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834. [Link]
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Nuzzo, R. G., et al. (1990). Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. Langmuir, 6(1), 58-68. [Link]
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Brust, M., et al. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid–liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801-802. [Link]
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Zhang, H., et al. (2012). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir, 28(4), 2051-2057. [Link]
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Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483. [Link]
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Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858-1863. [Link]
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Azzaroni, O., et al. (2006). Functionalization of Surfaces Using Polymer Brushes: An Overview of Techniques, Strategies, and Approaches. SEDICI. [Link]
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Lowe, A. B. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry, 5(17), 4814-4845. [Link]
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Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13804-13817. [Link]
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Roy, D., et al. (2021). Surface Functionalization with Polymer Brushes via Surface-Initiated Atom Transfer Radical Polymerization: Synthesis, Applications, and Current Challenges. ACS Omega, 6(40), 25971-25986. [Link]
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Liu, G. Y., & Xu, S. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent Technologies. [Link]
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Chandekar, A., et al. (2006). Thermal stability of thiol and silane monolayers: A comparative study. Langmuir, 22(19), 8071-8078. [Link]
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Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. [Link]
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Zdyrko, B., & Luzinov, I. (2011). Development of Smart Surfaces for Medicine and Biotechnology: Advances in Glass Functionalization through RDRP Techniques. Macromolecular Rapid Communications, 32(12), 859-868. [Link]
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Yan, J., et al. (2016). Enhancing Initiation Efficiency in Metal-Free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). ACS Macro Letters, 5(6), 661-665. [Link]
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Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
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Edmondson, S., et al. (2004). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 117(3), 1318-1435. [Link]
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Prucker, O., et al. (1998). Surface-Initiated Thermal Radical Polymerization on Gold. Langmuir, 14(24), 6893-6898. [Link]
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Ashford, E. J., et al. (2014). Deactivation Efficiency and Degree of Control over Polymerization in ATRP in Protic Solvents. Macromolecules, 47(7), 2294-2301. [Link]
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Benchmarking the Stability of 11-Bromo-1-undecanethiol SAMs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science and bio-interfacial engineering. The choice of the molecular building block for a SAM dictates its chemical reactivity, biocompatibility, and, critically, its stability under various experimental and application-specific conditions. 11-Bromo-1-undecanethiol (11-Br-UDT) is a bifunctional molecule of significant interest, offering a robust thiol anchor for gold surfaces and a terminal bromine atom that serves as a versatile handle for subsequent chemical modifications.[1]
This guide provides a comprehensive comparison of the stability of 11-Br-UDT SAMs in different environments, benchmarked against other commonly used alkanethiols. By understanding the factors that govern the durability of these monolayers, researchers can make informed decisions in the design of robust and reliable surface functionalization strategies for applications ranging from biosensing to drug delivery.
The Critical Role of SAM Stability
The long-term performance of any SAM-based device or application is intrinsically linked to the stability of the monolayer. Degradation of the SAM, whether through desorption of the thiol molecules, oxidation of the sulfur-gold bond, or cleavage of bonds within the alkyl chain, can lead to a loss of functionality, compromised experimental results, and device failure.[2] The stability of an alkanethiol SAM is not an intrinsic property but is rather a function of the interplay between the molecular structure of the thiol, the nature of the substrate, and the surrounding environment. Key factors influencing stability include the length of the alkyl chain, the nature of the terminal functional group, and the presence of external stressors such as heat, electrical potential, and reactive chemical species.[3]
Comparative Stability Analysis of 11-Br-UDT SAMs
While direct, head-to-head comparative studies on the stability of 11-Br-UDT SAMs under all conceivable conditions are not extensively documented, we can infer their performance based on the well-established principles of alkanethiol SAM stability. The following sections benchmark the expected stability of 11-Br-UDT SAMs against two common alternatives: a simple alkylthiol (Dodecanethiol, C12) and a hydroxyl-terminated thiol (11-Mercapto-1-undecanol, MOU).
Thermal Stability
Thermal stability is a crucial parameter for applications that involve heating or for determining the operational temperature range of a SAM-modified device. The primary mechanism of thermal degradation for alkanethiol SAMs on gold is the desorption of the thiol molecules from the surface.[4]
Inference for 11-Br-UDT: The C-Br bond is a relatively stable covalent bond. The primary mode of thermal degradation for 11-Br-UDT SAMs is expected to be the desorption of the entire molecule, similar to other alkanethiols. The van der Waals interactions between the long alkyl chains (11 carbons) will contribute significantly to the thermal stability. The presence of the terminal bromine may slightly increase the intermolecular forces compared to a methyl-terminated thiol, potentially leading to a minor increase in thermal stability.
| Thiol | Terminal Group | Expected Onset of Desorption (in vacuum) | Key Influencing Factors |
| This compound (11-Br-UDT) | -Br | ~120-150 °C | Strong van der Waals interactions due to long alkyl chain; potential for weak halogen bonding. |
| Dodecanethiol (C12) | -CH₃ | ~110-140 °C | Strong van der Waals interactions due to long alkyl chain.[4] |
| 11-Mercapto-1-undecanol (MOU) | -OH | ~140-170 °C | Strong intermolecular hydrogen bonding between terminal hydroxyl groups significantly enhances thermal stability.[4] |
Electrochemical Stability
The electrochemical stability of a SAM is critical for applications in sensing, catalysis, and molecular electronics, where the monolayer is subjected to an electrical potential. Stability is typically assessed by determining the potential window within which the SAM remains intact on the electrode surface. Desorption can be induced reductively (at negative potentials) or oxidatively (at positive potentials).[3]
Inference for 11-Br-UDT: The electrochemical stability of 11-Br-UDT SAMs is expected to be comparable to that of other long-chain alkanethiols. The long, insulating alkyl chain provides a barrier to electron transfer, and the primary failure mechanism is the reductive desorption of the thiolate from the gold surface. The terminal bromo group is not expected to be electrochemically active within the typical potential window of SAM stability.
| Thiol | Terminal Group | Typical Reductive Desorption Potential (vs. Ag/AgCl) | Key Influencing Factors |
| This compound (11-Br-UDT) | -Br | ~ -1.0 to -1.2 V | Densely packed monolayer due to long alkyl chain; terminal group has minimal impact on reductive desorption. |
| Dodecanethiol (C12) | -CH₃ | ~ -1.0 to -1.2 V | Densely packed monolayer provides significant stability.[3] |
| 11-Mercapto-1-undecanol (MOU) | -OH | ~ -0.9 to -1.1 V | Intermolecular hydrogen bonding can influence packing density and potential for solvent interaction, which may slightly alter the desorption potential.[5] |
Stability in Different Solvent and Chemical Environments
The stability of SAMs in various solvents and chemical solutions is paramount for their use in biological and chemical sensing applications. The primary degradation pathways in solution include displacement by other molecules, oxidation of the sulfur-gold bond, and chemical reactions of the terminal group.
Inference for 11-Br-UDT: The long alkyl chain of 11-Br-UDT will render the SAM hydrophobic, leading to good stability in aqueous solutions. The terminal bromo group is a reactive handle for nucleophilic substitution, meaning the SAM will be reactive towards nucleophiles. This is often a desired property for subsequent functionalization but should be considered a stability concern if the intended environment contains reactive nucleophiles.
| Thiol | Terminal Group | Stability in Aqueous Solution | Stability in Organic Solvents | Chemical Reactivity/Stability |
| This compound (11-Br-UDT) | -Br | High (hydrophobic nature) | Generally stable in non-polar solvents; may be less stable in highly polar aprotic solvents. | Reactive towards nucleophiles (e.g., amines, thiols, azides). |
| Dodecanethiol (C12) | -CH₃ | High (hydrophobic nature) | Generally stable in a wide range of organic solvents. | Chemically inert under most conditions. |
| 11-Mercapto-1-undecanol (MOU) | -OH | High (hydrophilic nature) | Stability can vary depending on the solvent's ability to disrupt hydrogen bonding. | Terminal hydroxyl group can be deprotonated in basic solutions or undergo esterification/etherification reactions.[2] |
Experimental Protocols
The following protocols provide a standardized methodology for the formation and characterization of 11-Br-UDT SAMs, enabling researchers to obtain reproducible and high-quality monolayers.
Protocol 1: Formation of this compound SAMs on Gold
This protocol describes the standard procedure for the self-assembly of 11-Br-UDT onto a clean gold substrate from an ethanolic solution.[6]
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (11-Br-UDT)
-
200 proof ethanol
-
Tweezers
-
Clean glass vials with sealable caps
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care. Rinse the substrates copiously with deionized water and then with ethanol. Dry the substrates under a stream of dry nitrogen.
-
Thiol Solution Preparation: Prepare a 1 mM solution of 11-Br-UDT in 200 proof ethanol. For example, dissolve 2.67 mg of 11-Br-UDT in 10 mL of ethanol.
-
Self-Assembly: Place the clean, dry gold substrates in the thiol solution. Ensure the entire gold surface is submerged.
-
Incubation: Seal the vials and allow the self-assembly to proceed for 18-24 hours at room temperature. To minimize oxidation, it is good practice to purge the vials with dry nitrogen before sealing.
-
Rinsing: After incubation, remove the substrates from the thiol solution with tweezers and rinse them thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the SAM-coated substrates under a gentle stream of dry nitrogen.
-
Storage: Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.
Protocol 2: Thermal Stability Assessment using Temperature-Programmed Desorption (TPD)
TPD is a powerful technique to determine the thermal stability of SAMs by monitoring the desorption of molecules as a function of temperature in an ultra-high vacuum (UHV) environment.
Procedure:
-
SAM Preparation: Prepare an 11-Br-UDT SAM on a gold substrate as described in Protocol 1.
-
UHV Chamber Introduction: Introduce the SAM-coated substrate into a UHV chamber equipped with a mass spectrometer.
-
Heating Ramp: Heat the substrate at a linear rate (e.g., 2 °C/s).
-
Mass Spectrometry: Monitor the desorption of the parent molecule (or its fragments) with the mass spectrometer as a function of temperature.
-
Data Analysis: The temperature at which the desorption rate is maximal corresponds to the desorption temperature, which is a measure of the thermal stability of the SAM.
Conclusion
This compound provides a robust and versatile platform for the functionalization of gold surfaces. Its stability is largely governed by the strong Au-S bond and the van der Waals interactions between the long alkyl chains. While direct comparative data is limited, based on established principles, the thermal and electrochemical stability of 11-Br-UDT SAMs are expected to be comparable to or slightly better than simple long-chain alkanethiols. The key differentiator for 11-Br-UDT is its terminal bromo group, which offers a reactive site for a wide range of subsequent chemical modifications. This reactivity, however, must be considered in the context of the intended application environment to ensure the long-term stability and performance of the functionalized surface. Researchers are encouraged to perform stability tests under their specific experimental conditions to validate the performance of 11-Br-UDT SAMs in their applications.
References
-
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. [Link]
-
Ishida, T., Hara, M., Kojima, I., Tsuneda, S., Nishida, N., Sasabe, H., & Knoll, W. (1999). High-resolution x-ray photoelectron spectroscopy study of the structural and chemical states of a mercapto-and a hydroxy-terminated alkanethiol self-assembled monolayer on Au (111). Langmuir, 14(8), 2092-2096. [Link]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1170. [Link]
-
Widrig, C. A., Chung, C., & Porter, M. D. (1991). The electrochemical desorption of n-alkanethiol monolayers from polycrystalline gold and silver electrodes. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 310(1-2), 335-359. [Link]
-
da Silva, E., & Damos, F. S. (2010). The stability of self-assembled monolayers with time and under biological conditions. Journal of biomedical materials research Part A, 95(3), 856-863. [Link]
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Nuzzo, R. G., Dubois, L. H., & Allara, D. L. (1990). Fundamental studies of microscopic wetting on organic surfaces. 1. Formation and structural characterization of a self-consistent series of polyfunctional organic monolayers. Journal of the American Chemical Society, 112(2), 558-569. [Link]
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Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-257. [Link]
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Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554. [Link]
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Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a classic system. Chemical Society Reviews, 39(5), 1805-1834. [Link]
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Walczak, M. M., Chung, C., Stole, S. M., Widrig, C. A., & Porter, M. D. (1991). Structure and disruption of n-alkanethiolate monolayers on gold as a function of chain length. Journal of the American Chemical Society, 113(7), 2370-2378. [Link]
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ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. [Link]
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Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. [Link]
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ResearchGate. (2006). Thermal stability of thiol and silane monolayers: A comparative study. [Link]
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Comparative study of amine-terminated vs. thiol-terminated SAMs for gold surfaces.
<Comparative Guide to Amine-Terminated vs. Thiol-Terminated Self-Assembled Monolayers (SAMs) for Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surface Chemistry in Advanced Applications
Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate, providing a powerful tool to precisely control the interfacial properties of materials.[1] In the realms of biosensing, drug delivery, and biomaterials, gold has emerged as a favored substrate due to its chemical inertness and ease of functionalization.[2] The choice of the anchor group that binds the monolayer to the gold surface is a critical determinant of the final construct's stability and functionality. Among the various options, thiol (-SH) and amine (-NH2) terminated molecules are two of the most common and versatile choices.
This guide will dissect the key differences between these two anchoring chemistries, providing the experimental evidence and theoretical understanding needed to select the optimal SAM for your application. We will explore the nuances of their formation, stability, and characterization, empowering you to engineer surfaces with the desired properties for your advanced applications.
The Tale of Two Bonds: Formation and Bonding Mechanisms
The interaction between the terminal group and the gold substrate dictates the structure, stability, and overall quality of the SAM. The bonding mechanisms for thiols and amines are fundamentally different, leading to significant variations in their performance.
The Thiol-Gold Bond: A Strong and Ordered Alliance
The interaction between a thiol group and a gold surface is a well-established and robust method for forming densely packed and highly ordered SAMs.[2][3] The process is widely understood to involve a strong, covalent-like interaction between the sulfur atom and the gold surface.[4]
The formation of a thiol-terminated SAM typically proceeds through the following steps:
-
Physisorption: Initially, the thiol molecules weakly adsorb to the gold surface.
-
Chemisorption: This is followed by the cleavage of the S-H bond and the formation of a strong gold-thiolate (Au-S) bond.[4]
-
Self-Assembly: Van der Waals interactions between the alkyl chains of neighboring molecules drive the organization of the monolayer into a densely packed, ordered structure. The molecules typically adopt a tilted orientation with respect to the surface normal to maximize these interactions.[5]
This strong Au-S bond is the cornerstone of the stability and robustness of thiol-based SAMs, making them a popular choice for a wide range of applications.
The Amine-Gold Interaction: A Softer, More Nuanced Connection
The interaction between an amine group and a gold surface is generally considered to be weaker than the thiol-gold bond.[6] While amines can form self-assembled monolayers on gold, the binding is often described as a dative or coordinative bond, where the lone pair of electrons on the nitrogen atom interacts with the gold surface.[6]
Key characteristics of amine-terminated SAM formation include:
-
Weaker Binding Energy: The amine-gold interaction is less energetic than the thiol-gold bond. This is evidenced by the absence of pit formation on gold terraces during the formation of amine SAMs, a phenomenon commonly observed with thiols and indicative of surface atom displacement.[6]
-
Similar Structural Organization: Despite the weaker binding, amine-terminated alkanes can form compact and ordered layers, with the hydrocarbon backbone tilted at an angle comparable to that of alkanethiols.[6]
-
pH Dependence: The protonation state of the amine group, which is dependent on the pH of the surrounding environment, can significantly influence its interaction with the gold surface and the overall properties of the SAM.
The less aggressive nature of the amine-gold interaction can be advantageous in applications where a less disruptive surface modification is desired.
At a Glance: Comparative Performance Metrics
To facilitate a direct comparison, the following table summarizes the key performance characteristics of amine- and thiol-terminated SAMs on gold surfaces, supported by experimental data from the literature.
| Property | Thiol-Terminated SAMs | Amine-Terminated SAMs | Key References |
| Binding Affinity to Gold | Strong, covalent-like (chemisorption) | Weaker, coordinative (physisorption/dative bond) | [4][6] |
| Monolayer Stability | High thermal and electrochemical stability | Lower stability compared to thiols; susceptible to photooxidation | [7][8][9] |
| Ordering & Packing Density | Forms highly ordered, densely packed monolayers | Can form compact layers, but ordering may be less pronounced than thiols | [2][6] |
| Formation Kinetics | Rapid initial adsorption followed by a slower ordering phase | Generally slower and may require longer incubation times for optimal ordering | [1] |
| Resistance to Non-specific Adsorption | Can be tailored with appropriate terminal groups (e.g., oligo(ethylene glycol)) to resist protein fouling | Can also be functionalized to resist non-specific adsorption, but the base layer may be less robust | [10] |
| Surface Roughness (AFM) | Can create smooth surfaces, but pit formation is common | Tends to form smoother surfaces without significant pitting of the gold substrate | [6][11][12] |
| Water Contact Angle (Hydrophobicity) | Varies with terminal group and chain length (e.g., ~111° for C18SH) | Varies with terminal group and chain length; can be hydrophilic or hydrophobic | [9][13][14][15] |
Experimental Protocols: A Guide to Best Practices
The quality of a SAM is highly dependent on the experimental procedure. Below are detailed, step-by-step methodologies for the preparation of both thiol- and amine-terminated SAMs, incorporating insights to ensure reproducibility and high-quality results.
Preparation of Thiol-Terminated SAMs
This protocol is a standard procedure for forming high-quality alkanethiol SAMs on gold.[16]
Materials:
-
Gold-coated substrate
-
Thiol compound (e.g., 1-octadecanethiol)
-
200-proof ethanol
-
Piranha solution (7:3 v/v concentrated H2SO4: 30% H2O2) - EXTREME CAUTION
-
Clean glass or polypropylene containers
-
Tweezers
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 1-5 minutes to remove organic contaminants. (Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1-5 mM solution of the thiol in 200-proof ethanol. For thiols with functional groups that may affect solubility, sonication may be necessary.[16]
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the thiol solution.
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.
-
Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.[16]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with clean tweezers.
-
Rinse the surface thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of dry nitrogen.
-
Preparation of Amine-Terminated SAMs
The preparation of amine-terminated SAMs follows a similar procedure, with a key difference in the pH of the solution for certain types of amine-terminated thiols.
Materials:
-
Gold-coated substrate
-
Amine-terminated thiol or alkane amine compound
-
200-proof ethanol
-
Ammonium chloride (NH4Cl) or triethylamine for pH adjustment (if using aminothiols)
-
Piranha solution (optional, but recommended for pristine surfaces)
-
Clean glass or polypropylene containers
-
Tweezers
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning: Follow the same rigorous cleaning procedure as for thiol-terminated SAMs.
-
Amine Solution Preparation:
-
Prepare a 1-5 mM solution of the amine-containing molecule in 200-proof ethanol.
-
For amine-terminated thiols, it is often beneficial to adjust the pH of the solution to ~12 by adding a small amount of concentrated ammonium chloride or triethylamine. This deprotonates the amine group, enhancing its interaction with the gold surface.
-
-
SAM Formation:
-
Immerse the cleaned gold substrate in the amine solution.
-
Incubate for 24-48 hours, preferably under an inert atmosphere.
-
-
Rinsing and Drying:
-
Remove the substrate and rinse thoroughly with fresh ethanol.
-
Dry under a gentle stream of dry nitrogen.
-
Visualizing the Process: Diagrams of SAM Formation and Workflow
To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: A schematic representation of the formation process for thiol- and amine-terminated SAMs on a gold surface.
Caption: A typical experimental workflow for the preparation and characterization of SAMs on gold surfaces.
Characterization Techniques: Validating Your SAM
A suite of surface-sensitive analytical techniques is essential for confirming the formation and quality of your SAM.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative information about the elemental composition and chemical states of the atoms on the surface. For thiol SAMs, the S 2p signal is a key indicator of the gold-thiolate bond.[17][18] For amine SAMs, the N 1s signal confirms the presence of the amine group and can provide insights into its chemical environment.[13][19]
-
Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the SAM at the nanoscale.[11][12][20][21] It can reveal the degree of ordering, the presence of defects, and the surface roughness. As mentioned earlier, AFM can also distinguish between the pit-forming nature of thiol SAMs and the smoother surfaces typically formed by amines.[6]
-
Contact Angle Goniometry: This simple yet powerful technique measures the wettability of the surface, which is directly related to the terminal functional group of the SAM.[13][14] A hydrophobic surface (high contact angle) would be expected for a methyl-terminated SAM, while a hydrophilic surface (low contact angle) would be observed for a hydroxyl- or carboxyl-terminated SAM.
-
Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness of the SAM with sub-nanometer precision, providing an indication of monolayer formation and molecular orientation.[5]
Applications: Where the Choice of SAM Matters
The decision to use an amine- or thiol-terminated SAM has significant implications for various applications.
-
Biosensors: Thiol-based SAMs are the workhorse for immobilizing biorecognition elements (e.g., antibodies, DNA) onto gold electrodes due to their stability and well-defined surface chemistry.[22] However, the gentler nature of amine-gold interactions may be preferable for delicate biomolecules.
-
Drug Delivery: The terminal group of the SAM can be used to conjugate drugs or targeting ligands. The stability of the SAM is paramount in ensuring the integrity of the drug delivery system in a biological environment. While thiols offer superior stability, the reactivity of amines can be exploited for specific conjugation chemistries.[23]
-
Biomaterial Interfaces: The surface properties of an implant or medical device, controlled by the SAM, dictate its interaction with surrounding tissues. Both amine and thiol SAMs can be used to present bioactive signals or resist non-specific protein adsorption, thereby improving biocompatibility.[10]
Conclusion and Recommendations
The choice between amine- and thiol-terminated SAMs for gold surfaces is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
-
Choose Thiol-Terminated SAMs when:
-
Maximum stability and robustness are critical.
-
A highly ordered and densely packed monolayer is required.
-
The application involves harsh chemical or electrochemical conditions.
-
-
Choose Amine-Terminated SAMs when:
-
A less disruptive surface modification is desired.
-
The application requires a more gentle immobilization of delicate molecules.
-
The specific reactivity of the amine group is to be leveraged for subsequent functionalization.
-
By understanding the fundamental differences in their chemistry and performance, researchers can make a more strategic choice, leading to more reliable and effective surface engineering for their advanced applications.
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- Self assembled monolayer formation of alkanethiols on gold: - Institute of Solid State Physics.
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- Organization of Alkane Amines on a Gold Surface: Structure, Surface Dipole, and Electron Transfer | The Journal of Physical Chemistry C - ACS Publications.
- Thiol-based Self-assembled Monolayers: Formation and Organization - Dr. Lee Group.
- Amine species on self‐assembled monolayers of ω‐aminothiolates on gold as identified by XPS and NEXAFS spectroscopy | Request PDF - ResearchGate. (2010).
- Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016).
- Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology | Chemical Reviews - ACS Publications.
- AFM forces measured between gold surfaces coated with self-assembled monolayers of 1-hexadecanethiol - PubMed. (2008).
- AFM Forces Measured between Gold Surfaces Coated with Self-Assembled Monolayers of 1-Hexadecanethiol - ResearchGate.
- Which is the best procedure for Thiol SAM on gold using aptamer? - ResearchGate. (2017).
- Characterization of 11-MUA SAM formation on gold surfaces - ResearchGate. (2020).
- A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface - PubMed Central. (2019).
- Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review - MDPI. (2022).
- A Comparative Study of Thiols Self-Assembled Monolayers on Gold Electrode. (2020).
- A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface - MDPI.
- Forming a SAM on a gold electrode - zimmerandpeacock - Zimmer & Peacock.
- Amine-Anchored Aromatic Self-Assembled Monolayer Junction: Structure and Electric Transport Properties | Langmuir - ACS Publications. (2021).
- Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. (2023).
- Atomic Force Mocroscopy Characterization of Thiols Self-Assembled Monolayers on Gold Surfaces - Chinese Journal of Chemical Physics.
- Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study | Langmuir - ACS Publications.
- Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides - DTIC.
- Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - Frontiers. (2016).
- Creating amine terminated SAMs via silanization of glass versus reaction of aminothiol on ultrathin gold? | ResearchGate. (2021).
- A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants. (2011).
- Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics..
- Enhanced Stability of Thiolate Self-Assembled Monolayers (SAMs) on Nanostructured Gold Substrates | Request PDF - ResearchGate.
- Self-Assembled Monolayers of NH2‑Terminated Thiolates: Order, pKa, and Specific Adsorption - Surface Chemistry Group. (2013).
- Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study | Langmuir - ACS Publications. (2021).
- Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PubMed Central. (2014).
- Contact angles and thicknesses for SAMs produced by thiol splitting. - ResearchGate.
- Aldehyde-Terminated Self-Assembled Monolayers on Gold: Immobilization of Amines onto Gold Surfaces | NIST - National Institute of Standards and Technology. (1997).
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Safety Operating Guide
A Guide to the Safe Disposal of 11-Bromo-1-undecanethiol for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 11-Bromo-1-undecanethiol are critical components of our professional responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Understanding the Hazard Profile of this compound
This compound is a bifunctional molecule, and its hazards stem from both the bromoalkane and the thiol functional groups. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Furthermore, it may have long-lasting harmful effects on aquatic life.[1] The thiol group gives this compound a strong, unpleasant odor, a characteristic of mercaptans that requires specific handling procedures to mitigate.[3][4]
| Property | Hazard Information | Citation |
| GHS Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation), Hazardous to the aquatic environment, long-term hazard (Category 4) | [1] |
| Physical State | Liquid | |
| Odor | Strong, malodorous (characteristic of thiols) | [3][4] |
| Chemical Family | Halogenated Organic Compound, Thiol (Mercaptan) | [5] |
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[4] Adherence to proper PPE is mandatory to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves.[6]
-
Body Protection: A lab coat is essential to protect skin and clothing.
-
Respiratory Protection: If there is a risk of vapor inhalation, a respirator with a suitable filter (e.g., type ABEK) should be used.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound follows a multi-step process that addresses both its halogenated nature and the malodorous thiol group.
To mitigate the strong odor of this compound, it is recommended to oxidize the thiol group to a less odorous sulfonic acid.[4][7] This is most commonly achieved using a sodium hypochlorite solution (household bleach).
Procedure:
-
Work in a Fume Hood: All steps must be performed in a functioning chemical fume hood.
-
Prepare a Bleach Solution: Prepare a solution of sodium hypochlorite (household bleach is acceptable).[4][7]
-
Controlled Addition: Slowly and carefully add the this compound waste to the bleach solution with stirring. Be aware that this reaction can be exothermic.
-
Allow for Reaction Time: Let the mixture stir for a sufficient amount of time to ensure complete oxidation of the thiol.
Proper segregation of chemical waste is crucial for safe and compliant disposal. This compound is a halogenated organic compound and must be disposed of accordingly.[5][8][9]
Procedure:
-
Designated Waste Container: Use a clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[5][6][8]
-
Accurate Labeling: The label must include the full chemical name, "this compound," and the approximate concentration and volume.[5][8] The words "Hazardous Waste" should be clearly visible.[9]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[8]
-
Transfer the Deodorized Waste: After the deodorization step, transfer the resulting solution to the designated halogenated waste container.
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Sharps and Glassware: Syringes, needles, and glassware should be decontaminated by rinsing with a bleach solution in a fume hood.[4] After rinsing, dispose of them in the appropriate sharps or broken glass container. For heavily contaminated glassware, it may be necessary to soak it in a bleach bath for an extended period (e.g., 24 hours).[10]
-
Consumables: Gloves, paper towels, and other disposable items should be sealed in a plastic bag and placed in a solid hazardous waste container.[4]
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill Management: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.[8] For larger spills, evacuate the area, and contact your institution's Environmental Health and Safety (EHS) department.[4]
-
Personal Exposure:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
University of South Dakota. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
Columbia University. (2015). SOP FOR STENCH CHEMICALS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Undecanethiol, 11-bromo-. Retrieved from [Link]
-
Temple University. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 11-Bromo-1-undecene. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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Liverpool University Press. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]
-
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Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
